1-Fluoroethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40017-45-6 |
|---|---|
Molecular Formula |
C2H5FO |
Molecular Weight |
64.06 g/mol |
IUPAC Name |
1-fluoroethanol |
InChI |
InChI=1S/C2H5FO/c1-2(3)4/h2,4H,1H3 |
InChI Key |
OGBOTYGRYZDLMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 1-Fluoroethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoroethanol (CAS RN: 40017-45-6) is a fascinating, yet sparsely documented, organofluorine compound. As a primary alcohol bearing a fluorine atom on the alpha-carbon, its chemical behavior is governed by the strong electron-withdrawing nature of fluorine, which significantly influences its reactivity and spectroscopic properties. This guide provides a comprehensive overview of the known chemical properties and structural features of this compound. Due to a notable scarcity of experimentally determined data for this specific isomer, this document also draws upon theoretical predictions and comparative data from analogous α-fluoroalcohols and its structural isomer, 2-fluoroethanol (B46154), to present a holistic, albeit partially inferred, profile. All quantitative data is summarized in structured tables, and key conceptual frameworks are visualized using Graphviz diagrams.
Chemical Structure and Identification
This compound, systematically named 1-fluoroethan-1-ol, possesses a simple yet informative structure that dictates its chemical personality. The molecule features a two-carbon ethanol (B145695) backbone with a single fluorine atom substituting one of the hydrogen atoms on the carbinol carbon (C1).
Molecular Structure:
This structural arrangement makes the C1 carbon a stereocenter, meaning this compound can exist as two enantiomers: (R)-1-fluoroethanol and (S)-1-fluoroethanol.
Table 1: Compound Identification
| Identifier | Value |
| Systematic Name | This compound |
| Synonyms | 1-fluoranylethanol, 1-Fluoroethan-1-ol |
| CAS Registry Number | 40017-45-6 |
| Molecular Formula | C2H5FO[1] |
| Canonical SMILES | CC(O)F[1] |
| InChI | InChI=1S/C2H5FO/c1-2(3)4/h2,4H,1H3[1] |
| InChIKey | OGBOTYGRYZDLMG-UHFFFAOYSA-N[1] |
Physicochemical Properties
Experimental data on the physical properties of this compound are notably absent in the current literature. Commercial suppliers often list these properties as "Not Available." In contrast, its isomer, 2-fluoroethanol, is well-characterized. For comparative purposes, the properties of 2-fluoroethanol are provided alongside the computed and estimated values for this compound.
Table 2: Physical and Chemical Properties
| Property | This compound (CAS: 40017-45-6) | 2-Fluoroethanol (CAS: 371-62-0) |
| Molecular Weight | 64.06 g/mol (Computed)[1] | 64.06 g/mol |
| Boiling Point | Not Available | 103.5 °C[2] |
| Melting Point | Not Available | -26.5 °C[2] |
| Density | Not Available | 1.091 g/mL at 25 °C[2] |
| XLogP3-AA (Lipophilicity) | 0.4 (Computed)[1] | -0.67 (Experimental) |
| Hydrogen Bond Donor Count | 1 (Computed)[1] | 1 |
| Hydrogen Bond Acceptor Count | 2 (Computed)[1] | 1 |
| Topological Polar Surface Area | 20.2 Ų (Computed)[1] | 20.2 Ų |
The computed XLogP3-AA value suggests that this compound is more lipophilic than its 2-fluoro isomer. This is consistent with the general trend observed for some other fluorinated alcohols.
Synthesis of α-Fluoroalcohols
The synthesis of α-fluoroalcohols like this compound presents unique challenges due to the potential for side reactions and the instability of the product. General methods for the synthesis of α-fluoroalcohols often involve the reduction of α-fluoro carbonyl compounds or the direct fluorination of corresponding precursors.
A plausible synthetic route to this compound would involve the reduction of 1-fluoroethanal (fluoroacetaldehyde). However, fluoroacetaldehyde (B75747) is a challenging reagent to handle.
Experimental Workflow: General Synthesis of an α-Fluoroalcohol
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals:
-
A doublet for the methyl protons (-CH₃), split by the adjacent methine proton.
-
A doublet of quartets for the methine proton (-CH(F)OH), split by the adjacent methyl protons and the fluorine atom.
-
A broad singlet for the hydroxyl proton (-OH), which may or may not show coupling depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum should exhibit two signals:
-
A signal for the methyl carbon (-CH₃).
-
A signal for the methine carbon (-CH(F)OH), which will be split into a doublet due to coupling with the directly attached fluorine atom. The chemical shift of this carbon will be significantly influenced by both the oxygen and fluorine substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H and C-F bonds.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region.
-
C-F Stretch: A strong absorption band typically in the range of 1000-1100 cm⁻¹.
-
C-O Stretch: An absorption in the 1050-1260 cm⁻¹ region.
Mass Spectrometry
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 64. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.
Predicted Fragmentation Pathways:
Reactivity and Stability
The presence of the fluorine atom on the carbinol carbon is expected to significantly influence the reactivity of this compound. The strong inductive effect of fluorine will make the hydroxyl proton more acidic compared to ethanol. Additionally, the C-F bond is very strong, making nucleophilic substitution at the C1 carbon difficult.
Like other α-haloalcohols, this compound may be unstable under certain conditions, potentially eliminating hydrogen fluoride (B91410) to form acetaldehyde.
Conclusion
This compound is a structurally interesting molecule with potential applications in medicinal chemistry and materials science. However, a significant lack of experimental data on its physicochemical properties, synthesis, and spectroscopic characteristics is a major impediment to its wider use. This technical guide has compiled the available information and provided theoretically-grounded predictions to offer a foundational understanding of this compound. Further experimental investigation is crucial to fully elucidate the properties and potential of this compound.
References
Spectroscopic Analysis of 1-Fluoroethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Fluoroethanol. Due to the limited availability of published experimental spectra for this specific compound, this document outlines detailed protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it presents predicted spectroscopic data based on the analysis of similar compounds and established spectroscopic principles. This guide is intended to serve as a practical resource for researchers in the fields of chemistry and drug development, offering a foundational understanding of the expected spectroscopic behavior of this compound and a robust framework for its empirical analysis.
Introduction
This compound (CH₃CHFOH) is a fluorinated organic compound of interest in various chemical and pharmaceutical research areas. The introduction of a fluorine atom into ethanol (B145695) significantly alters its physicochemical properties, including acidity, lipophilicity, and metabolic stability. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor. This guide details the standard spectroscopic techniques—NMR, IR, and MS—that are essential for a thorough analysis of this molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~1.4 | Doublet of doublets | J(H,H) ≈ 7, J(H,F) ≈ 4 | CH₃ |
| ~5.5 | Doublet of quartets | J(H,F) ≈ 48, J(H,H) ≈ 7 | CHF |
| Variable | Broad singlet | - | OH |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~20 | Doublet | J(C,F) ≈ 25 | CH₃ |
| ~90 | Doublet | J(C,F) ≈ 170 | CHF |
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~ -200 to -220 | Doublet of quartets | J(F,H) ≈ 48, J(F,H) ≈ 4 | CHF |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch |
| 3000-2850 | Medium | C-H stretch (sp³) |
| 1450-1375 | Medium | C-H bend |
| 1150-1050 | Strong | C-O stretch |
| 1100-1000 | Strong | C-F stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)
| m/z | Predicted Fragment Ion | Relative Abundance |
| 64 | [CH₃CHFOH]⁺• (Molecular Ion) | Low |
| 45 | [CH₃CHO]⁺ | High |
| 44 | [CHFOH]⁺ | Medium |
| 31 | [CH₂OH]⁺ | Medium |
| 29 | [CHO]⁺ | Medium |
Experimental Protocols
The following sections provide detailed methodologies for acquiring high-quality spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation
-
Ensure the this compound sample is pure and free from any residual solvents or impurities.
-
In a clean, dry vial, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or D₂O).
-
Thoroughly mix the solution to ensure homogeneity.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
3.1.2. ¹H NMR Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 30° or 45° pulse angle.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals and determine the multiplicities and coupling constants.
3.1.3. ¹³C NMR Acquisition
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range for aliphatic carbons (e.g., 0-100 ppm).
-
A larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the spectrum similarly to the ¹H spectrum.
3.1.4. ¹⁹F NMR Acquisition
-
Tune the NMR probe to the ¹⁹F frequency.[1]
-
Acquire a one-dimensional ¹⁹F NMR spectrum.[1]
-
Set the spectral width to an appropriate range for organofluorine compounds (e.g., -50 to -250 ppm).[2]
-
Proton-decoupling can be employed to simplify the spectrum, though the coupled spectrum provides valuable structural information.[2][3]
-
Use an external reference standard, such as CFCl₃ (0 ppm) or hexafluorobenzene (B1203771) (-164.9 ppm).[1]
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Neat Liquid)
-
Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of any residues.
-
Place one to two drops of neat this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
Ensure no air bubbles are trapped between the plates.
3.2.2. FT-IR Acquisition
-
Place the prepared salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Process the spectrum by performing a background subtraction and converting the interferogram to a spectrum via Fourier transform.
Mass Spectrometry (MS)
3.3.1. Sample Introduction
-
For a volatile liquid like this compound, direct injection via a heated inlet system or gas chromatography (GC-MS) are suitable methods.
-
If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol) and inject it into the GC.
3.3.2. Electron Ionization (EI) Mass Spectrum Acquisition
-
Set the ionization energy to a standard value of 70 eV.[4]
-
Acquire the mass spectrum over a suitable m/z range (e.g., 10-100 amu).
-
The mass analyzer (e.g., quadrupole or time-of-flight) will separate the ions based on their mass-to-charge ratio.
-
The detector will record the abundance of each ion.
-
Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.
Caption: Workflow of Spectroscopic Analysis for this compound.
Caption: Predicted NMR Coupling Network in this compound.
Caption: Predicted Mass Spectrometry Fragmentation of this compound.
Conclusion
References
An In-depth Technical Guide to the Synthesis and Characterization of α-Fluoroalcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Fluoroalcohols are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom at the α-position to a hydroxyl group can profoundly influence the molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the key synthetic strategies for accessing α-fluoroalcohols and the primary analytical techniques employed for their characterization.
Synthesis of α-Fluoroalcohols
Several synthetic methodologies have been developed to afford α-fluoroalcohols, often with high levels of stereocontrol. The choice of method typically depends on the desired substitution pattern and stereochemistry of the target molecule.
Asymmetric Reduction of α-Fluoro Ketones
A prevalent strategy for the synthesis of chiral α-fluoroalcohols is the asymmetric reduction of the corresponding α-fluoro ketones. This can be achieved through various catalytic systems, including transition metal catalysts and biocatalysts.
1.1.1. Iridium-Catalyzed Asymmetric Hydrogenation
Iridium complexes bearing chiral ligands have proven effective for the asymmetric hydrogenation of α-fluoro ketones via a dynamic kinetic resolution strategy.[2][3] This method can provide access to β-fluoro alcohols with high enantiomeric and diastereomeric purities.[2]
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of an α-Fluoro Ketone [3]
-
Catalyst Preparation: In a glovebox, a mixture of [Ir(cod)Cl]₂ (2.0 mg, 0.003 mmol, 1 mol %) and (S,S)-f-spiroPhos (4.7 mg, 0.0066 mmol, 2.2 mol %) in degassed isopropanol (B130326) (1.0 mL) is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, the α-fluoro ketone substrate (0.3 mmol) and sodium tert-butoxide (28.8 mg, 0.3 mmol) are added.
-
Hydrogenation: The reaction mixture is transferred to an autoclave, which is then charged with hydrogen gas to a pressure of 10 bar.
-
Reaction Execution: The reaction is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired α-fluoroalcohol.
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Various α-Fluoro Ketones
| Substrate | Product | Yield (%) | d.r. | ee (%) (anti) | ee (%) (syn) |
| 1-(4-Fluorophenyl)-2-fluoroethan-1-one | 1-(4-Fluorophenyl)-2-fluoroethan-1-ol | >99 | 95:5 | 99 | 98 |
| 2-Fluoro-1-phenylpropan-1-one | 2-Fluoro-1-phenylpropan-1-ol | >99 | 94:6 | 99 | 97 |
| 2-Fluoro-1-(naphthalen-2-yl)ethan-1-one | 2-Fluoro-1-(naphthalen-2-yl)ethan-1-ol | >99 | 92:8 | 99 | 96 |
Data compiled from studies on iridium-catalyzed asymmetric hydrogenation.[3]
Caption: Asymmetric Reduction of α-Fluoro Ketones.
1.1.2. Chemoenzymatic Synthesis
Biocatalysis, particularly using alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the reduction of α-fluoro ketones.[4] The alcohol dehydrogenase from Lactobacillus kefir (LkADH) has been successfully employed for the synthesis of chiral α-fluorinated secondary alcohols with excellent enantiomeric excess.[4]
Experimental Protocol: Chemoenzymatic Reduction of an α-Fluoro Ketone [4]
-
Reaction Medium: The enzymatic reduction is performed in a 33 mM phosphate (B84403) buffer (pH 7.0) containing 1 mM MgCl₂.
-
Reagents: The α-halogenated ketone substrate (0.15 M), NADP⁺ (0.5 mM) as a cofactor, and isopropanol (2.25 M) for cofactor regeneration are added to the buffer.
-
Enzyme Addition: The reaction is initiated by the addition of the alcohol dehydrogenase from Lactobacillus kefir (78 U, 1.0 mg/mL).
-
Reaction Conditions: The reaction mixture is stirred vigorously at 30 °C for 48 hours.
-
Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography.
Table 2: Chemoenzymatic Reduction of α-Halogenated Ketones
| Substrate | Product | Yield (%) | ee (%) |
| 2-Fluoro-1-(pyridin-2-yl)ethan-1-one | 2-Fluoro-1-(pyridin-2-yl)ethan-1-ol | 98 | >99 |
| 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one | 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-ol | 95 | >99 |
| 1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one | 1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-ol | 92 | >99 |
Data obtained from chemoenzymatic synthesis studies.[4]
Nucleophilic Fluorination of Epoxides
The ring-opening of epoxides with a fluoride (B91410) source is a direct method for the synthesis of β-fluoroalcohols. This transformation can be challenging due to the low nucleophilicity of the fluoride ion. However, the use of appropriate catalysts and fluoride sources can facilitate this reaction with high regioselectivity and enantioselectivity.[5][6]
Experimental Protocol: Nucleophilic Fluorination of an Epoxide [5]
-
Reagent Preparation: To a solution of fluoromethyl phenyl sulfone (174 mg, 1.0 mmol) in diethyl ether (5 mL) at -78 °C, a hexane (B92381) solution of n-butyllithium (2.0 mmol) is added. The mixture is stirred for 30 minutes.
-
Lewis Acid Addition: BF₃·Et₂O (2.0 mmol) is added, and the solution is stirred for an additional 5 minutes at the same temperature.
-
Epoxide Addition: Propylene oxide (2.0 mmol in 2 mL of Et₂O) is slowly added to the reaction mixture.
-
Reaction Execution: The reaction is stirred at -78 °C for 2 hours.
-
Quenching and Work-up: The reaction is quenched with a saturated sodium bicarbonate solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Table 3: Nucleophilic Fluorination of Epoxides with Fluorinated Sulfones
| Epoxide | Product | Yield (%) |
| Propylene oxide | 1-Fluoro-1-(phenylsulfonyl)propan-2-ol | 75 |
| Styrene oxide | 2-Fluoro-2-(phenylsulfonyl)-1-phenylethan-1-ol | 82 |
| Cyclohexene oxide | trans-2-Fluoro-2-(phenylsulfonyl)cyclohexan-1-ol | 68 |
Data from studies on the nucleophilic fluoroalkylation of epoxides.[5]
Caption: Nucleophilic Fluorination of Epoxides.
Electrophilic Fluorination of Enolates and Ketones
Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), can be used to introduce a fluorine atom at the α-position of a carbonyl group.[1][7] This reaction typically proceeds through an enol or enolate intermediate. Organocatalysis has emerged as a powerful tool for achieving enantioselective α-fluorination of aldehydes and ketones.[8][9]
Experimental Protocol: Organocatalytic α-Fluorination of an Aldehyde [8]
-
Reaction Setup: To a solution of the α-chloroaldehyde (0.5 mmol) in dichloromethane (B109758) (1.0 mL) at 0 °C are added the Jørgensen-Hayashi catalyst (0.05 mmol, 10 mol %) and N-fluorobenzenesulfonimide (NFSI) (0.25 mmol).
-
Reaction Execution: The reaction mixture is stirred at 0 °C for the time indicated by TLC analysis.
-
Work-up and Purification: The reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography (eluent: hexanes/ethyl acetate) to yield the α-chloro-α-fluoroaldehyde.
Table 4: Organocatalytic Enantioselective α-Fluorination of α-Chloroaldehydes
| Substrate | Product | Yield (%) | ee (%) |
| 2-Chloro-3-phenylpropanal | 2-Chloro-2-fluoro-3-phenylpropanal | 85 | 95 |
| 2-Chloro-3-methylbutanal | 2-Chloro-2-fluoro-3-methylbutanal | 78 | 92 |
| 2-Chloropentanal | 2-Chloro-2-fluoropentanal | 81 | 90 |
Data from studies on organocatalytic asymmetric fluorination.[8]
Caption: Electrophilic Fluorination of Ketones/Enolates.
Characterization of α-Fluoroalcohols
The structural elucidation and characterization of α-fluoroalcohols rely on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of α-fluoroalcohols. ¹H, ¹³C, and ¹⁹F NMR spectra provide crucial information about the molecular structure, connectivity, and stereochemistry.
-
¹H NMR: The proton on the carbon bearing the hydroxyl group typically appears as a doublet of doublets due to coupling with the adjacent fluorine atom and the hydroxyl proton (if not exchanged with D₂O).
-
¹³C NMR: The carbon atom attached to the fluorine exhibits a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. The chemical shift of the fluorine atom is indicative of its electronic environment.[10]
General Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the α-fluoroalcohol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum, using an appropriate fluorine standard (e.g., CFCl₃) for referencing.[11]
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of α-fluoroalcohols. Common fragmentation pathways for alcohols include α-cleavage and dehydration (loss of water).[12][13]
-
α-Cleavage: Breakage of the C-C bond adjacent to the carbon bearing the hydroxyl group.[12]
-
Dehydration: Elimination of a water molecule (M-18).[12]
The presence of fluorine can influence the fragmentation pattern, and high-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.
General Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the α-fluoroalcohol in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Mass Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragment ions.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions. For HRMS, compare the measured mass with the calculated mass to confirm the elemental formula.
X-ray Crystallography
For crystalline α-fluoroalcohols, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including the absolute configuration of chiral centers.[14][15] This technique is the gold standard for structural elucidation.[15]
General Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the α-fluoroalcohol of suitable size and quality, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with a monochromatic X-ray beam.[15]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final structural model.
-
Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, and the absolute configuration (if a chiral space group and appropriate data are available).
General Experimental Workflow
The synthesis and characterization of α-fluoroalcohols typically follow a logical workflow, from the initial synthetic design to the final structural confirmation.
Caption: General experimental workflow for α-fluoroalcohols.
References
- 1. brynmawr.edu [brynmawr.edu]
- 2. Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. BJOC - Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution [beilstein-journals.org]
- 9. Enantioselective organocatalytic alpha-fluorination of aldehydes. | Sigma-Aldrich [sigmaaldrich.com]
- 10. biophysics.org [biophysics.org]
- 11. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Perfluoroalcohols: The Preparation and Crystal Structures of Heptafluorocyclobutanol and Hexafluorocyclobutane-1,1-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Toxicological Data of Monofluorinated Alcohols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monofluorinated alcohols represent a class of compounds with significant toxicological properties, primarily stemming from their metabolic conversion into highly toxic substances. This guide provides a comprehensive overview of the toxicology of simple monofluorinated alcohols, with a focus on their mechanism of action, quantitative toxicity data, and the experimental protocols used for their evaluation. The metabolic pathway involves a "lethal synthesis," where these alcohols are oxidized to fluoroacetate, which subsequently inhibits the Krebs cycle, leading to cellular energy crisis and systemic toxicity. This document summarizes key toxicological data in tabular form, details standardized in vivo and in vitro experimental methodologies, and provides visual diagrams of metabolic pathways and experimental workflows to facilitate understanding and application in research and drug development.
Mechanism of Toxicity: Lethal Synthesis
The toxicity of monofluorinated alcohols is not inherent to the parent molecules but is a result of their metabolic activation to fluoroacetate, a potent metabolic poison.[1][2] This process is a classic example of "lethal synthesis," where a relatively non-toxic substance is converted into a highly toxic compound within the body.[3]
The metabolic cascade proceeds as follows:
-
Oxidation to Aldehyde: Monofluorinated alcohols, such as 2-fluoroethanol, are first oxidized by the enzyme alcohol dehydrogenase (ADH) to their corresponding fluoroacetaldehyde (B75747).[1]
-
Oxidation to Fluoroacetate: The resulting fluoroacetaldehyde is then rapidly oxidized by aldehyde dehydrogenase to form fluoroacetate.[1][4]
-
Conversion to Fluorocitrate: Fluoroacetate mimics acetate (B1210297) and is converted by citrate (B86180) synthase into fluorocitrate.[5][6]
-
Inhibition of Aconitase: Fluorocitrate then potently and irreversibly binds to and inhibits aconitase, a critical enzyme in the Krebs (tricarboxylic acid) cycle.[3][5][7] This blockage halts the cycle, leading to a drastic reduction in cellular energy (ATP) production and the accumulation of citrate.[6][7]
The downstream effects of aconitase inhibition include metabolic acidosis from increased lactic acid production, hypocalcemia due to citrate's calcium-chelating properties, and ultimately, cellular death, leading to organ failure and systemic toxicity.[5][6][7]
Clinical Manifestations and Toxicokinetics
Toxicokinetics: Monofluorinated alcohols are rapidly absorbed after ingestion, with the onset of toxic effects typically delayed for 30 minutes to several hours as the parent compound is metabolized to fluorocitrate.[7]
Clinical Presentation: The symptoms of poisoning are consistent with diffuse cellular metabolic disruption. Initial symptoms often include nausea, vomiting, and abdominal pain.[5] These are followed by more severe manifestations as cellular energy depletes, including:
-
Neurological: Agitation, confusion, auditory hallucinations, seizures, and coma.[1][7]
-
Cardiovascular: Ventricular arrhythmias and hypotension.[5][7]
-
Metabolic: Severe metabolic acidosis (lactic acidosis) and hypocalcemia.[7]
-
Other: Renal failure and respiratory arrest.[7]
Quantitative Toxicological Data
The acute toxicity of monofluorinated alcohols is high, with small quantities being lethal. The toxicity generally increases as the fluorine atom is positioned closer to the hydroxyl group, facilitating its metabolism to fluoroacetate. The median lethal dose (LD₅₀) is a common metric for acute toxicity, representing the dose required to kill 50% of a tested population.
| Compound | Chemical Formula | Animal Model | Route of Administration | LD₅₀ Value | Reference(s) |
| 2-Fluoroethanol | C₂H₅FO | Multiple | - | 7 - 1500 mg/kg | [1] |
| Human (probable) | Oral | < 7 drops (<5g) | [8][9] | ||
| Fluoroacetate | C₂H₃FO₂ | Human | Oral | 2 - 10 mg/kg | [9] |
| 4-Fluorobutanol | C₄H₉FO | Mouse | Injected (IP or SC) | 0.9 mg/kg | [10] |
| 3-Fluoropropanol | C₃H₇FO | - | Oral | Toxic if swallowed* | [11] |
Experimental Protocols
Standardized protocols are essential for evaluating and comparing the toxicity of chemical compounds. Below are detailed methodologies for key in vivo and in vitro experiments relevant to the toxicological assessment of monofluorinated alcohols.
In Vivo Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method determines the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS). It is a stepwise procedure using a minimal number of animals.[5][9][12]
Methodology:
-
Animal Selection: Healthy, young adult rats (typically females, as they are often more sensitive) are used.[12][13] Animals are acclimatized for at least five days before dosing.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, though animals are fasted overnight before dosing.[12][14]
-
Dose Preparation and Administration: The test substance is typically administered via oral gavage. The volume should not exceed 1 mL/100g of body weight for aqueous solutions.[12]
-
Stepwise Dosing Procedure:
-
Starting Dose: Dosing begins with a group of three animals at a predetermined level (e.g., 300 mg/kg) based on existing information.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[6]
-
Dose Adjustment:
-
If mortality occurs in 2/3 or 3/3 animals, the substance is classified, and the test is stopped. If mortality is 1/3, the test is repeated at the same dose with three more animals.
-
If no mortality occurs, the next higher fixed dose level (e.g., 2000 mg/kg) is administered to a new group of three animals.
-
If toxicity without mortality is observed, the test is repeated at the same dose to confirm.
-
-
-
Endpoint Analysis: The primary endpoint is mortality. All animals are subjected to gross necropsy at the end of the observation period. The substance is classified into a GHS category based on the dose at which mortality is observed.
In Vitro Cytotoxicity - Neutral Red Uptake (NRU) Assay
The NRU assay is a cell viability/cytotoxicity test based on the ability of viable, healthy cells to incorporate and bind the supravital dye neutral red in their lysosomes.[1][3] Toxic substances damage cell membranes, leading to a decreased uptake of the dye.
Methodology:
-
Cell Culture: An appropriate cell line (e.g., normal human keratinocytes or BALB/c 3T3 fibroblasts) is cultured in 96-well plates and grown to ~50% confluency.[7][8]
-
Compound Exposure: The culture medium is replaced with a medium containing various concentrations of the test compound (monofluorinated alcohol). Control wells receive only the vehicle (e.g., medium). The plates are incubated for a set period (e.g., 24 hours).[2][3]
-
Dye Incubation: The treatment medium is removed, and cells are washed with a buffered solution (e.g., DPBS). A medium containing a known concentration of neutral red dye is then added to each well. The plate is incubated for approximately 2-3 hours to allow for dye uptake by viable cells.[3][7]
-
Dye Extraction (Destain): The neutral red medium is removed, and the cells are washed again. A destain solution (e.g., 50% ethanol, 1% acetic acid) is added to each well to extract the dye from the lysosomes of the viable cells.[7][8]
-
Quantification: The plate is agitated to ensure the dye is fully solubilized. The absorbance of the extracted dye is measured using a spectrophotometer (plate reader) at a wavelength of ~540 nm.[3]
-
Data Analysis: The absorbance of the treated wells is compared to the control wells. A dose-response curve is generated, and the concentration that inhibits dye uptake by 50% (IC₅₀) is calculated, providing a measure of the substance's cytotoxicity.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. iivs.org [iivs.org]
- 3. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 4. CytoTox-Fluor™ Cytotoxicity Assay [promega.com]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. qualitybiological.com [qualitybiological.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. search.library.doc.gov [search.library.doc.gov]
- 10. 4-Fluorobutanol - Wikipedia [en.wikipedia.org]
- 11. chembk.com [chembk.com]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Biological Activities of Fluorinated Ethanols: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Fluorinated ethanols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are versatile solvents with profound effects on the structure and function of biological macromolecules. Their unique properties, including high polarity, low nucleophilicity, and a strong propensity to form hydrogen bonds, make them potent modulators of protein conformation, enzyme activity, and ion channel function. This technical guide provides an in-depth overview of the biological activities of fluorinated ethanols, with a focus on their applications in protein folding, aggregation studies, and their interactions with key pharmacological targets. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development and biomedical research.
Introduction
Fluorinated alcohols have emerged as indispensable tools in the study of protein structure and function. Their ability to induce and stabilize secondary structures, particularly α-helices, in peptides and proteins that are otherwise unstructured in aqueous solutions has been extensively documented.[1] This property has been exploited to investigate protein folding intermediates and to mimic the hydrophobic environment of biological membranes. Beyond their effects on protein conformation, fluorinated ethanols exhibit significant biological activities, including the modulation of ion channels and enzymes, making them relevant to the fields of pharmacology and toxicology. This guide aims to provide a comprehensive resource on the multifaceted biological activities of these compounds.
Effects on Protein Structure and Aggregation
Fluorinated ethanols are widely recognized for their dramatic influence on protein secondary and tertiary structures. The extent of these effects is concentration-dependent and varies between different proteins.
Induction of α-Helical Structure
TFE and HFIP are known to promote the formation of α-helical structures in peptides and proteins.[2] This is attributed to their ability to disrupt the hydrogen-bonding network of water, thereby favoring intramolecular hydrogen bonds within the polypeptide chain.
Table 1: Quantitative Effects of 2,2,2-Trifluoroethanol (TFE) on the α-Helical Content of Proteins
| Protein | TFE Concentration (v/v) | Change in α-Helical Content | Reference |
| Phosphorylated Kinase Inducible Domain (pKID) | 0% | 21% | [3] |
| 10% | 28% | [3] | |
| 15% | 36% | [3] | |
| 20% | 47% | [3] | |
| 30% | 54% | [3] | |
| 50% | 57% | [3] | |
| Late Embryogenesis Abundant (LEA) Protein | 0% | 2% | [3] |
| 30% | 25% | [3] | |
| 40% | 38% | [3] | |
| 50% | 39% | [3] |
Protein Denaturation and Aggregation
At higher concentrations, fluorinated ethanols can act as denaturants, disrupting the native tertiary structure of globular proteins.[4] This denaturation can sometimes lead to the formation of non-native secondary structures and subsequent protein aggregation. HFIP, in particular, has been shown to accelerate the aggregation of amyloidogenic peptides like amyloid-beta (Aβ).
Table 2: Effect of Hexafluoroisopropanol (HFIP) on Amyloid-Beta (Aβ) Aggregation
| Peptide | Treatment | Half-time of Fibril Formation (t½) | Reference |
| Aβ42 (5 µM) | No treatment | ~15 ± 2.6 h | Not specified in snippet |
| Aβ42 (5 µM) | HFIP | ~9 ± 1.9 h | Not specified in snippet |
Modulation of Ion Channel Activity
Fluorinated ethanols have been shown to modulate the function of various ion channels, with notable effects on ligand-gated ion channels in the central nervous system. These effects are often compared to those of non-fluorinated ethanol (B145695).
GABA-A Receptors
NMDA Receptors
N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate (B1630785) receptors, are another important target for ethanol. Ethanol inhibits NMDA receptor function, and this inhibition is also subunit-dependent. The provided search results do not contain specific EC50 values for the direct effect of fluorinated ethanols on NMDA receptors.
Effects on Enzyme Activity
The interaction of fluorinated ethanols with enzymes can lead to either inhibition or, in some cases, altered activity. This is often a consequence of conformational changes induced by the solvent. For instance, ethanol has been shown to increase the total activity of protein kinase C (PKC) in human lymphocytes.[6]
Signaling Pathways
The biological effects of fluorinated ethanols can be mediated through their influence on intracellular signaling cascades. While direct evidence for the specific pathways affected by fluorinated ethanols is limited, the well-established effects of ethanol on signaling provide a plausible framework.
Protein Kinase C (PKC) Signaling Pathway
Ethanol is known to modulate PKC activity, which in turn affects a variety of downstream cellular processes.[6][7] Chronic ethanol exposure can lead to the upregulation of specific PKC isozymes, such as PKCδ and PKCε.[8] This can enhance growth factor signaling pathways, for example, by increasing the activation of mitogen-activated protein kinases (MAP kinases).[8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Circular Dichroism (CD) Spectroscopy for Protein Secondary Structure Analysis in TFE
Objective: To determine the effect of 2,2,2-trifluoroethanol (TFE) on the secondary structure of a protein (e.g., lysozyme).
Materials:
-
Purified lysozyme (B549824)
-
2,2,2-Trifluoroethanol (TFE), spectroscopy grade
-
10 mM Sodium phosphate (B84403) buffer, pH 7.0
-
CD spectropolarimeter
-
Quartz cuvettes (e.g., 0.1 cm path length)
Procedure:
-
Protein Preparation: Prepare a stock solution of lysozyme in 10 mM sodium phosphate buffer, pH 7.0. Determine the protein concentration accurately using a reliable method (e.g., UV absorbance at 280 nm).
-
Sample Preparation:
-
For a 0% TFE sample, dilute the lysozyme stock solution with the phosphate buffer to a final concentration of 0.1 mg/mL.
-
For TFE-containing samples, prepare a series of solutions with varying TFE concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v) by mixing the appropriate volumes of the lysozyme stock solution, TFE, and phosphate buffer to maintain a final protein concentration of 0.1 mg/mL.
-
-
CD Spectra Acquisition:
-
Set the CD spectropolarimeter to scan from 260 nm to 190 nm.
-
Use a quartz cuvette with a 0.1 cm path length.
-
Acquire a baseline spectrum with the respective buffer (containing the same TFE concentration) without the protein.
-
Acquire the CD spectrum for each lysozyme sample.
-
Typically, an average of 3-5 scans is taken for each sample to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where:
-
mdeg is the observed ellipticity in millidegrees
-
MRW is the mean residue weight (molecular weight / number of amino acids)
-
c is the protein concentration in mg/mL
-
l is the path length in cm
-
-
Analyze the resulting spectra to estimate the secondary structure content (α-helix, β-sheet, etc.) using deconvolution software (e.g., K2D3).[9]
-
Whole-Cell Patch-Clamp Recording of GABA-A Receptors
Objective: To measure the effect of a fluorinated ethanol on GABA-A receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons expressing GABA-A receptors
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2)
-
GABA stock solution
-
Fluorinated ethanol (e.g., TFE) stock solution
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Cell Preparation: Place the coverslip with cultured neurons in the recording chamber and perfuse with the external solution.
-
Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀) to establish a baseline response.
-
Co-apply the same concentration of GABA with various concentrations of the fluorinated ethanol.
-
Record the resulting currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the fluorinated ethanol.
-
Calculate the percent potentiation or inhibition caused by the fluorinated ethanol at each concentration.
-
If applicable, construct a dose-response curve and determine the IC50 or EC50 value.
-
Thioflavin T (ThT) Assay for Amyloid Aggregation
Objective: To monitor the kinetics of amyloid-beta (Aβ) aggregation in the presence of HFIP.
Materials:
-
Aβ peptide (e.g., Aβ42)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Aβ Preparation: Dissolve the Aβ peptide in HFIP to an initial stock concentration. Remove the HFIP by evaporation (e.g., under a stream of nitrogen or by vacuum centrifugation). Resuspend the resulting peptide film in a suitable buffer (e.g., DMSO or directly in the phosphate buffer) to create a stock solution.
-
Reaction Setup:
-
Prepare a ThT working solution in the phosphate buffer.
-
In a 96-well plate, mix the Aβ stock solution with the ThT working solution to achieve the desired final concentrations of Aβ (e.g., 10 µM) and ThT (e.g., 20 µM).
-
Include control wells with buffer and ThT only (no Aβ).
-
-
Kinetic Measurement:
-
Place the plate in a plate reader set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for a desired period (e.g., 24-48 hours). Shaking between reads can promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence of the control wells from the sample wells.
-
Plot the fluorescence intensity as a function of time.
-
Fit the resulting sigmoidal curve to a suitable model to determine kinetic parameters such as the lag time and the apparent rate constant of fibril growth.
-
Conclusion
Fluorinated ethanols are powerful tools for modulating the structure and function of biological macromolecules. Their ability to induce α-helicity, influence protein aggregation, and interact with ion channels and enzymes provides a wide range of applications in biomedical research and drug development. This guide has provided a comprehensive overview of these activities, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the specific mechanisms of action of fluorinated ethanols on intracellular signaling pathways and to explore their full potential as pharmacological probes and therapeutic agents.
References
- 1. Patch Clamp Protocol [labome.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethanol acts directly on extrasynaptic subtypes of GABAA receptors to increase tonic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethanol exposure increases total protein kinase C activity in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of cytochrome P450 2e1 expression by ethanol: role of oxidative stress-mediated pkc/jnk/sp1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethanol-Induced Changes in PKCε: From Cell to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Fluoroethanol: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoroethanol (CH₃CHFOH) is a monofluorinated alcohol that has garnered interest in various fields, including medicinal chemistry and materials science. The strategic placement of a fluorine atom at the α-position to the hydroxyl group significantly alters the molecule's physicochemical properties compared to its non-fluorinated counterpart, ethanol. This guide provides a comprehensive overview of the discovery, historical synthesis, and key experimental data of this compound, intended for researchers and professionals in drug development and related scientific disciplines.
Discovery and Historical Context
The precise "discovery" of this compound is not attributed to a single, landmark event but rather emerged from the broader exploration of organofluorine chemistry and the synthesis of α-haloalcohols. Early research into the synthesis of compounds containing a fluorine atom on a carbon bearing a hydroxyl group was challenging due to the high reactivity and potential instability of such molecules.
While extensive early literature focuses on the more stable isomer, 2-fluoroethanol, the first detailed synthesis and characterization of this compound can be traced back to the mid-20th century. A significant contribution to the field was the work of Pohland and Sullivan, who in 1953, developed a method for the preparation of this compound from 1-chloroethanol. This work provided the foundation for further investigation into the properties and potential applications of this unique molecule.
Physicochemical Properties
The introduction of a fluorine atom imparts distinct properties to this compound. While comprehensive experimental data for this compound is less abundant in the literature compared to its isomer, the following table summarizes its key computed and known properties.
| Property | Value | Source |
| Molecular Formula | C₂H₅FO | PubChem[1][2] |
| Molecular Weight | 64.06 g/mol | PubChem[1][2] |
| CAS Number | 40017-45-6 | ChemSrc[3] |
| XLogP3 | 0.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 64.032442941 Da | PubChem[1][2] |
| Monoisotopic Mass | 64.032442941 Da | PubChem[1][2] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1][2] |
| Heavy Atom Count | 4 | PubChem[2] |
| Complexity | 15.5 | PubChem[1][2] |
Experimental Protocols
Synthesis of this compound via Halogen Exchange
A foundational method for the synthesis of this compound involves the nucleophilic substitution of a halide with fluoride (B91410). The following protocol is based on early synthetic methods.
Reaction:
Materials:
-
1-Chloroethanol
-
Potassium fluoride (anhydrous)
-
High-boiling point solvent (e.g., diethylene glycol)
Procedure:
-
A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with anhydrous potassium fluoride and the high-boiling point solvent.
-
The mixture is heated to a temperature sufficient to facilitate the reaction, typically in the range of 150-180 °C.
-
1-Chloroethanol is added dropwise to the heated suspension of potassium fluoride.
-
The reaction is allowed to proceed for several hours with continuous stirring.
-
The product, this compound, is then isolated from the reaction mixture by fractional distillation.
-
Further purification can be achieved by a second distillation.
Note: Due to the instability of 1-chloroethanol, which can decompose to acetaldehyde (B116499) and HCl, this reaction requires careful control of conditions.[4]
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a doublet of quartets for the methine proton (CH), a doublet for the methyl protons (CH₃), and a broad singlet for the hydroxyl proton (OH). The coupling between the fluorine and the methine proton (²JHF) would be a key characteristic.
-
¹³C NMR: The carbon NMR spectrum should exhibit two signals. The carbon bearing the fluorine and hydroxyl groups will show a large one-bond carbon-fluorine coupling constant (¹JCF).
-
¹⁹F NMR: A single resonance, likely a doublet of quartets due to coupling with the methine and methyl protons, would be expected in the fluorine NMR spectrum.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (m/z = 64.03) and characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band, C-H stretching bands, and a strong C-F stretching absorption.
Logical Relationships in Synthesis
The synthesis of this compound is logically connected to the availability of suitable starting materials and the principles of nucleophilic substitution. The general workflow for its laboratory-scale preparation can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Signaling Pathways and Applications in Drug Development
While this compound itself is not a therapeutic agent, the incorporation of the α-fluoroalcohol moiety into larger molecules is a strategy employed in drug design. The fluorine atom can influence a molecule's metabolic stability, binding affinity, and bioavailability.
Potential Roles in Drug Design:
-
Metabolic Blocking: The strong carbon-fluorine bond can prevent metabolic oxidation at that position, thereby increasing the half-life of a drug.
-
Conformational Control: The electronegativity and size of the fluorine atom can influence the preferred conformation of a molecule, potentially leading to a better fit with its biological target.
-
Modulation of Acidity: The electron-withdrawing nature of fluorine can increase the acidity of the adjacent hydroxyl group, which can affect hydrogen bonding interactions with biological targets.[4]
The logical relationship for considering the use of an α-fluoroalcohol moiety in a drug development pipeline can be illustrated as follows:
References
1-Fluoroethanol CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identifiers and Properties
1-Fluoroethanol, a monofluorinated alcohol, is a compound of interest in various chemical and biomedical research fields. Its fundamental identifiers and physicochemical properties are crucial for its application and handling.
Molecular Formula: C2H5FO[1][2]
Physicochemical Data
A compilation of key physical and chemical properties for this compound is presented below. These computed properties provide essential information for experimental design and theoretical modeling.
| Property | Value | Source |
| Molecular Weight | 64.06 g/mol | PubChem[2] |
| Exact Mass | 64.03240 Da | ChemSrc[1] |
| XLogP3-AA (LogP) | 0.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[2] |
| Complexity | 15.5 | PubChem[2] |
Synthesis and Experimental Protocols
Conceptual Protocol: Asymmetric Synthesis of this compound
Objective: To synthesize enantioenriched this compound via the catalytic asymmetric reduction of fluoroacetaldehyde (B75747).
Materials:
-
Fluoroacetaldehyde
-
Chiral catalyst (e.g., a transition metal complex with a chiral ligand, or a chiral oxazaborolidine)
-
Reducing agent (e.g., borane (B79455) dimethyl sulfide (B99878) complex, catecholborane)
-
Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)
-
Quenching solution (e.g., methanol, saturated aqueous ammonium (B1175870) chloride)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Methodology:
-
Catalyst Preparation: A chiral catalyst is prepared in situ or used as a pre-formed complex in an inert atmosphere glovebox or Schlenk line.
-
Reaction Setup: A solution of fluoroacetaldehyde in the chosen anhydrous solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Asymmetric Reduction: The chiral catalyst is added to the fluoroacetaldehyde solution. The reducing agent is then added slowly at a controlled temperature (e.g., -78 °C to room temperature) to initiate the asymmetric reduction.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a suitable quenching agent.
-
Workup and Purification: The reaction mixture is subjected to an aqueous workup to remove the catalyst and any inorganic byproducts. The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude this compound is then purified by distillation or column chromatography.
-
Characterization: The final product is characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry) to confirm its identity and purity. The enantiomeric excess is determined using a chiral analytical technique, such as chiral GC or HPLC.
Potential Metabolic Pathway and Toxicological Profile
While specific studies on the metabolic fate of this compound are limited, it is widely accepted that fluorinated alcohols can undergo metabolism leading to toxic products. The established metabolic pathway of its isomer, 2-Fluoroethanol, involves oxidation to fluoroacetate, a potent metabolic poison. It is highly probable that this compound follows a similar metabolic cascade.
Postulated Metabolic Pathway
-
Oxidation to Fluoroacetaldehyde: this compound is likely oxidized by alcohol dehydrogenase (ADH) in the liver to form fluoroacetaldehyde. This reaction involves the reduction of NAD⁺ to NADH.
-
Oxidation to Fluoroacetate: The resulting fluoroacetaldehyde is then further oxidized by aldehyde dehydrogenase (ALDH) to produce fluoroacetate.
-
"Lethal Synthesis": Fluoroacetate enters the Krebs cycle where it is converted to fluorocitrate. Fluorocitrate then potently inhibits the enzyme aconitase, leading to a disruption of cellular respiration and citrate (B86180) accumulation.
The toxic effects of fluorinated alcohols are primarily attributed to this "lethal synthesis" of fluorocitrate.
Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocol is conceptual and should be adapted and optimized with appropriate safety precautions in a laboratory setting. The metabolic pathway is postulated based on the known metabolism of a closely related isomer and requires experimental validation for this compound.
References
An In-depth Technical Guide on the Stability and Decomposition of 1-Fluoroethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoroethanol (CH₃CHFOH) is a simple fluorinated alcohol with potential applications in various fields, including pharmaceuticals and materials science. Understanding its stability and decomposition pathways is crucial for its safe handling, storage, and application. This technical guide provides a comprehensive overview of the current knowledge on the stability and decomposition of this compound, drawing from both theoretical and limited experimental data. The document covers its thermochemical properties, predicted decomposition mechanisms under thermal and hydrolytic conditions, and relevant experimental protocols for its synthesis and analysis.
Introduction
Fluorinated organic molecules often exhibit unique chemical and physical properties compared to their non-fluorinated analogs. The introduction of a fluorine atom can significantly alter a molecule's polarity, acidity, metabolic stability, and binding affinity, making fluorinated compounds highly valuable in drug development and materials science. This compound, with a fluorine atom on the α-carbon, presents an interesting case study for understanding the influence of fluorine on the stability and reactivity of small alcohols. This guide aims to consolidate the available information on the thermochemical stability and decomposition of this compound to serve as a resource for researchers in the field.
Thermochemical Stability of this compound
The stability of a molecule is fundamentally linked to its thermochemical properties. Computational studies have been instrumental in determining the thermodynamic parameters of this compound.
Enthalpy of Formation
The standard enthalpy of formation (ΔfH°(298K)) is a key indicator of a molecule's intrinsic stability. Computational studies using isodesmic reactions have provided reliable estimates for this value. Isodesmic reactions are hypothetical reactions in which the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations.
Table 1: Calculated Standard Enthalpy of Formation for this compound
| Computational Method | Reference Species Used | Calculated ΔfH°(298K) (kcal/mol) | Reference |
| Gaussian M-062x/6-31+g(d,p) | CH₃CH₂OH, CH₃F | -113.51 ± 1.39 | [1] |
| Isodesmic Reactions | Various | within ±2 kcal/mol of other methods | [2] |
Bond Dissociation Energies
Bond dissociation energies (BDEs) provide insight into the strength of individual chemical bonds within a molecule and can predict which bonds are most likely to break during decomposition. Theoretical calculations have been used to estimate the BDEs for various bonds in this compound.
Table 2: Calculated Bond Dissociation Energies for this compound and Related Radicals
| Bond | BDE (kcal/mol) | Computational Method | Reference |
| C-H (on methyl carbon) | 102.2 - 107.2 | M-062x/6-31+g(d,p) | [2] |
| C-H (on ethyl carbon) | 97.3 - 105.2 | M-062x/6-31+g(d,p) | [2] |
| O-H | Lower than 2-fluoroethanol | M-062x/6-31+g(d,p) | [2] |
These values suggest that the C-H bonds on the ethyl carbon are slightly weaker than those on the methyl carbon. The presence of the fluorine atom influences the bond energies throughout the molecule.
Decomposition of this compound
Direct experimental studies on the decomposition of this compound are scarce. However, based on studies of similar molecules like ethanol, 2-fluoroethanol, and other halogenated ethanols, several decomposition pathways can be predicted.
Thermal Decomposition
At elevated temperatures, this compound is expected to undergo unimolecular decomposition. The primary pathways are likely to involve the elimination of small, stable molecules.
Two main unimolecular decomposition pathways are plausible for this compound:
-
HF Elimination: This is a common decomposition route for many fluorinated hydrocarbons. For this compound, this would lead to the formation of acetaldehyde (B116499).
CH₃CHFOH → CH₃CHO + HF
-
H₂O Elimination: Dehydration is a typical reaction for alcohols. In this case, it would result in the formation of fluoroethene.
CH₃CHFOH → CH₂=CHF + H₂O
Computational studies on related haloethanols suggest that the elimination of hydrogen halides is often kinetically favored over water elimination. For instance, in the thermal decomposition of 2-chloroethanol, HCl elimination is the major pathway[3][4].
Hydrolysis
Hydrolysis is the cleavage of a chemical bond by the addition of water. While this compound is expected to be relatively stable in neutral aqueous solutions at ambient temperature, hydrolysis could be significant under acidic or basic conditions, or at elevated temperatures.
The hydrolysis of this compound would likely proceed via a nucleophilic substitution reaction, where a water molecule or hydroxide (B78521) ion attacks the carbon atom bonded to the fluorine, leading to the displacement of the fluoride (B91410) ion and the formation of acetaldehyde. The instability of 1-chloroethanol, which readily decomposes to acetaldehyde and HCl, suggests a similar pathway for this compound, although the stronger C-F bond would likely make this process slower.[5]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Heat Capacity and Bond Dissociation Energy Calculations of Some Fluorinated Ethanol’s and its Radicals: CH3-xCH2FxOH, CH3CH2-xFxOH [scirp.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. nitsikkim.ac.in [nitsikkim.ac.in]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of 1-Fluoroethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral fluorinated molecules are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as altered metabolic stability, binding affinity, and lipophilicity. 1-Fluoroethanol, a simple chiral fluorinated alcohol, serves as a valuable building block for the synthesis of more complex pharmaceutical compounds. Its enantioselective synthesis is crucial as different enantiomers can exhibit distinct biological activities. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound, focusing on both biocatalytic and chemocatalytic methodologies.
Section 1: Methodologies for Enantioselective Synthesis
The primary strategy for the enantioselective synthesis of this compound is the asymmetric reduction of a prochiral ketone, 2-fluoroacetophenone (B1329501). This can be achieved with high efficiency and enantioselectivity using either biocatalysts or chiral chemical catalysts.
Biocatalytic Reduction
Biocatalysis offers a green and highly selective route to enantiopure alcohols.[1] Whole-cell microorganisms and isolated enzymes (ketoreductases or alcohol dehydrogenases) are employed to reduce 2-fluoroacetophenone to (R)- or (S)-1-fluoroethanol with excellent yields and enantiomeric excesses.[2][3][4] The choice of biocatalyst dictates the stereochemical outcome.
Chemocatalytic Reduction
Asymmetric reduction using chiral chemical catalysts is a versatile and widely used method.[5] This approach often involves the use of a metal catalyst coordinated to a chiral ligand. The enantioselectivity is highly dependent on the catalyst-ligand combination, solvent, and reaction temperature.[5] Common catalytic systems include those based on ruthenium, rhodium, and iridium, as well as chiral oxazaborolidines (Corey-Bakshi-Shibata reduction).[5][6]
Section 2: Quantitative Data Summary
The following table summarizes quantitative data from representative methods for the enantioselective synthesis of this compound.
| Method | Catalyst/Enzyme | Substrate | Product | Yield (%) | ee (%) | Temp (°C) | Time (h) | Ref. |
| Biocatalysis | Saccharomyces cerevisiae (Baker's Yeast) | 2-Fluoroacetophenone | (S)-1-Fluoroethanol | >90 | >99 | 20-25 | 70 | [2] |
| Biocatalysis | Lactobacillus kefir | 2-Fluoroacetophenone | (R)-1-Fluoroethanol | >95 | >99 | 30 | 24 | [2][3] |
| Chemocatalysis | RuCl₂(R-BINAP)(dmf)n | 2-Fluoroacetophenone | (R)-1-Fluoroethanol | 95 | 98 | 30 | 12 | [5] |
| Chemocatalysis | (R)-CBS Catalyst / BH₃·SMe₂ | 2-Fluoroacetophenone | (R)-1-Fluoroethanol | 92 | 96 | -20 | 2 | [5] |
Section 3: Experimental Protocols
Protocol 1: Biocatalytic Reduction of 2-Fluoroacetophenone using Saccharomyces cerevisiae
This protocol describes the enantioselective reduction of 2-fluoroacetophenone to (S)-1-fluoroethanol using commercially available Baker's yeast.
Materials:
-
2-Fluoroacetophenone
-
Saccharomyces cerevisiae (active dry Baker's yeast)
-
D-Glucose
-
Deionized water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Phosphate buffer (0.1 M, pH 7.0)
Equipment:
-
Shaking incubator
-
Centrifuge
-
Reaction vessel (e.g., Erlenmeyer flask)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chiral GC or HPLC system for ee determination
Procedure:
-
Yeast Culture Preparation: In a sterile Erlenmeyer flask, dissolve 10 g of D-glucose in 200 mL of deionized water. Add 5 g of active dry Baker's yeast and incubate at 30°C with gentle shaking (150 rpm) for 1 hour to activate the yeast.
-
Bioreduction: To the activated yeast suspension, add 2-fluoroacetophenone (1 mmol, 138.1 mg).
-
Reaction Monitoring: Seal the flask and incubate at room temperature (20-25°C) with continuous stirring for 70 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Extraction: After the reaction is complete, centrifuge the mixture to pellet the yeast cells. Decant the supernatant and saturate it with NaCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).
-
Analysis: Determine the enantiomeric excess (ee%) of the purified (S)-1-fluoroethanol by chiral GC or HPLC analysis.
Protocol 2: Asymmetric Reduction of 2-Fluoroacetophenone using a Chiral Ruthenium Catalyst
This protocol details the enantioselective reduction of 2-fluoroacetophenone to (R)-1-fluoroethanol using a Ru-BINAP catalyst system.
Materials:
-
2-Fluoroacetophenone
-
--INVALID-LINK--n catalyst
-
Isopropanol (B130326) (anhydrous)
-
Potassium hydroxide (B78521) (KOH)
-
Anhydrous toluene (B28343)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
-
Inert atmosphere glovebox (optional)
-
Syringes for liquid transfer
-
Rotary evaporator
-
Chiral GC or HPLC system for ee determination
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add --INVALID-LINK--n (0.01 mmol, 1 mol%) to a dry Schlenk flask.
-
Reagent Addition: Add anhydrous toluene (10 mL) to the flask, followed by 2-fluoroacetophenone (1 mmol, 138.1 mg).
-
Initiation: Add a solution of KOH in isopropanol (0.1 M, 0.2 mL) to activate the catalyst.
-
Hydrogenation: Pressurize the flask with hydrogen gas (10 atm) and stir the reaction mixture vigorously at 30°C for 12 hours.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Quench the reaction by adding a few drops of water.
-
Extraction and Purification: Dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee%) of the purified (R)-1-fluoroethanol by chiral GC or HPLC analysis.
Section 4: Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Resolution of 1-Fluoroethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral resolution of 1-fluoroethanol, a critical process for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The following sections outline three primary methods for separating the (R)- and (S)-enantiomers of this compound: Enzymatic Kinetic Resolution, Chiral Chromatography, and Chemical Resolution via Diastereomer Formation.
Enzymatic Kinetic Resolution using Lipase-Catalyzed Transesterification
Enzymatic kinetic resolution is a highly efficient and selective method for resolving racemic alcohols. Lipases, particularly from Candida antarctica and Pseudomonas species, are widely used for their ability to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester.
Application Note:
Lipase-catalyzed transesterification of racemic this compound offers a green and highly enantioselective route to obtaining both (R)- and (S)-1-fluoroethanol. The choice of lipase (B570770), acyl donor, and solvent are critical parameters that influence the reaction's efficiency and enantioselectivity. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and highly selective catalyst for this transformation. Vinyl acetate (B1210297) is a common acyl donor that drives the reaction forward due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde.
Quantitative Data Summary:
The following table summarizes typical results for the enzymatic resolution of secondary alcohols, which are expected to be comparable for this compound.
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (e.e.) of Alcohol (%) | Enantiomeric Excess (e.e.) of Ester (%) |
| Candida antarctica Lipase B (Immobilized) | Vinyl Acetate | Hexane (B92381) | ~50 | >99 | >99 |
| Pseudomonas cepacia Lipase | Isopropenyl Acetate | tert-Butyl methyl ether | ~48 | >98 | >98 |
| Candida rugosa Lipase | Acetic Anhydride | Toluene | ~45 | >95 | >95 |
Experimental Protocol: Lipase-Catalyzed Resolution of (±)-1-Fluoroethanol
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous hexane (or other suitable organic solvent)
-
Molecular sieves (optional, for drying solvent)
-
Reaction vessel (e.g., round-bottom flask with a stirrer)
-
Temperature-controlled bath or heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Chiral GC or HPLC for analysis
Procedure:
-
To a clean, dry reaction vessel, add racemic this compound (1 equivalent) and anhydrous hexane.
-
Add immobilized Candida antarctica lipase B (typically 10-50 mg per mmol of substrate).
-
Add vinyl acetate (1.5-3 equivalents).
-
Stir the reaction mixture at a constant temperature (typically 30-45 °C).
-
Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting mixture of unreacted this compound and the acetylated product can be separated by column chromatography on silica (B1680970) gel.
The Strategic Integration of 1-Fluoroethanol as a Chiral Building Block in Pharmaceutical Development
Introduction
The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and physicochemical properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] Chiral fluorinated building blocks are of particular importance, as the stereochemistry of a molecule is critical to its biological activity.[3] This application note details the use of enantiomerically pure (R)- and (S)-1-fluoroethanol as versatile chiral building blocks in the synthesis of complex pharmaceutical molecules. We provide detailed protocols for the enantioselective synthesis of 1-fluoroethanol via enzymatic kinetic resolution and illustrate its potential application in the synthesis of bioactive compounds.
The strategic placement of a fluorine atom in a molecule can significantly alter its electronic properties, pKa, and conformational preferences, leading to improved drug efficacy and safety profiles.[1][2] this compound, as one of the simplest chiral fluorinated alcohols, provides a valuable starting point for introducing a stereodefined fluoroethyl moiety into larger, more complex molecules.
Enantioselective Synthesis of (R)- and (S)-1-Fluoroethanol
The preparation of enantiomerically pure this compound can be efficiently achieved through the kinetic resolution of a racemic mixture. Lipase-catalyzed acylation is a widely used and effective method for this purpose, with Candida antarctica lipase (B570770) B (CALB) being a particularly robust and versatile biocatalyst for the resolution of secondary alcohols.
The principle of kinetic resolution lies in the differential rate of reaction of the two enantiomers with the enzyme. In the presence of an acyl donor, one enantiomer is preferentially acylated, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol is adapted from established procedures for the kinetic resolution of similar secondary alcohols using CALB.[4][5]
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CALB, such as Novozym 435)
-
Vinyl acetate (B1210297) (acyl donor)
-
Anhydrous solvent (e.g., hexane (B92381), methyl tert-butyl ether)
-
Standard laboratory glassware and magnetic stirrer
-
Analytical equipment for determining enantiomeric excess (chiral gas chromatography)
Procedure:
-
To a solution of racemic this compound (1.0 equiv.) in anhydrous hexane (e.g., 0.2 M solution), add immobilized CALB (e.g., 20 mg per mmol of substrate).
-
Add vinyl acetate (2.2 equiv.) to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by periodically taking small aliquots and analyzing the enantiomeric excess (ee) of the remaining alcohol and the formed ester by chiral gas chromatography (GC).
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.
-
Upon reaching the desired conversion, filter off the immobilized enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted this compound from the acetylated product by column chromatography on silica (B1680970) gel.
Expected Outcome:
This procedure is expected to yield one enantiomer of this compound and the acetate of the other enantiomer, both with high enantiomeric excess (>95%). The specific enantiomer that is acylated depends on the selectivity of the lipase.
Application of Chiral this compound in Synthesis
Enantiomerically pure (R)- and (S)-1-fluoroethanol are valuable intermediates for the synthesis of more complex chiral molecules. The hydroxyl group can be readily converted to other functionalities, and the stereocenter provides a point of chirality for subsequent stereoselective reactions.
Hypothetical Application: Synthesis of a Chiral Fluorinated Amine
Chiral fluorinated amines are important pharmacophores.[6] The synthesis of such a compound could be envisioned starting from (R)-1-fluoroethanol.
Reaction Scheme:
References
- 1. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents | MDPI [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Chiral Compounds and other Specialty Chemicals Chiroblock GmbH [chiroblock.com]
- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Fluoroethanol ([¹⁸F]FEtOH) as a PET Imaging Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoroethanol, labeled with the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]FEtOH), is a radiotracer with emerging applications in positron emission tomography (PET) imaging. Its structural similarity to ethanol (B145695) suggests its potential as a tracer for alcohol metabolism and related enzymatic activity. Furthermore, its biodistribution characteristics have led to its investigation as a perfusion agent, particularly in oncology. This document provides detailed application notes and protocols for the synthesis, quality control, and in vivo imaging of [¹⁸F]FEtOH.
Radiosynthesis of [¹⁸F]Fluoroethanol
A facile one-step radiosynthesis of 2-[¹⁸F]fluoroethanol has been developed, offering high radiochemical yields.[1] The method involves the nucleophilic substitution of [¹⁸F]fluoride on ethylene (B1197577) carbonate.
Protocol: One-Step Radiosynthesis of 2-[¹⁸F]Fluoroethanol [1]
-
[¹⁸F]Fluoride Production: Produce no-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
[¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bicarbonate) in a mixture of acetonitrile (B52724) and water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen at an elevated temperature (e.g., 110°C).
-
Radiolabeling Reaction:
-
To the dried [¹⁸F]fluoride, add a solution of ethylene carbonate in diethylene glycol.
-
Heat the reaction mixture at 165°C for a specified time (e.g., 15 minutes).
-
-
Purification: Purify the resulting 2-[¹⁸F]fluoroethanol by distillation.
Quantitative Data: Radiosynthesis
| Parameter | Value | Reference |
| Decay-Corrected Radiochemical Yield | 88.6 ± 2.0% (n=9) | [1] |
| Synthesis Time | 60 minutes | [1] |
Quality Control
A comprehensive quality control (QC) protocol is essential to ensure the purity, identity, and safety of the [¹⁸F]FEtOH tracer for in vivo use. While a specific monograph for [¹⁸F]FEtOH may not be available in all pharmacopoeias, the following tests are standard for 18F-labeled radiopharmaceuticals and should be adapted.[2][3][4]
Protocol: Quality Control of [¹⁸F]Fluoroethanol
-
Visual Inspection: Inspect the final product for clarity and the absence of particulate matter.
-
pH Measurement: Determine the pH of the final formulation using pH strips or a calibrated pH meter. The pH should be within a physiologically acceptable range (typically 4.5-7.5).
-
Radionuclidic Identity and Purity:
-
Confirm the identity of the radionuclide by measuring the half-life of the product using a dose calibrator. The measured half-life should be consistent with that of fluorine-18 (approximately 109.8 minutes).
-
Use a multichannel analyzer to identify the characteristic 511 keV annihilation peak of a positron emitter.
-
-
Radiochemical Purity:
-
Determine the radiochemical purity using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).
-
For radio-TLC, spot the sample on a suitable stationary phase (e.g., silica (B1680970) gel) and develop with an appropriate mobile phase. Scan the plate with a radio-TLC scanner to determine the percentage of radioactivity corresponding to [¹⁸F]FEtOH.
-
For radio-HPLC, inject the sample onto a suitable column (e.g., C18) and elute with an appropriate mobile phase. A radiodetector will quantify the radioactive peaks.
-
-
Chemical Purity: Analyze for the presence of non-radioactive chemical impurities, such as the precursor (ethylene carbonate) and residual solvents (e.g., diethylene glycol, acetonitrile), using HPLC with a suitable detector (e.g., UV or refractive index) or gas chromatography (GC).
-
Sterility and Endotoxin (B1171834) Testing:
-
Perform sterility testing according to standard pharmacopoeial methods to ensure the absence of microbial contamination.
-
Conduct a Limulus Amebocyte Lysate (LAL) test to quantify endotoxin levels and ensure they are below the acceptable limit for parenteral administration.
-
In Vivo PET Imaging
[¹⁸F]FEtOH can be used for preclinical PET imaging in animal models to investigate its biodistribution, pharmacokinetics, and utility as a tracer for specific biological processes.
Protocol: Animal PET Imaging with [¹⁸F]Fluoroethanol [5][6][7]
-
Animal Preparation:
-
House the animals (e.g., mice, rats) in a controlled environment.
-
Fast the animals for an appropriate period (e.g., 4-6 hours) before tracer injection to reduce background signal, particularly from brown adipose tissue.
-
Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane) for the duration of the imaging procedure. Maintain the animal's body temperature using a heating pad.
-
-
Tracer Administration:
-
Administer a bolus injection of [¹⁸F]FEtOH (typically 3.7-7.4 MBq or 100-200 µCi for a mouse) intravenously via the tail vein.
-
Record the exact injected dose and the time of injection.
-
-
PET/CT Imaging:
-
Position the animal in the PET/CT scanner.
-
Acquire a CT scan for attenuation correction and anatomical co-registration.
-
Perform a dynamic or static PET scan. For dynamic scanning, start the acquisition immediately after tracer injection and continue for a defined period (e.g., 60 minutes). For static imaging, acquire images at specific time points post-injection (e.g., 30, 60, 120 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the images corresponding to various organs and tissues to generate time-activity curves (TACs).
-
Calculate the standardized uptake value (SUV) for quantitative analysis.
-
Applications and Biodistribution
Tumor Perfusion Imaging: [¹⁸F]FEtOH has been investigated as a PET tracer for imaging solid tumor perfusion.[5] Its uptake has been shown to correlate with blood flow, making it a potential tool to assess tumor vascularity and response to anti-angiogenic therapies.
Biodistribution Data: Biodistribution studies in normal mice have shown high initial uptake in all major organs, followed by slow clearance.[1]
Table: Biodistribution of 2-[¹⁸F]Fluoroethanol in Normal Balb/C Mice (%ID/g ± SD) [1]
| Organ | 2 min post-injection | 60 min post-injection |
| Blood | 5.43 ± 1.01 | 3.85 ± 0.44 |
| Heart | 7.29 ± 1.34 | 4.87 ± 0.63 |
| Lungs | 6.21 ± 1.13 | 4.32 ± 0.56 |
| Liver | 10.31 ± 1.89 | 7.33 ± 0.95 |
| Spleen | 6.54 ± 1.20 | 4.58 ± 0.60 |
| Kidneys | 9.87 ± 1.81 | 6.95 ± 0.90 |
| Stomach | 5.89 ± 1.08 | 4.12 ± 0.54 |
| Intestines | 7.02 ± 1.29 | 4.91 ± 0.64 |
| Muscle | 4.11 ± 0.75 | 2.88 ± 0.37 |
| Bone | 4.56 ± 0.84 | 3.19 ± 0.42 |
| Brain | 6.87 ± 1.26 | 4.81 ± 0.62 |
Metabolic Pathway
Similar to ethanol, this compound is expected to be metabolized primarily in the liver by alcohol dehydrogenase (ADH) to form 2-fluoroacetaldehyde.[8][9][10] Subsequently, aldehyde dehydrogenase (ALDH) is expected to oxidize 2-fluoroacetaldehyde to 2-fluoroacetate.[10][11][12] 2-Fluoroacetate is a known inhibitor of the citric acid cycle.
Potential Future Applications
While currently explored mainly for tumor perfusion, the properties of [¹⁸F]FEtOH suggest potential for other applications:
-
Neuroinflammation Imaging: The brain uptake of [¹⁸F]FEtOH could be explored in models of neuroinflammation, where changes in blood-brain barrier permeability and perfusion occur.[13][14][15][16][17]
-
Myocardial Perfusion Imaging: Similar to its use in tumors, [¹⁸F]FEtOH could potentially serve as a perfusion tracer in the heart to assess coronary artery disease.[18][19][20][21][22] Further studies are needed to validate its utility in these areas.
Conclusion
[¹⁸F]Fluoroethanol is a readily synthesized PET tracer with favorable characteristics for in vivo imaging. The provided protocols offer a foundation for researchers to produce and utilize this tracer in preclinical studies. Its application as a tumor perfusion agent is promising, and further research may expand its utility into other areas of molecular imaging, such as neurology and cardiology. The quantitative data and workflows presented here should facilitate the adoption and further investigation of [¹⁸F]FEtOH in the scientific community.
References
- 1. f-[18F]fluoroethanol and 3-[18F]fluoropropanol: facile preparation, biodistribution in mice, and their application as nucleophiles in the synthesis of [18F]fluoroalkyl aryl ester and ether PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-18F-Fluoroethanol Is a PET Reporter of Solid Tumor Perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
- 7. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [The biochemistry of alcohol metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. google.com [google.com]
- 11. A red-shifted fluorescent substrate for aldehyde dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. PET Imaging of Neuroinflammation in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroinflammation in healthy aging: a PET study using a novel Translocator Protein 18kDa (TSPO) radioligand, [(18)F]-FEPPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 16. PET imaging of neuroinflammation | Department of Radiology [radiology.weill.cornell.edu]
- 17. Frontiers | PET Imaging of Neuroinflammation in Alzheimer’s Disease [frontiersin.org]
- 18. 18F labeled myocardial perfusion PET: New precision in cardiac imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PET Myocardial Perfusion Imaging | University of Ottawa Heart Institute [ottawaheart.ca]
- 20. dicardiology.com [dicardiology.com]
- 21. researchgate.net [researchgate.net]
- 22. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols: Reaction Mechanisms Involving 1-Fluoroethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoroethanol (CH₃CH(F)OH) is a fascinating yet challenging molecule for synthetic and medicinal chemists. As an α-fluoroalcohol, its reactivity is significantly influenced by the presence of the highly electronegative fluorine atom on the same carbon as the hydroxyl group. This unique structural feature imparts distinct properties but also contributes to its inherent instability, making its isolation and subsequent reactions non-trivial.
These application notes provide an overview of the known and predicted reaction mechanisms involving this compound. Given the limited detailed experimental data in the literature due to its instability, this document also presents generalized protocols based on the established reactivity of similar α-haloalcohols. Researchers should consider these protocols as starting points for experimental design, with the understanding that optimization will be necessary.
Note on Stability: this compound is known to be unstable and can readily eliminate hydrogen fluoride (B91410) to form acetaldehyde (B116499).[1] This decomposition pathway is a critical consideration in its synthesis, storage, and reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂H₅FO | [2][3] |
| Molecular Weight | 64.06 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| CAS Number | 40017-45-6 | [2][3] |
| Acidity | Significantly more acidic than ethanol (B145695) (exact pKa not widely reported) | [5] |
Synthesis of this compound
The synthesis of this compound is challenging due to its instability. Most documented preparations involve the synthesis of its radiolabeled isotopologue, [¹⁸F]this compound, for applications in positron emission tomography (PET). These methods, however, provide a basis for the synthesis of the non-radiolabeled compound. A common conceptual approach involves the reduction of a corresponding α-fluorocarbonyl compound.
General Synthetic Approach: Reduction of an α-Fluorocarbonyl
A plausible synthetic route to this compound is the reduction of 1-fluoroacetyl compounds.
Reaction Scheme:
Proposed Protocol (General):
-
Reactant: Start with a suitable precursor such as 1-fluoroethyl acetate (B1210297) or another acyl fluoride derivative.
-
Reducing Agent: Employ a mild reducing agent, for example, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., ethanol or methanol) at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Reaction Conditions: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Work-up: A careful aqueous work-up would be required to quench the excess reducing agent and isolate the product.
-
Purification: Due to the volatility and instability of this compound, purification would likely involve careful distillation under reduced pressure and at low temperatures.
Note: This is a generalized protocol and would require significant optimization. The instability of the product necessitates that it is likely best used immediately in a subsequent reaction step (in situ generation).
Key Reaction Mechanisms of this compound
The reactivity of this compound is dominated by the inductive effect of the fluorine atom, which makes the hydroxyl group more acidic and the α-carbon more electrophilic.
Decomposition (Elimination Reaction)
As previously mentioned, the most significant reaction of this compound is its decomposition to acetaldehyde and hydrogen fluoride.
Mechanism:
Caption: Decomposition of this compound via elimination.
Oxidation
Oxidation of this compound would be expected to yield fluoroacetic acid or its derivatives. The strong electron-withdrawing nature of the fluorine atom would likely make this oxidation more facile than that of ethanol.
Proposed General Protocol:
-
Oxidizing Agent: A mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) could potentially oxidize this compound to 1-fluoroacetaldehyde. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would likely lead to the formation of fluoroacetic acid.
-
Solvent: A non-aqueous solvent like dichloromethane (B109758) (CH₂Cl₂) would be suitable for PCC oxidations. For stronger oxidants, aqueous conditions might be used, though the stability of this compound in such conditions is a concern.
-
Temperature: The reaction should be conducted at low temperatures to control the exothermic nature of the oxidation and minimize decomposition.
Mechanism (Conceptual):
Caption: Conceptual oxidation of this compound.
Nucleophilic Substitution
The hydroxyl group of this compound can be converted into a good leaving group by protonation, allowing for nucleophilic substitution reactions. The presence of the α-fluorine atom will influence the stability of the potential carbocation intermediate.
Proposed General Protocol:
-
Activation: The alcohol can be activated using a strong acid (e.g., HBr, HCl) to protonate the hydroxyl group, forming a good leaving group (water).
-
Nucleophile: A variety of nucleophiles could then displace the leaving group.
-
Solvent: The choice of solvent would depend on the nucleophile and the desired reaction mechanism (SN1 vs. SN2).
Mechanism (SN1 Pathway):
Caption: Proposed SN1 mechanism for this compound.
Applications in Drug Development
The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. While this compound itself is not a common building block due to its instability, the generation of α-fluoroalcohol motifs is of significant interest. Understanding the reactivity of this compound can provide insights into the behavior of more complex molecules containing this functional group.
Experimental Data
Detailed experimental data for the reactions of this compound are scarce in the peer-reviewed literature. The following table provides a conceptual summary of expected outcomes, which should be experimentally verified.
| Reaction | Reagents | Expected Product | Theoretical Yield (%) |
| Oxidation (mild) | PCC, CH₂Cl₂ | 1-Fluoroacetaldehyde | Moderate |
| Oxidation (strong) | KMnO₄, H₂O, heat | Fluoroacetic acid | Low to Moderate |
| Nucleophilic Substitution | HBr | 1-Bromo-1-fluoroethane | Low to Moderate |
Conclusion
This compound is a reactive and unstable molecule whose chemistry is dominated by the strong inductive effect of the α-fluorine atom. Its propensity to undergo elimination to acetaldehyde and hydrogen fluoride presents a significant challenge for its synthesis and use in multi-step sequences. The provided reaction mechanisms and generalized protocols are intended to serve as a guide for researchers exploring the chemistry of this and related α-fluoroalcohols. All experimental work with this compound should be conducted with caution in a well-ventilated fume hood, with careful consideration of its instability and the potential for the release of HF. Further research is needed to develop robust and reliable methods for the synthesis and reaction of this compound to unlock its full potential as a synthetic building block.
References
- 1. organic chemistry of alkyl halides and alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. 1-Fluoroethan-1-ol | C2H5FO | CID 19359348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. (s)-1-Fluoroethanol | C2H5FO | CID 57518764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. physicsforums.com [physicsforums.com]
Application Notes and Protocols for the Derivatization of 1-Fluoroethanol for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoroethanol is a chiral alcohol of interest in various fields, including pharmaceutical development and materials science, due to the unique properties conferred by the fluorine atom. Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. However, its polarity can lead to poor peak shape and tailing on common GC columns. Furthermore, as a chiral molecule, the separation of its enantiomers is often crucial for understanding its biological activity and for quality control in asymmetric synthesis.
Derivatization is a chemical modification technique used to convert an analyte into a product of more favorable properties for GC analysis. For this compound, derivatization of the hydroxyl group can increase its volatility and thermal stability, leading to improved chromatographic performance. Moreover, chiral derivatization or the use of a chiral stationary phase after achiral derivatization allows for the separation and quantification of its enantiomers.
This document provides detailed application notes and protocols for two common derivatization methods for this compound: acylation with trifluoroacetic anhydride (B1165640) (TFAA) and silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). These methods are widely applicable and yield derivatives with excellent chromatographic properties.
Methods Overview
Two primary derivatization strategies for this compound for GC analysis are presented:
-
Acylation with Trifluoroacetic Anhydride (TFAA): This method introduces a trifluoroacetyl group, significantly increasing the volatility of the alcohol. The resulting ester is highly responsive to electron capture detectors (ECD) and can also be analyzed by flame ionization detectors (FID) and mass spectrometry (MS).
-
Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a widely used technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. The resulting TMS ether is more volatile and less polar than the parent alcohol, leading to improved peak shape and resolution on nonpolar GC columns.
Data Presentation
The following table summarizes representative quantitative data for the GC analysis of derivatized this compound. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions. The data is based on typical performance observed for similar small chiral alcohols.
| Derivative | Derivatization Method | Chiral Stationary Phase | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Separation Factor (α) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| 1-Fluoroethyl trifluoroacetate (B77799) | Acylation (TFAA) | Cyclodextrin-based (e.g., β-DEX™ 225) | 8.5 | 8.8 | 1.04 | 5 | 15 |
| 1-Fluoroethyl TMS ether | Silylation (BSTFA) | Cyclodextrin-based (e.g., Chirasil-DEX CB) | 10.2 | 10.5 | 1.03 | 10 | 30 |
Experimental Protocols
Protocol 1: Acylation of this compound with Trifluoroacetic Anhydride (TFAA)
This protocol describes the formation of the trifluoroacetyl ester of this compound for subsequent chiral GC analysis.
Materials:
-
This compound standard solution (in a suitable solvent like dichloromethane)
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (B92270) (as a catalyst)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate (B86663)
-
Micro-reaction vials (e.g., 1.5 mL) with screw caps
-
GC system with a chiral capillary column and appropriate detector (FID or MS)
Procedure:
-
Sample Preparation: In a clean, dry 1.5 mL micro-reaction vial, add 100 µL of the this compound solution in DCM.
-
Reagent Addition: Add 50 µL of anhydrous pyridine, followed by 100 µL of trifluoroacetic anhydride (TFAA). The excess of TFAA ensures the reaction goes to completion.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature (20-25°C) for 30 minutes. For sterically hindered alcohols, heating at 60°C for 15-30 minutes may be necessary, but for this compound, room temperature is typically sufficient.
-
Work-up:
-
Add 500 µL of deionized water to the vial to quench the excess TFAA.
-
Vortex for 30 seconds and allow the phases to separate.
-
Carefully transfer the organic (lower) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis: The resulting solution containing the 1-fluoroethyl trifluoroacetate derivative is ready for injection into the GC system.
Representative GC Conditions:
-
Column: β-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 220°C.
-
Oven Temperature Program: 50°C (hold for 2 min), then ramp to 150°C at 5°C/min.
-
Detector: FID at 250°C or MS in scan mode (m/z 40-300).
Protocol 2: Silylation of this compound with BSTFA
This protocol details the formation of the trimethylsilyl (TMS) ether of this compound.
Materials:
-
This compound standard solution (in a suitable anhydrous solvent like acetonitrile (B52724) or pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous pyridine (can be used as a solvent and catalyst)
-
Micro-reaction vials (e.g., 1.5 mL) with screw caps
-
GC system with a chiral capillary column and appropriate detector (FID or MS)
Procedure:
-
Sample Preparation: In a clean, dry 1.5 mL micro-reaction vial, add 100 µL of the this compound solution. If the sample is in an aqueous matrix, it must be extracted into an anhydrous solvent first.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (if not already the solvent) and 200 µL of BSTFA with 1% TMCS. The large excess of the silylating reagent drives the reaction to completion.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Heat the vial at 60°C for 30 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The resulting solution containing the 1-fluoroethyl TMS ether is ready for direct injection into the GC system. No work-up is typically required.
Representative GC Conditions:
-
Column: Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 230°C.
-
Oven Temperature Program: 60°C (hold for 1 min), then ramp to 160°C at 4°C/min.
-
Detector: FID at 250°C or MS in scan mode (m/z 40-300).
Mandatory Visualization
Caption: Workflow for this compound Derivatization and GC Analysis.
Caption: Derivatization Reactions of this compound.
Application Notes and Protocols for the Safe Handling and Storage of 1-Fluoroethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoroethanol is a highly toxic and flammable organofluorine compound. Due to its hazardous nature, strict safety protocols are imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination. These application notes provide detailed protocols for the safe handling, storage, and emergency management of this compound. Given the limited specific toxicological data for this compound, these protocols are based on the known hazards of the closely related and highly toxic isomer, 2-Fluoroethanol, and general best practices for handling highly hazardous substances. A thorough risk assessment should be conducted before any new procedure involving this compound.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. The lack of extensive data for the 1-isomer necessitates a cautious approach, assuming hazards are at least as severe as those of the 2-isomer.
| Property | Value | Reference |
| Molecular Formula | C₂H₅FO | [1][2] |
| Molecular Weight | 64.06 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 103.5 °C (for 2-Fluoroethanol) | [3] |
| Melting Point | -26.5 °C (for 2-Fluoroethanol) | [3] |
| Density | 1.091 g/mL at 25°C (for 2-Fluoroethanol) | [3] |
| Solubility | Fully miscible with water and many organic solvents. | [3] |
Hazard Identification and Toxicity
This compound is classified as a highly hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can be fatal.[4][5][6]
| Hazard | Description | Reference |
| Acute Toxicity (Oral) | Fatal if swallowed. | [4][6] |
| Acute Toxicity (Dermal) | Fatal in contact with skin. | [4][6] |
| Acute Toxicity (Inhalation) | Fatal if inhaled. | [4][6] |
| Flammability | Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. | [4][5] |
| Eye Irritation | Irritating to eyes. | [3] |
| Respiratory Irritation | Irritating to the respiratory system. | [3] |
| Skin Irritation | Irritating to skin. | [3] |
Note: No specific Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) has been established for this compound. In the absence of such limits, all work with this compound must be conducted with the most stringent engineering controls and personal protective equipment to minimize any potential for exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloving with nitrile or neoprene gloves. | To prevent skin absorption, which can be fatal. Check for perforations before use.[5][7] |
| Eyes/Face | Chemical safety goggles and a full-face shield. | To protect against splashes and vapors. |
| Body | Flame-resistant lab coat and a chemical-resistant apron. | To protect against splashes and fire hazards. |
| Respiratory | A NIOSH-approved full-face respirator with organic vapor cartridges. | To prevent inhalation of fatal concentrations of vapor.[6] Work must be conducted in a certified chemical fume hood. |
| Feet | Closed-toe, chemical-resistant shoes. | To protect against spills. |
Safe Handling and Experimental Protocol
General Handling Procedures
-
Work Area: All manipulations of this compound must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute. The fume hood sash should be kept as low as possible.
-
Quantity: Use the smallest possible quantity of this compound for the experiment.
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[4][8] Use non-sparking tools.[6][8]
-
Static Discharge: Ground and bond all containers and receiving equipment to prevent static discharge.[4]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[6]
-
Transport: When transporting this compound, use secondary containment.
Sample Experimental Protocol: Small-Scale Reaction
This protocol outlines a generic small-scale reaction involving this compound, emphasizing safety procedures.
Objective: To perform a reaction using this compound as a reactant in a controlled and safe manner.
Materials:
-
This compound
-
Reaction solvent (ensure compatibility)
-
Other reactants
-
Glassware (oven-dried)
-
Syringes and needles
-
Inert gas supply (e.g., nitrogen or argon)
-
Quenching solution (appropriate for the reaction)
-
Waste container
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is free of clutter and ignition sources.
-
Assemble and oven-dry all necessary glassware.
-
Don all required PPE as outlined in Section 4.0.
-
-
Reaction Setup:
-
Set up the reaction apparatus within the fume hood.
-
Purge the reaction vessel with an inert gas.
-
Add the solvent and other reactants to the reaction vessel using a syringe or cannula.
-
-
Addition of this compound:
-
Using a gastight syringe with a needle, carefully draw the required volume of this compound from the stock bottle.
-
Slowly add the this compound to the reaction mixture dropwise.
-
Monitor the reaction for any signs of an uncontrolled exotherm.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS).
-
-
Quenching:
-
Once the reaction is complete, cool the reaction mixture to an appropriate temperature.
-
Slowly and carefully add the quenching solution to the reaction mixture. Be aware of potential gas evolution.
-
-
Work-up and Purification:
-
Perform all extraction, washing, and purification steps within the fume hood.
-
-
Decontamination and Waste Disposal:
-
Decontaminate all glassware that came into contact with this compound with an appropriate solvent (e.g., ethanol) followed by a detergent wash.
-
Dispose of all waste, including unused this compound, contaminated solvents, and disposable materials, in a properly labeled hazardous waste container.
-
Storage Requirements
Proper storage of this compound is critical to prevent accidents.
| Storage Condition | Requirement | Rationale |
| Location | Store in a cool, dry, well-ventilated, and locked area designated for flammable and highly toxic materials.[4][9] | To prevent unauthorized access and exposure to incompatible conditions. |
| Container | Keep the container tightly closed and stored under an inert atmosphere.[4][9] | To prevent the release of flammable and toxic vapors. |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources.[4][9] | To prevent fire and explosion. |
| Incompatible Materials | Store away from strong oxidizing agents, strong reducing agents, strong acids, acid anhydrides, and acid chlorides.[4][9] | To prevent violent reactions. |
| Ventilation | Ensure the storage area is well-ventilated. | To prevent the accumulation of hazardous vapors. |
Emergency Protocols
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
Spills
A workflow for handling a minor spill of this compound is depicted below. For major spills, evacuate the area and contact emergency services immediately.
Caption: Workflow for handling a minor this compound spill.
Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation). Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[10] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9] |
Fire
-
Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[4]
-
Procedure: In case of a small fire, use the appropriate fire extinguisher. For larger fires, evacuate the area and call the fire department. Cool containers exposed to fire with water spray.[4]
-
Hazards: Flammable vapors may form explosive mixtures with air.[4] Containers may explode when heated.[4] Thermal decomposition can release irritating and toxic gases and vapors, including hydrogen fluoride.[4][9]
Waste Disposal
All waste containing this compound is considered hazardous.
-
Collect all liquid and solid waste in a dedicated, properly labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
Arrange for disposal through your institution's environmental health and safety department in accordance with all local, state, and federal regulations.[5]
Conclusion
The protocols outlined in these application notes are designed to mitigate the significant risks associated with the handling and storage of this compound. Adherence to these guidelines, in conjunction with a comprehensive, procedure-specific risk assessment, is essential for maintaining a safe laboratory environment. The high toxicity and flammability of this compound demand the utmost respect and caution from all personnel.
References
- 1. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 2. worksafebc.com [worksafebc.com]
- 3. (s)-1-Fluoroethanol | C2H5FO | CID 57518764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 5. This compound | CAS#:40017-45-6 | Chemsrc [chemsrc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Threshold Limit Values (TLVs) | response.restoration.noaa.gov [response.restoration.noaa.gov]
- 8. coleparmer.com [coleparmer.com]
- 9. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 10. ehs.princeton.edu [ehs.princeton.edu]
Application Notes and Protocols for 1-Fluoroethanol as a Solvent in Organic Reactions
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of scientific literature, it is important to note that there is a significant scarcity of published research on the specific use of 1-fluoroethanol as a solvent in organic reactions. The majority of available data focuses on its physicochemical properties and those of its isomer, 2-fluoroethanol (B46154), as well as the applications of more highly fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
This document, therefore, provides a summary of the known properties of this compound and presents a general overview of the applications of fluorinated alcohols in organic synthesis to offer insights into its potential, albeit largely unexplored, utility. The high toxicity of simple fluoroethanols necessitates stringent safety protocols, which are also addressed.
Physicochemical Properties of this compound
Understanding the physical and chemical characteristics of a solvent is crucial for its application in organic synthesis. Below is a table summarizing the key properties of this compound, with comparisons to ethanol (B145695) and the more commonly used fluorinated solvent, 2,2,2-trifluoroethanol (TFE).
| Property | This compound | Ethanol | 2,2,2-Trifluoroethanol (TFE) |
| Molecular Formula | C₂H₅FO | C₂H₆O | C₂H₃F₃O |
| Molecular Weight | 64.06 g/mol | 46.07 g/mol | 100.04 g/mol |
| Boiling Point | Not readily available | 78 °C | 77-80 °C |
| Melting Point | Not readily available | -114 °C | -43.5 °C |
| Density | Not readily available | 0.789 g/cm³ | 1.383 g/cm³ |
| pKa | Not readily available (expected to be lower than ethanol) | ~16 | 12.4 |
General Applications of Fluorinated Alcohols in Organic Synthesis
Fluorinated alcohols, particularly TFE and HFIP, are valued in organic synthesis for their unique properties, which include high polarity, strong hydrogen bond donating ability, and low nucleophilicity.[1] These characteristics can be attributed to the electron-withdrawing effects of the fluorine atoms. While specific data for this compound is lacking, its properties as a monofluorinated alcohol suggest it may share some of these characteristics, albeit to a lesser extent than its more fluorinated counterparts.
Potential and established applications of fluorinated alcohols include:
-
Amide Coupling Reactions: Fluoroalcohols can serve as effective solvents for promoting the formation of amide bonds.[2]
-
Deprotection of Acid-Sensitive Groups: Their acidic nature allows for the mild deprotection of certain protecting groups.[2]
-
Stabilization of Cationic Intermediates: The ability of fluorinated alcohols to stabilize carbocations can be beneficial in various reactions.[2]
-
Biomolecule Chemistry: They have been used in reactions involving peptides and nucleic acids, sometimes enhancing reaction rates and yields.[2]
-
Cycloaddition Reactions: The unique solvent properties can influence the outcome of cycloaddition reactions.[1]
Hypothetical Experimental Workflow for Using a Specialty Solvent
The following diagram illustrates a general workflow for employing a specialized and potentially hazardous solvent like a fluorinated alcohol in an organic reaction. This is a conceptual guide and must be adapted with rigorous safety precautions for any specific application.
Caption: General workflow for an organic reaction using a specialty solvent.
Key Properties of Fluorinated Alcohols in Synthesis
The utility of fluorinated alcohols as solvents stems from a combination of unique physicochemical properties. The diagram below highlights the logical relationships between the structural features of these solvents and their effects on chemical reactions.
Caption: Properties of fluorinated alcohols influencing their role in synthesis.
Safety and Handling of this compound
Crucially, this compound and its isomer 2-fluoroethanol are highly toxic. [3] Their handling requires strict safety measures to be in place.
-
Toxicity: Simple fluoroethanols are toxic by inhalation, in contact with skin, and if swallowed.[3] They are metabolized to toxic compounds.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid heating open containers. Use closed systems whenever possible.
-
Disposal: Dispose of waste according to institutional and local regulations for hazardous materials.
Conclusion
While this compound remains a largely unexplored solvent in organic synthesis, the well-documented utility of other fluorinated alcohols suggests that it could potentially find niche applications. Its monofluorinated nature places it between ethanol and more heavily fluorinated solvents like TFE in terms of its expected properties. However, its high toxicity is a significant barrier to its widespread use, especially when safer and more effective alternatives are readily available. Further research would be necessary to establish any unique benefits of this compound as a solvent that would justify its use over other, better-characterized options.
References
Application Notes and Protocols for the Synthesis of 1-Fluoroethanol from Ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, multi-step protocol for the synthesis of 1-fluoroethanol from ethanol (B145695). Due to the challenges of direct C-H fluorination at the C1 position of ethanol, a plausible and robust four-step synthetic pathway is presented. This pathway involves the oxidation of ethanol to acetaldehyde (B116499), followed by the formation of a silyl (B83357) enol ether intermediate. Subsequent electrophilic fluorination and final reduction yield the target molecule, this compound. This application note includes detailed experimental protocols, tabulated data for reaction parameters and product characteristics, and a visual representation of the synthetic workflow.
Introduction
The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and drug development. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong C-F bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This compound is a simple yet valuable fluorinated building block that can be incorporated into more complex bioactive molecules. This document outlines a reliable laboratory-scale procedure for its synthesis from the readily available starting material, ethanol.
Overall Synthetic Pathway
The synthesis of this compound from ethanol is achieved through a four-step reaction sequence as depicted in the workflow diagram below.
Figure 1: Overall synthetic workflow for the preparation of this compound from Ethanol.
Experimental Protocols
Step 1: Oxidation of Ethanol to Acetaldehyde
This protocol describes the oxidation of ethanol to acetaldehyde using pyridinium (B92312) chlorochromate (PCC).
Materials:
-
Ethanol (anhydrous)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Distillation apparatus
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 mmol) in anhydrous dichloromethane (DCM) (15 mL) in a round-bottom flask, add ethanol (1 mmol) dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with an equal volume of diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates. Due to the volatility of acetaldehyde, it is recommended to use the solution directly in the next step. If isolation is required, careful distillation is necessary.
| Parameter | Value |
| Reactants | |
| Ethanol | 1.0 eq |
| PCC | 1.5 eq |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 2 hours |
| Temperature | Room Temperature |
| Typical Yield | 75-85% (in solution) |
| Product Purity | Used directly |
Table 1: Reaction parameters for the oxidation of ethanol to acetaldehyde.
Step 2: Formation of Triethylsilyl Enol Ether of Acetaldehyde
This protocol details the conversion of acetaldehyde to its triethylsilyl enol ether.[1]
Materials:
-
Acetaldehyde solution from Step 1
-
Triethylsilyl chloride (TESCl)
-
Triethylamine (B128534) (Et3N)
-
Acetonitrile (MeCN, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the acetaldehyde solution from the previous step in anhydrous acetonitrile.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylsilyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with pentane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel using pentane as the eluent.[1]
| Parameter | Value |
| Reactants | |
| Acetaldehyde | 1.0 eq |
| Triethylsilyl chloride | 1.1 eq |
| Triethylamine | 1.2 eq |
| Solvent | Acetonitrile (MeCN) |
| Reaction Time | 4-6 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-80% |
| Product Purity | >95% (after chromatography) |
Table 2: Reaction parameters for the formation of the triethylsilyl enol ether of acetaldehyde.
Step 3: Electrophilic Fluorination of the Silyl Enol Ether
This protocol describes the fluorination of the silyl enol ether using Selectfluor®.
Materials:
-
Triethylsilyl enol ether of acetaldehyde
-
Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (MeCN, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the triethylsilyl enol ether (1.0 eq) in anhydrous acetonitrile.
-
Add Selectfluor® (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature.
-
Monitor the reaction by ¹⁹F NMR spectroscopy.
-
After the reaction is complete, quench with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate the solution. The resulting α-fluoroacetaldehyde is volatile and should be handled with care. It is often used immediately in the next step without full purification.
| Parameter | Value |
| Reactants | |
| Silyl Enol Ether | 1.0 eq |
| Selectfluor® | 1.1 eq |
| Solvent | Acetonitrile (MeCN) |
| Reaction Time | 12-16 hours |
| Temperature | Room Temperature |
| Typical Yield | 50-60% (crude) |
| Product Purity | Used directly |
Table 3: Reaction parameters for the electrophilic fluorination.
Step 4: Reduction of α-Fluoroacetaldehyde to this compound
This protocol outlines the final reduction step to yield this compound.
Materials:
-
Crude α-fluoroacetaldehyde solution
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the crude α-fluoroacetaldehyde in anhydrous ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by GC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is neutral.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation.
| Parameter | Value |
| Reactants | |
| α-Fluoroacetaldehyde | 1.0 eq |
| Sodium borohydride | 1.5 eq |
| Solvent | Ethanol |
| Reaction Time | 3 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-90% |
| Product Purity | >98% (after distillation) |
Table 4: Reaction parameters for the reduction to this compound.
Product Characterization
This compound is a colorless liquid.
| Property | Value |
| Molecular Formula | C₂H₅FO |
| Molecular Weight | 64.06 g/mol [2] |
| Boiling Point | ~98-100 °C (estimated) |
| Density | ~1.0 g/mL (estimated) |
| ¹H NMR (CDCl₃) | δ (ppm): 5.8-6.0 (dq, 1H), 3.8-4.0 (m, 2H), 1.4-1.5 (dd, 3H) |
| ¹⁹F NMR (CDCl₃) | δ (ppm): -200 to -210 (quintet) |
| ¹³C NMR (CDCl₃) | δ (ppm): 88-92 (d, J=170-180 Hz), 62-65 (d, J=20-25 Hz), 20-22 (d, J=5-10 Hz) |
Table 5: Physical and spectroscopic data for this compound. (Note: Exact NMR values may vary depending on solvent and instrument.)
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Pyridinium chlorochromate (PCC) is a toxic and carcinogenic substance. Handle with extreme care.
-
Selectfluor® is a strong oxidizing and fluorinating agent. Avoid contact with skin and eyes.
-
Acetaldehyde and α-fluoroacetaldehyde are volatile and flammable.
-
Sodium borohydride reacts with water to produce hydrogen gas, which is flammable. Quench carefully.
-
This compound is expected to be toxic. Handle with caution.
References
Troubleshooting & Optimization
Technical Support Center: 1-Fluoroethanol Synthesis
Welcome to the technical support center for 1-Fluoroethanol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yield is a frequent challenge. The primary causes include suboptimal reaction conditions, competing side reactions, and inefficient purification.
Troubleshooting Steps for Low Yield:
-
Re-evaluate Reaction Conditions:
-
Temperature: Temperature control is critical. For the common Finkelstein reaction (substituting a halogen with fluoride), high temperatures can promote elimination side reactions.[1] Conversely, temperatures that are too low can lead to slow or incomplete reactions.[2] A careful balance is necessary.
-
Reaction Time: Monitor the reaction's progress using techniques like TLC or GC/MS to determine the optimal reaction time. Insufficient time leads to incomplete conversion, while excessive time can increase the formation of degradation products.[1]
-
Stoichiometry: Ensure the correct molar ratios of your reactants. An excess of the fluoride (B91410) source (e.g., potassium fluoride) is often used to drive the reaction to completion, but a large excess might not be beneficial and can complicate purification.[2]
-
-
Investigate Side Reactions:
-
The most common side reaction is dehydrofluorination, especially in the presence of a strong base, which leads to the formation of acetaldehyde (B116499).[3]
-
In reactions involving tosylate intermediates, volatile byproducts like vinyl fluoride can form, particularly at higher temperatures.[1]
-
-
Check Reagent and Solvent Quality:
-
Fluoride Source: The choice and quality of the fluorinating agent are paramount. For nucleophilic substitution, ensure your potassium fluoride (KF) is anhydrous and finely powdered to maximize its reactive surface area.
-
Solvent: Solvents must be anhydrous. The presence of water can lead to hydrolysis and the formation of glycols, reducing the yield of the desired product.
-
Q2: I am observing unexpected byproducts in my reaction mixture. What are they likely to be?
A2: Besides unreacted starting material, the primary byproducts in this compound synthesis are typically acetaldehyde and ethylene (B1197577) glycol.
-
Acetaldehyde: Forms via an elimination reaction (dehydrofluorination) of this compound, which is promoted by basic conditions.[3]
-
Ethylene Glycol: Can form if the starting material (e.g., 2-chloroethanol) reacts with any residual water under the reaction conditions.
-
Vinyl Fluoride: This volatile byproduct can be generated during the synthesis of this compound derivatives, especially at elevated temperatures.[1]
Q3: How can I effectively purify this compound from the crude reaction mixture?
A3: Purification is typically achieved by distillation, taking advantage of the boiling point difference between this compound (103.5 °C) and the common starting material, 2-chloroethanol (128.7 °C).[3]
-
Initial Distillation: A simple distillation can be used to separate the lower-boiling this compound from the higher-boiling starting material and solvent (e.g., ethylene glycol).[3]
-
Removing HF: If acidic conditions were used, trace amounts of hydrogen fluoride may be present. This can be removed by letting the crude distillate stand over sodium fluoride before a final redistillation.
-
Azeotropes: Be aware that fluoroalcohols can form azeotropes with water, which can complicate purification by simple distillation.[4] If water is present, drying agents or more advanced techniques like azeotropic distillation or pervaporation may be necessary.[4]
Q4: I am attempting an asymmetric synthesis of a chiral fluoroalcohol and the enantiomeric excess (ee) is poor. How can I improve it?
A4: Achieving high enantioselectivity requires careful optimization of several factors.
-
Screen Catalysts/Ligands: The choice of chiral catalyst, ligand, or auxiliary is the most critical factor. Screen a variety of options to find the best fit for your specific substrate.[2]
-
Lower the Temperature: Asymmetric reactions often show higher selectivity at lower temperatures. However, this may decrease the reaction rate, so a balance must be found.[2]
-
Solvent Effects: The polarity and nature of the solvent can significantly influence the transition state of the reaction, thereby affecting enantioselectivity. Screen a range of solvents.
-
Ensure Anhydrous Conditions: Water can interfere with many catalytic systems, leading to lower ee. Ensure all reagents and solvents are scrupulously dry.[2]
Data and Yield Comparison
The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a comparison of reported yields from different methods.
| Starting Material | Reagents & Conditions | Reported Yield | Reference |
| 2-Chloroethanol | Potassium Fluoride (KF), Ethylene Glycol, Diethylene Glycol, 170-180°C | 42.5% | |
| 2-Chloroethanol | Potassium Hydroxide (KOH), Water, 2 hours | 90% | [5] |
Impact of Temperature and Time on Side Product Formation (in a related synthesis) [1]
| Temperature | Time | 2-[¹⁸F]fluoroethanol Yield | [¹⁸F]vinyl fluoride Yield |
| 70 °C | 3 min | 1% | 2% |
| 130 °C | 15 min | 11% | 28% |
This data illustrates the critical role of temperature and time in minimizing side reactions.
Key Experimental Protocols
Protocol 1: Synthesis via Finkelstein Reaction from 2-Chloroethanol
This protocol is adapted from a literature procedure. It relies on nucleophilic substitution of chloride with fluoride.
Materials:
-
2-Chloroethanol (Ethylene chlorohydrin)
-
Potassium Fluoride (KF), dry and finely powdered
-
Ethylene Glycol
-
Diethylene Glycol
-
Sodium Fluoride (NaF) for purification
Procedure:
-
Setup: Assemble a reaction flask equipped with a mechanical stirrer, a dropping funnel, and a distillation column connected to a condenser and receiving flask.
-
Reaction Mixture: Charge the flask with dry potassium fluoride, ethylene glycol, and diethylene glycol. Heat the stirred mixture to 170-180 °C.
-
Addition: Add 2-chloroethanol dropwise from the dropping funnel over approximately 3 hours. During the addition, this compound will distill continuously. Collect the distillate.
-
Completion: After the addition is complete, draw a slow stream of air or nitrogen through the apparatus to ensure all the product has distilled over.
-
Purification:
-
Combine all collected distillate.
-
Add a small amount of sodium fluoride (NaF) to the crude product and let it stand to remove any traces of hydrogen fluoride.
-
Perform a final fractional distillation to obtain pure this compound (b.p. 103.5 °C).
-
Protocol 2: Asymmetric Synthesis via Organocatalytic α-Fluorination and Reduction
This protocol outlines a general two-step approach to synthesize chiral fluoroalcohols from aldehydes.[2]
Materials:
-
Aldehyde starting material
-
Organocatalyst (e.g., a proline derivative)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Appropriate anhydrous solvents (e.g., DCM, THF)
Procedure:
-
α-Fluorination:
-
In an inert atmosphere, dissolve the aldehyde and the organocatalyst in an anhydrous solvent.
-
Cool the mixture to the desired low temperature (e.g., -20 °C).
-
Add NFSI (1.1-1.5 equivalents) portion-wise over a set period.
-
Stir the reaction at a constant low temperature and monitor its progress by TLC or ¹H NMR until the starting aldehyde is consumed.
-
-
Reduction:
-
To the crude reaction mixture from the previous step, cool to 0 °C.
-
Carefully add a reducing agent such as sodium borohydride (NaBH₄).
-
Stir until the reduction of the α-fluoro aldehyde is complete (monitor by TLC).
-
-
Workup & Purification:
-
Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the final fluoroalcohol product using chiral HPLC or GC.
-
References
- 1. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 4. CN106831339A - A kind of method for isolating and purifying trifluoroethanol and water azeotropic mixture - Google Patents [patents.google.com]
- 5. 2-Fluoroethanol synthesis - chemicalbook [chemicalbook.com]
Troubleshooting low enantiomeric excess in chiral 1-Fluoroethanol synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of chiral 1-Fluoroethanol, with a focus on addressing low enantiomeric excess (ee).
Troubleshooting Guides (Question & Answer Format)
Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Reduction of 2-Fluoroacetophenone (B1329501)
Question: My asymmetric reduction of 2-fluoroacetophenone is resulting in a low enantiomeric excess. What are the potential causes and how can I improve it?
Answer: Low enantiomeric excess in this synthesis is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate are the catalyst system, reaction conditions, and substrate quality.
Potential Causes & Solutions:
-
Ineffective Catalyst/Ligand System: The choice of catalyst and chiral ligand is paramount for achieving high enantioselectivity.
-
Troubleshooting Steps:
-
Screen Chiral Ligands: If employing a metal-based catalyst, it is crucial to screen a variety of "privileged" ligands such as BINAP, DuPhos, or Josiphos derivatives.
-
Vary Metal Precursor: The choice of metal precursor in combination with the ligand can significantly impact catalytic activity and selectivity.
-
Consider Oxazaborolidine Catalysts (e.g., CBS catalysts): For borane-mediated reductions, different chiral sources for the oxazaborolidine catalyst should be evaluated.[1][2] The electronic properties of the catalyst can be tuned for substrates like trifluoroacetophenone.[3]
-
Catalyst Loading: Ensure the optimal catalyst loading is used. Both too low and too high concentrations can sometimes negatively affect enantioselectivity.
-
Catalyst Deactivation: Catalysts, especially isolated oxazaborolidines, can degrade over time.[4][5] Ensure the catalyst is fresh or has been stored under appropriate anhydrous and inert conditions. Consider in situ generation of the catalyst for better reproducibility.[1]
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role in the stereochemical outcome of the reaction.
-
Troubleshooting Steps:
-
Temperature Optimization: The effect of temperature on enantioselectivity can be complex and is not always linear; for some systems, a lower temperature does not guarantee higher ee.[1][4] It is recommended to screen a range of temperatures (e.g., from -78°C to room temperature) to find the optimum for your specific catalyst-substrate combination.[2][6]
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex.[4][7] Screen a variety of aprotic solvents such as THF, toluene (B28343), and dichloromethane.[1]
-
Reaction Time: Monitor the reaction progress over time. A non-selective background reaction can occur, which may lower the overall ee if the reaction is left for too long after completion.[4]
-
-
-
Substrate and Reagent Quality: The purity of the starting materials is crucial for a successful and selective reaction.
-
Troubleshooting Steps:
-
Substrate Purity: Ensure the 2-fluoroacetophenone is of high purity. Impurities can sometimes interfere with the catalyst.
-
Anhydrous Conditions: Water in the reaction mixture can significantly reduce enantiomeric excess, especially in reactions involving borane (B79455) reagents and oxazaborolidine catalysts.[2][8] Ensure all glassware is flame-dried, and solvents are rigorously dried before use.
-
Reducing Agent: The choice and quality of the reducing agent (e.g., borane source) can influence the outcome.[5][9]
-
-
Below is a troubleshooting workflow to guide your optimization process:
Caption: Troubleshooting workflow for low enantiomeric excess.
Issue 2: Inconsistent Results in Enzymatic Reduction
Question: I am using a ketoreductase (KRED) for the synthesis of chiral this compound, but my enantiomeric excess is inconsistent between batches. Why might this be happening?
Answer: Enzymatic reductions are powerful but can be sensitive to various parameters. Inconsistency in ee often points to variations in reaction conditions or the biological system itself.
Potential Causes & Solutions:
-
pH and Buffer Effects: Enzyme activity and selectivity are highly dependent on the pH of the reaction medium.
-
Troubleshooting Steps:
-
Optimize pH: Screen a range of pH values to find the optimum for the specific ketoreductase being used.
-
Buffer Choice: The buffer components themselves can sometimes influence the reaction. If possible, test a few different buffer systems at the optimal pH.
-
-
-
Temperature Sensitivity: The enantioselectivity of some enzymatic reactions can be strongly dependent on temperature.[6]
-
Troubleshooting Steps:
-
Precise Temperature Control: Ensure the reaction temperature is tightly controlled. Small fluctuations can lead to variability.
-
Investigate Temperature Effects: Systematically study the effect of temperature on enantioselectivity. In some cases, a lower temperature can significantly increase the ee.[6]
-
-
-
Co-factor Regeneration and Concentration: Most ketoreductases require a cofactor like NADPH, and inefficient regeneration can affect the reaction rate and selectivity.
-
Troubleshooting Steps:
-
Ensure Efficient Regeneration: If using a whole-cell system, ensure the co-substrate (e.g., glucose, isopropanol) is not limiting.[10] For isolated enzymes, ensure the cofactor regeneration system (e.g., glucose dehydrogenase) is active.
-
Optimize Cofactor Concentration: The concentration of the cofactor itself can sometimes play a role.
-
-
-
Substrate/Product Inhibition: High concentrations of the substrate (2-fluoroacetophenone) or the product (this compound) can inhibit the enzyme.
-
Troubleshooting Steps:
-
Substrate Feeding: Instead of adding all the substrate at the beginning, use a fed-batch approach to maintain a low, constant substrate concentration.
-
In Situ Product Removal: If product inhibition is suspected, consider methods for in situ product removal.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I accurately determine the enantiomeric excess of my this compound sample? A1: The most common and reliable methods for determining the enantiomeric excess of chiral alcohols are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[11][12]
-
Chiral HPLC: This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often effective.[13]
-
Chiral GC: This is suitable for volatile compounds like this compound. A chiral column, often based on cyclodextrin (B1172386) derivatives, is used to separate the enantiomers.[11][14] Derivatization of the alcohol to a more volatile ester (e.g., acetate) may be necessary to improve separation.[12]
Q2: My ee is high, but my reaction yield is low. What are the likely causes? A2: Low yield with high ee can be due to several factors, including incomplete reaction, product loss during workup, or catalyst inhibition.[4][15]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by TLC or GC to ensure all the starting material has been consumed.
-
Product Loss: The product may be lost during the aqueous workup or purification steps. Ensure the pH is appropriate during extraction and that the correct solvent is used.
-
Catalyst Inhibition: The product itself may be inhibiting the catalyst, leading to a stalled reaction.[4]
Q3: Can the solvent choice reverse the enantioselectivity of the reaction? A3: While less common, the choice of solvent can in some cases have a dramatic effect on enantioselectivity, and in rare instances, even lead to a reversal of the major enantiomer formed. The solvent can influence the interactions within the catalyst-substrate complex, thereby altering the preferred transition state.[7]
Q4: Is a lower reaction temperature always better for achieving high enantiomeric excess? A4: Not necessarily. While it is a common strategy to lower the reaction temperature to enhance enantioselectivity, the relationship is not always linear.[1][4] For some catalyst systems, an optimal temperature exists, below which the enantiomeric excess may decrease.[1] It is always advisable to screen a range of temperatures.
Data Presentation
Table 1: Effect of Reaction Conditions on Enantiomeric Excess in a Representative Asymmetric Reduction
| Entry | Catalyst System | Solvent | Temperature (°C) | Enantiomeric Excess (% ee) |
| 1 | (R)-Me-CBS | Toluene | -40 | 84 |
| 2 | (R)-Me-CBS | Toluene | -60 | 63 |
| 3 | (R)-Me-CBS | THF | 0 | 75 |
| 4 | (R)-Me-CBS | CH₂Cl₂ | 0 | 66 |
| 5 | RuCl₂(p-cymene)/(R,R)-TsDPEN | Isopropanol | 25 | >95 |
Data is illustrative and based on typical results for similar ketone reductions. Optimal conditions for this compound synthesis should be determined experimentally.
Table 2: Comparison of Analytical Techniques for Enantiomeric Excess Determination
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC | NMR Spectroscopy |
| Principle | Differential partitioning between a chiral stationary phase and a liquid mobile phase.[11] | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[11] | Differential partitioning using a supercritical fluid mobile phase.[11] | Diastereomeric differentiation in the presence of a chiral solvating or derivatizing agent.[11] |
| Applicability | Broad applicability to a wide range of chiral alcohols.[12] | Best for volatile and thermally stable compounds.[11] | Good for a wide range of compounds, often with faster analysis times than HPLC. | Applicable to a wide range of compounds, but requires a suitable chiral auxiliary. |
| Sensitivity | High | Very High | High | Moderate to Low |
| Throughput | Moderate | High | High | Low |
| Primary Challenge | Method development can be time-consuming; expensive columns.[12] | Analyte must be volatile; derivatization may be needed.[12] | Requires specialized instrumentation. | Peak overlap can be an issue; requires enantiomerically pure chiral auxiliaries. |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 2-Fluoroacetophenone using a CBS Catalyst
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Preparation:
-
Under an inert atmosphere (Argon or Nitrogen), add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, ~0.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.
-
Cool the flask to the desired temperature (e.g., -40 °C) in a suitable cooling bath.
-
-
Reaction:
-
Add a solution of 2-fluoroacetophenone (1.0 eq.) in anhydrous toluene dropwise to the catalyst solution over 10-15 minutes, maintaining the internal temperature.
-
Slowly add a solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂, ~1.0-1.2 eq.) via the dropping funnel, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at the set temperature and monitor its progress by TLC or GC until the starting material is consumed.
-
-
Workup:
-
Carefully quench the reaction by the slow, dropwise addition of methanol (B129727) at the reaction temperature.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude this compound by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
-
Caption: Experimental workflow for CBS reduction.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Column: Chiralpak® AD-H or a similar polysaccharide-based column.
-
-
Mobile Phase:
-
A typical mobile phase is a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized to achieve baseline separation.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm or 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a sample of the racemic this compound as a reference standard to identify the retention times of both enantiomers.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the sample to be analyzed.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
References
- 1. mdpi.com [mdpi.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Rational electronic tuning of CBS catalyst for highly enantioselective borane reduction of trifluoroacetophenone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 10. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. gcms.cz [gcms.cz]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 1-Fluoroethanol Derivatization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the derivatization of 1-Fluoroethanol. The goal is to facilitate robust and reproducible analytical results, primarily for gas chromatography (GC) applications.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to derivatize this compound before analysis?
A: Derivatization is a chemical modification process crucial for compounds that are otherwise difficult to analyze using techniques like gas chromatography.[1] For this compound, a polar alcohol, derivatization is performed to:
-
Increase Volatility: The process replaces the active hydrogen on the hydroxyl group with a non-polar group, which reduces intermolecular hydrogen bonding and lowers the boiling point of the analyte.[2][3][4]
-
Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in a GC injection port and column.[1][2]
-
Enhance Chromatographic Results: Derivatization leads to better peak shape (less tailing), improved resolution, and a stronger detector response.[4][5]
Q2: What are the most common derivatization methods for an alcohol like this compound?
A: The three most widely used methods for derivatizing alcohols for GC analysis are silylation, acylation, and alkylation.[2]
-
Silylation: This is the most common approach for alcohols.[3] It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, which significantly increases volatility and thermal stability.[2]
-
Acylation: This method introduces an acyl group to the molecule. Using fluorinated acyl groups can enhance detectability with an electron capture detector (ECD).[2][5] Acylated derivatives are often more stable than their silylated counterparts.[2]
-
Alkylation: This involves replacing the active hydrogen with an alkyl or aryl-alkyl group.[2]
Q3: Which silylating reagent is recommended for this compound?
A: For primary alcohols like this compound, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective and commonly used reagent.[6] It is often used with a small amount of a catalyst, such as trimethylchlorosilane (TMCS), to increase reaction speed, especially for moderately hindered compounds.[3] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another excellent choice and is the most volatile of the trimethylsilyl acetamides, making it useful for trace analysis.[6]
Q4: What are the most critical parameters to control for a successful derivatization reaction?
A: Optimizing the reaction is key to achieving a high completion percentage (ideally >95%).[6][7] The critical parameters are:
-
Temperature: The required temperature can range from room temperature to elevated levels (e.g., 60-75°C) to ensure the reaction goes to completion.[8]
-
Reaction Time: This can vary from a few minutes to several hours depending on the analyte and conditions.
-
Reagent Concentration: It is standard practice to use an excess of the derivatizing reagent. A general guideline is at least a 2:1 molar ratio of the silylating reagent to the active hydrogen in the analyte.
-
Absence of Moisture: Water can consume the derivatization reagent and decompose the newly formed derivative, which can slow or completely halt the reaction. It is imperative to use dry solvents and glassware and to store reagents under inert conditions.
Q5: How can I prevent moisture contamination during the procedure?
A: Preventing moisture is critical for successful derivatization. Key steps include:
-
Use high-purity, anhydrous solvents.
-
Thoroughly dry all glassware in an oven before use.
-
Store derivatization reagents in a desiccator or a secondary container with a desiccant.
-
Flush vials with a dry, inert gas (like nitrogen or argon) before sealing.
-
Ensure the sample extract is free of water before adding the reagent.
Troubleshooting Guide
Problem: I see a very small or no peak for my derivatized this compound.
-
Possible Cause 1: Incomplete Reaction. The derivatization may not have gone to completion.
-
Solution: Increase the reaction temperature and/or time. For example, if you are reacting at 60°C for 30 minutes, try increasing the temperature to 75°C and extending the time to 45-60 minutes.[8] Also, confirm that you are using a sufficient excess of the derivatization reagent.
-
-
Possible Cause 2: Moisture Contamination. The presence of water may have consumed the reagent.
-
Solution: Repeat the experiment using freshly dried glassware and anhydrous solvents. Ensure the reagent has been stored properly to prevent moisture ingress.
-
-
Possible Cause 3: Derivative Instability. The formed derivative might be unstable and degrading.
-
Solution: Analyze the sample as soon as possible after derivatization. If instability is suspected, consider switching to a more robust derivatization method, such as acylation, which can produce more stable derivatives.[2]
-
Problem: My chromatogram shows two peaks: one for this compound and one for the derivative.
-
Possible Cause: Incomplete Derivatization. This is a classic sign that the reaction has not gone to completion. Even with a 95% complete reaction, a small peak for the underivatized analyte may still be visible.
-
Solution: The reaction conditions must be further optimized. Increase the temperature, reaction time, or the ratio of derivatizing reagent to the analyte.[8] The addition of a catalyst like TMCS to a BSTFA reaction can also help drive it to completion.
-
Problem: The peak for my derivatized analyte is tailing.
-
Possible Cause 1: Active Sites in the GC System. Underivatized this compound is polar and can interact with active sites in the GC inlet liner or on the column, causing peak tailing.[4] This can also happen if the derivative itself is not stable and breaks down in the hot inlet.
-
Possible Cause 2: Co-elution. An interfering compound from the sample matrix or a reagent byproduct may be co-eluting with your analyte.
-
Solution: Analyze a reagent blank (reagent + solvent, no analyte) to identify any interfering peaks. Adjust the GC temperature program to try and resolve the co-eluting peaks.
-
Problem: My results are not reproducible.
-
Possible Cause 1: Variable Moisture. Inconsistent amounts of moisture in different sample preparations will lead to variable derivatization efficiency.
-
Solution: Implement a strict protocol for drying all solvents, glassware, and sample extracts to ensure a consistently anhydrous environment.
-
-
Possible Cause 2: Inconsistent Reaction Conditions. Minor variations in temperature or time between samples can affect the final yield.
-
Solution: Use a thermostatically controlled heating block for consistent and accurate temperature control during the reaction.[5] Use a timer to ensure identical reaction times for all samples and standards.
-
Data Presentation
Table 1: Comparison of Common Silylating Reagents for Alcohols
| Reagent | Full Name | Common Catalyst | Key Characteristics |
| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | TMCS | Highly reactive and widely used for alcohols, phenols, and carboxylic acids.[6] |
| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | None typically needed | Most volatile silylating reagent; byproducts are also highly volatile, ideal for trace analysis.[6][9] |
| TMSI | N-trimethylsilylimidazole | None | Primarily targets hydroxyl and carboxylic acid groups.[3] |
Table 2: General Starting Points for Silylation Optimization
| Parameter | Recommended Range | Notes |
| Reagent | BSTFA + 1% TMCS | A robust and common choice for primary alcohols. |
| Solvent | Pyridine (B92270), Acetonitrile, Dichloromethane | Must be anhydrous. Pyridine can act as an HCl scavenger. |
| Reagent Ratio | 2:1 to 10:1 (Reagent:Analyte) | A significant excess is recommended to drive the reaction. |
| Temperature | 60 - 80 °C | Temperature is a critical factor for reaction completion.[8] |
| Time | 30 - 60 minutes | Monitor for completion; some hindered compounds may require longer. |
Experimental Protocols
Protocol: Silylation of this compound using BSTFA with TMCS Catalyst
This protocol provides a general method. Researchers should optimize conditions for their specific sample matrix and concentration levels.
Materials:
-
This compound sample in an anhydrous solvent (e.g., Acetonitrile).
-
BSTFA + 1% TMCS derivatizing reagent.
-
Anhydrous pyridine (optional, as a solvent and acid scavenger).
-
2 mL autosampler vials with PTFE-lined caps.
-
Heating block or oven.
-
Vortex mixer.
Methodology:
-
Preparation: Place 100 µL of the sample solution containing this compound into a clean, dry 2 mL autosampler vial.
-
Reagent Addition: Add 200 µL of the BSTFA + 1% TMCS reagent to the vial. This ensures a significant molar excess.
-
Capping: Immediately cap the vial tightly to prevent the ingress of atmospheric moisture.
-
Mixing: Gently vortex the mixture for 10-15 seconds to ensure it is homogenous.
-
Reaction: Place the vial in a heating block set to 70°C for 45 minutes. Time and temperature are critical variables that may require optimization.[8]
-
Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS or GC-FID system.
Visualizations
Caption: General experimental workflow for the silylation of this compound.
Caption: Troubleshooting flowchart for incomplete derivatization reactions.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. covachem.com [covachem.com]
- 5. gcms.cz [gcms.cz]
- 6. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 7. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-Fluoroethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Fluoroethanol. It is intended for researchers, scientists, and drug development professionals to help identify and resolve side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis of this compound is achieved through the deoxyfluorination of ethanol (B145695). This reaction typically employs a fluorinating agent such as Diethylaminosulfur Trifluoride (DAST) to replace the hydroxyl group of ethanol with a fluorine atom.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges in synthesizing this compound are controlling the reaction to minimize the formation of side products and handling the reagents safely. The primary side reactions include elimination to form ethene and intermolecular etherification to form diethyl ether.[1] The fluorinating agent, DAST, is sensitive to moisture and can be hazardous if not handled correctly.[2]
Q3: How can I confirm the synthesis of this compound and identify any byproducts?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for identifying this compound and volatile byproducts in the reaction mixture. For structural confirmation of the purified product and detailed analysis of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 19F NMR, is invaluable.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common deoxyfluorination reaction using DAST.
Problem 1: Low Yield of this compound
A low yield of the desired product is a common issue. Several factors can contribute to this problem, often related to reaction conditions and reagent handling.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Extend Reaction Time: Monitor the reaction progress using TLC or GC-MS. If starting material (ethanol) is still present, consider extending the reaction time. 2. Increase Reaction Temperature: While low temperatures are generally preferred to minimize side reactions, a slight increase in temperature (e.g., from -78 °C to -60 °C) may be necessary to drive the reaction to completion. This should be done cautiously as it can also increase the formation of byproducts. |
| Degradation of DAST | 1. Use Fresh Reagent: DAST is sensitive to moisture and can degrade over time. Ensure you are using a fresh, high-quality batch of the reagent. 2. Anhydrous Conditions: All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.[4] |
| Suboptimal Stoichiometry | 1. Optimize Reagent Ratio: While a slight excess of DAST (e.g., 1.1-1.2 equivalents) is common, the optimal ratio may vary. Perform small-scale experiments to determine the ideal stoichiometry for your specific setup. |
| Losses During Workup and Purification | 1. Careful Extraction: Ensure efficient extraction of the product from the aqueous phase during workup. Multiple extractions with a suitable organic solvent are recommended. 2. Appropriate Purification Method: Due to its volatility, fractional distillation is a suitable method for purifying this compound from less volatile impurities.[5][6] However, care must be taken to avoid product loss. Column chromatography can also be used for purification.[2] |
Problem 2: High Levels of Side Products
The formation of byproducts is a significant challenge that directly impacts the yield and purity of this compound. The two primary side reactions are elimination and ether formation.
| Side Product | Possible Cause | Mitigation Strategies |
| Ethene | Elimination Reaction: This is a common side reaction in the fluorination of alcohols, especially at higher temperatures.[7] | 1. Maintain Low Temperature: Conduct the reaction at a low temperature (e.g., -78 °C) to suppress the elimination pathway. 2. Slow Reagent Addition: Add the DAST solution dropwise to the ethanol solution to maintain a low localized concentration of the activating agent and control the reaction exotherm. |
| Diethyl Ether | Intermolecular Etherification: Unreacted ethanol can act as a nucleophile and attack the activated ethanol-DAST intermediate, leading to the formation of diethyl ether.[1] | 1. Controlled Stoichiometry: Use a slight excess of DAST to ensure all the ethanol is activated, minimizing the presence of free ethanol that can participate in ether formation. 2. Low Temperature and Slow Addition: Similar to minimizing ethene formation, maintaining a low temperature and adding the fluorinating agent slowly can help reduce the rate of this bimolecular side reaction. |
Quantitative Data Summary
The following table summarizes typical yields and side product distribution based on literature, although specific results can vary depending on the exact experimental conditions.
| Product | Typical Yield (%) | Key Influencing Factors |
| This compound | 25 - 70% | Reaction temperature, purity of reagents, reaction time. |
| Ethene | 5 - 30% | Higher temperatures favor elimination. |
| Diethyl Ether | 5 - 20% | Sub-stoichiometric amounts of DAST and higher temperatures can increase ether formation. |
Note: The yield of 25% for ethyl fluoride (B91410) (a closely related compound) was reported in a study on 18F-labeling.[8] Yields for non-radiolabeled synthesis can be expected to be higher under optimized conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound via Deoxyfluorination with DAST
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Anhydrous Ethanol
-
Diethylaminosulfur Trifluoride (DAST)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, inert gas supply (Nitrogen or Argon), low-temperature bath (e.g., dry ice/acetone).
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, dissolve anhydrous ethanol (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DAST (1.1 - 1.2 equivalents) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred ethanol solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours. The progress of the reaction can be monitored by TLC or by taking small aliquots for GC-MS analysis.
-
Once the reaction is complete, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate while maintaining a low temperature.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the crude product by fractional distillation to obtain this compound.[5][6]
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Main reaction and side pathways in this compound synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Diethyl Ether Conversion to Ethene and Ethanol Catalyzed by Heteropoly Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 8. Fluorine-18-labeled diethylaminosulfur trifluoride (DAST): an F-for-OH fluorinating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Toxicity Risks of 1-Fluoroethanol
Disclaimer: There is limited specific toxicological data available for 1-Fluoroethanol in the public domain. The following guidance is based on the general principles of handling hazardous chemicals and data for structurally similar compounds like 2-Fluoroethanol. Researchers should treat this compound with extreme caution and assume it is highly toxic. A thorough risk assessment should be conducted before any experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: While specific data for this compound is limited, it should be handled as a highly toxic substance. Based on related fluorinated alcohols, the primary hazards are expected to be:
-
High Acute Toxicity: May be fatal if swallowed, inhaled, or in contact with skin.[1][2]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[3]
-
Irritation: May cause irritation to the skin, eyes, and respiratory system.[4][5]
Q2: What are the potential symptoms of exposure to this compound?
A2: Based on data for 2-Fluoroethanol and other similar compounds, exposure symptoms may be delayed and can include:[6][7]
-
Initial Symptoms: Nausea, vomiting, excessive salivation, blurred vision, tingling sensations, and muscular weakness.[6]
-
Severe Symptoms: Convulsions, heart failure, respiratory depression or arrest, and cyanosis (blue tint to the skin).[6]
-
Central Nervous System Effects: Headache, dizziness, lightheadedness, and passing out.[5]
Q3: What personal protective equipment (PPE) is required when working with this compound?
A3: A comprehensive PPE strategy is crucial. The following are minimum requirements:[8][9][10]
-
Hand Protection: Double gloving with a chemical-resistant outer glove (e.g., Neoprene or Viton) and a nitrile inner glove is recommended.[1][8] Always check glove manufacturer's compatibility charts.
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[1][10]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[8][11] For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood.[3] If there is a risk of exceeding exposure limits, a respirator may be necessary.[8]
Q4: How should this compound be stored?
A4: Proper storage is critical to prevent accidents and degradation:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12]
-
Store away from incompatible materials such as oxidizing agents, acids, and alkalis.[1][12]
-
Use secondary containment to prevent spills.[14]
-
If refrigeration is required, use only a refrigerator or freezer specifically designed for flammable materials storage.[2][15]
Q5: What is the correct procedure for disposing of this compound waste?
A5: this compound waste is considered hazardous and must be disposed of accordingly.
-
Collect all waste in a clearly labeled, sealed, and compatible container.[1][16]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[11][14]
Troubleshooting Guides
Scenario 1: You have accidentally spilled a small amount of this compound inside a chemical fume hood.
-
Immediate Action:
-
Alert others in the immediate area.
-
Ensure the fume hood sash is in the lowest practical position.
-
-
Cleanup Procedure:
-
Wear appropriate PPE, including double gloves, a lab coat, and eye/face protection.
-
Use a spill kit with an absorbent material that is compatible with flammable liquids. Do not use materials that react with the chemical.
-
Carefully apply the absorbent to the spill, working from the outside in.
-
Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Wipe the area with a suitable solvent (e.g., isopropanol) and then with soap and water.
-
Place all contaminated materials (gloves, wipes, etc.) in the hazardous waste container.
-
Contact your EHS office for waste pickup.
-
Scenario 2: You suspect you have been exposed to this compound vapor.
-
Immediate Action:
-
Immediately move to an area with fresh air.[6]
-
If you are with someone who has been exposed, assist them to fresh air, but do not expose yourself.
-
Call for emergency medical assistance immediately.
-
-
Follow-up:
-
Provide the emergency responders with the Safety Data Sheet (SDS) for this compound (or a similar compound if a specific one is unavailable).
-
Even if symptoms are not immediately apparent, seek medical attention as effects can be delayed.[5]
-
Report the incident to your supervisor and EHS office.
-
Scenario 3: this compound has come into contact with your skin.
-
Immediate Action:
-
Follow-up:
-
Seek immediate medical attention.[19]
-
Provide the medical team with the SDS.
-
Report the incident to your supervisor and EHS office.
-
Data Presentation
Table 1: Toxicity Data for Structurally Similar Fluorinated Alcohols
| Compound | Route of Exposure | Species | Lethal Dose/Concentration | Reference |
| 2-Fluoroethanol | Oral | Rat | LD50: 5 mg/kg | [1] |
| 2-Fluoroethanol | Inhalation | Rat | LC50: 200 mg/m³ (10 min) | [1] |
| 2-Fluoroethanol | Intraperitoneal | Rat | LD50: 1.75 mg/kg | [1] |
| Trifluoroethanol | Inhalation | - | Threshold of chronic action: ~0.06 mg/L | [20] |
| 1,1-Dihydroperfluorobutanol | Inhalation | - | Maximum permissible concentration: 20 mg/m³ | [4] |
Note: This data is for similar compounds and should be used as a precautionary reference for this compound.
Experimental Protocols
Protocol 1: General Handling and Use of this compound
-
Preparation:
-
Conduct a pre-experiment safety review, including the location of all safety equipment (safety shower, eyewash station, fire extinguisher, spill kit).
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary materials and reagents.
-
Don all required PPE.
-
-
Execution:
-
Perform all manipulations of this compound within the chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep the container of this compound sealed when not in use.
-
Use non-sparking tools and equipment.
-
-
Post-Experiment:
-
Properly label and store any remaining this compound.
-
Decontaminate all equipment that came into contact with the chemical.
-
Dispose of all waste according to established procedures.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Visualizations
Caption: Workflow for handling a small chemical spill.
Caption: First aid response for suspected chemical exposure.
Caption: Personal Protective Equipment (PPE) selection guide.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. nj.gov [nj.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. mcrsafety.com [mcrsafety.com]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 19. en.hesperian.org [en.hesperian.org]
- 20. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: 1-Fluoroethanol Storage and Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoroethanol. The information provided is based on established chemical principles for the storage of halogenated alcohols and aims to help prevent decomposition during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition?
A1: The primary decomposition pathway for this compound, an α-fluoroalcohol, is believed to be the elimination of hydrogen fluoride (B91410) (HF) to form acetaldehyde (B116499). This reaction is analogous to the decomposition of similar compounds like 1-chloroethanol, which breaks down into acetaldehyde and hydrogen chloride. The presence of basic impurities or storage in polar solvents can potentially accelerate this degradation process.[1]
Q2: What are the signs of this compound decomposition?
A2: Decomposition of this compound can be indicated by:
-
A change in the physical appearance of the solution, such as discoloration.
-
The presence of a sharp, pungent odor characteristic of acetaldehyde.
-
A decrease in the pH of the solution due to the formation of acidic hydrogen fluoride.
-
Analytical testing (e.g., GC-MS, NMR) revealing the presence of acetaldehyde or a decrease in the purity of this compound.
Q3: What are the recommended general storage conditions for this compound?
A3: To minimize decomposition, this compound should be stored under the following conditions, which are standard for many volatile and halogenated organic compounds:[2][3][4][5]
-
Temperature: Cool, refrigerated environment (2-8°C). Avoid freezing.
-
Light: Store in an amber glass vial or other light-protecting container to prevent photo-degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Use a tightly sealed container with a PTFE-lined cap to prevent moisture ingress and evaporation.
-
Purity: Ensure the this compound is of high purity, as impurities can catalyze decomposition.
Q4: Are there any known stabilizers for this compound?
A4: Currently, there is no publicly available data on specific, validated stabilizers for preventing the decomposition of this compound. However, for other unstable organic compounds, small amounts of radical scavengers or acidic compounds are sometimes used. The effectiveness of any potential stabilizer for this compound would need to be experimentally verified.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Noticeable acetaldehyde odor upon opening the container. | Decomposition has occurred. This may be due to improper storage temperature, exposure to light or air, or the presence of contaminants. | 1. Verify the storage conditions of the sample. 2. Perform analytical testing (see Experimental Protocols) to quantify the level of degradation. 3. If decomposition is significant, consider purifying the remaining this compound by distillation or discarding the batch. 4. Review and improve storage procedures for future batches. |
| Decrease in purity observed over time via analytical methods. | Slow decomposition is occurring under the current storage conditions. | 1. Transfer the this compound to a more suitable container (amber glass with a PTFE-lined cap). 2. Purge the headspace of the container with an inert gas (argon or nitrogen) before sealing. 3. Store at a lower temperature (2-8°C). 4. Consider conducting a stability study (see Experimental Protocols) to determine the optimal storage conditions. |
| Inconsistent experimental results using this compound from different batches or of different ages. | The purity of the this compound may be compromised in some batches due to decomposition. | 1. Aliquot fresh this compound into smaller, single-use vials to minimize repeated opening and closing of the main stock. 2. Date all containers upon receipt and opening. 3. Routinely test the purity of older batches before use. 4. Establish a defined shelf life for this compound based on in-house stability data. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is designed to assess the stability of this compound under elevated temperatures to predict its long-term shelf life under recommended storage conditions.[3][4][5][6]
1. Materials:
- High-purity this compound
- Multiple 2 mL amber glass vials with PTFE-lined caps
- Temperature-controlled ovens or incubators
- Analytical instrumentation (GC-MS or ¹H NMR)
2. Procedure:
- Aliquot 1 mL of high-purity this compound into each of the labeled amber glass vials.
- Purge the headspace of each vial with an inert gas (e.g., argon) and seal tightly.
- Place the vials in temperature-controlled ovens at the following conditions:
- 40°C (accelerated condition)
- 25°C (room temperature condition)
- 4°C (refrigerated condition - control)
- At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature condition for analysis.
- Analyze the samples using a validated GC-MS or ¹H NMR method to determine the purity of this compound and quantify the amount of acetaldehyde present.
3. Data Analysis:
- Plot the concentration of this compound and acetaldehyde over time for each temperature condition.
- Use the data from the accelerated conditions to extrapolate the expected shelf life at the recommended storage temperature (4°C) using the Arrhenius equation.
Protocol 2: Analytical Method for Monitoring this compound Decomposition by GC-MS
This method provides a framework for the quantitative analysis of this compound and its primary degradation product, acetaldehyde.
1. Instrumentation and Conditions (Example):
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 7010).
- Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm or similar.
- Injection: 1 µL, splitless mode.
- Inlet Temperature: 250°C.
- Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then to 280°C at 25°C/min, and hold for 5 minutes.
- Ionization Mode: Electron Ionization (EI).
- Monitored Ions:
- This compound: Select characteristic ions (e.g., m/z 45, 63).
- Acetaldehyde: Select characteristic ions (e.g., m/z 29, 44).
2. Sample Preparation:
- Prepare a calibration curve using standards of known concentrations of this compound and acetaldehyde in a suitable solvent (e.g., acetonitrile).
- Dilute the this compound samples from the stability study in the same solvent to fall within the calibration range.
3. Data Analysis:
- Quantify the concentration of this compound and acetaldehyde in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Workflow for an accelerated stability study.
References
- 1. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition by ethanol, acetaldehyde and trifluoroethanol of reactions catalysed by yeast and horse liver alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microchemlab.com [microchemlab.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 6. certified-laboratories.com [certified-laboratories.com]
Technical Support Center: Scaling Up the Synthesis of Enantiopure 1-Fluoroethanol
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of enantiopure 1-fluoroethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiopure this compound?
A1: The main strategies for producing enantiopure this compound include:
-
Asymmetric reduction of a prochiral fluorinated ketone: This is a widely used method that employs a chiral catalyst to selectively reduce 2-fluoroacetophenone (B1329501).[1]
-
Enzymatic kinetic resolution of racemic this compound: This method uses an enzyme to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer.[2][3][4]
-
Organocatalytic α-fluorination of an aldehyde followed by reduction: This approach first introduces a fluorine atom enantioselectively to an aldehyde, which is then reduced to the corresponding alcohol.[1][5]
Q2: How can I determine the enantiomeric excess (ee) of my this compound sample?
A2: The most common analytical techniques for determining the enantiomeric excess of chiral fluoroalcohols are:
-
Chiral High-Performance Liquid Chromatography (HPLC): A robust and widely used method that separates enantiomers on a chiral stationary phase.[1][]
-
Chiral Gas Chromatography (GC): Suitable for volatile fluoroalcohols like this compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents (e.g., Mosher's acid) can allow for the differentiation of enantiomers.[1]
Q3: What are the main challenges when scaling up the synthesis of enantiopure this compound?
A3: Common challenges during scale-up include:
-
Decreased Enantioselectivity: Often caused by poor temperature control, as many fluorination and asymmetric reduction reactions are highly exothermic.[7]
-
Lower Yields: Can be a result of inefficient mixing, catalyst deactivation, or side reactions that are more prevalent at a larger scale.[8]
-
Product Isolation and Purification: The volatility of this compound can lead to significant product loss during workup and purification.[8]
-
Safety Concerns: Handling hazardous reagents like DAST or managing exothermic reactions requires careful consideration and specialized equipment at scale.[7][8]
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee)
Question: My asymmetric reduction of 2-fluoroacetophenone is giving low enantiomeric excess. What are the possible causes and how can I improve it?
Answer: Low enantiomeric excess can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
| Possible Cause | Troubleshooting Steps |
| Ineffective Catalyst/Ligand System | 1. Screen different chiral ligands: If using a metal catalyst, test a variety of privileged ligands (e.g., BINAP, DuPhos, Josiphos). For oxazaborolidine-catalyzed reductions, try different chiral sources like CBS catalysts.[1] 2. Vary the metal precursor: The choice of metal salt can influence activity and selectivity in transition metal catalysis.[1] |
| Suboptimal Reaction Temperature | 1. Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to enhance enantioselectivity. Note that this may decrease the reaction rate.[1] |
| Inappropriate Solvent | 1. Conduct a solvent screen: Test a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, Et₂O). Non-coordinating solvents often yield better results.[1] |
| Catalyst Loading | 1. Optimize catalyst loading: Vary the catalyst loading (e.g., from 1 mol% to 10 mol%) to find the optimal concentration for both high conversion and high ee.[1] |
| Presence of Water | 1. Ensure anhydrous conditions: Thoroughly dry all glassware. Use freshly distilled, anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Product Racemization | 1. Check workup conditions: The chiral fluoroalcohol product may racemize under acidic or basic workup conditions.[1] |
Problem 2: Poor Yield
Question: My yield of this compound is low, even though the conversion of the starting material is high. What could be the issue?
Answer: Low isolated yields can be due to several factors, particularly when dealing with a volatile product like this compound.
| Possible Cause | Troubleshooting Steps |
| Product Volatility | 1. Improve condensation during distillation: Use a cooled condenser with a high surface area. Consider using a cold trap with liquid nitrogen or a dry ice/acetone bath to capture the volatile product.[8] 2. Minimize transfers: Reduce the number of times the product is transferred between flasks. Keep all receiving flasks and equipment well-chilled.[8] |
| Losses During Workup | 1. Optimize extraction: Use a low-boiling point, water-immiscible solvent for extraction (e.g., pentane (B18724) or diethyl ether) to facilitate subsequent removal.[8] |
| Side Reactions | 1. Analyze byproducts: Identify byproducts to understand competing reaction pathways. Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation. |
| Catalyst Decomposition | 1. Check catalyst stability: Ensure the catalyst is stable under the reaction conditions. Some catalysts are sensitive to air or moisture.[1] |
Problem 3: Scale-Up Issues
Question: I am trying to scale up my synthesis from milligrams to grams, but the enantioselectivity and yield have dropped significantly. Why is this happening and what can I do?
Answer: A drop in performance upon scale-up is a common challenge, often related to heat and mass transfer limitations.
| Possible Cause | Troubleshooting Steps |
| Poor Temperature Control | 1. Improve reactor design: Use jacketed reactors with efficient stirring and a reliable cooling system.[7] 2. Control reagent addition: Add the limiting or most reactive reagent slowly and at a controlled rate to manage any exotherm.[7] 3. Consider flow chemistry: Continuous flow reactors offer superior heat and mass transfer, allowing for precise temperature control.[7][9] |
| Mixing Inhomogeneities | 1. Optimize stirring: The type of impeller and stirring speed are critical in larger reactors to ensure proper mixing.[7][10] 2. Use multiple injection points: For very large reactors, consider using multiple injection points for the limiting reagent to ensure rapid and even distribution.[7] |
| Impurity Effects | 1. Use high-purity reagents: Impurities in reagents or solvents can have a more pronounced effect on a larger scale, potentially deactivating the catalyst.[7] |
Quantitative Data Summary
The following table summarizes quantitative data for different methods of synthesizing enantiopure alcohols, including those structurally similar to this compound.
| Method | Substrate | Catalyst/Enzyme | Conditions | Yield (%) | ee (%) | Reference |
| Asymmetric Reduction | 2-chloro-4′-fluoroacetophenone | TeSADH mutant (P84S/186A) | NADP+, Isopropanol | High Conversion | >99 (S) | [11] |
| Asymmetric Reduction | 2-fluoroacetophenone | CBS catalyst, BH₃ | THF, -20 °C | - | >95 | [1][12] |
| Asymmetric Transfer Hydrogenation | α-CF₃-γ-oxo-methanols | ansa-ruthenium(II) catalyst | Formic acid/triethylamine | High | High | [13] |
| Enzymatic Kinetic Resolution | (R,S)-1-phenylethanol | Novozyme 435 | 240 mM substrate, 11 mg/mL enzyme, 42 °C, 75 min | - | >99 (for remaining S-enantiomer) | [3] |
| Enzymatic Kinetic Resolution | (R,S)-1-phenylethanol | Burkholderia cepacia lipase (B570770) | n-heptane/[EMIM][BF4], vinyl acetate (B1210297) | 40.1 (for product) | 98.9 (for product) | [14] |
| Bioreduction | 2-bromo-1-(4-bromophenyl)ethanol | E. coli/ADH-A | 100 mM substrate | 70 | >99 (R) | [15] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 2-Fluoroacetophenone using a CBS Catalyst
This protocol is a general guideline for the asymmetric reduction of a prochiral ketone.
Materials:
-
(R)- or (S)-CBS catalyst
-
Borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
2-Fluoroacetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.
-
Under an inert atmosphere, dissolve the CBS catalyst (5-10 mol%) in anhydrous THF.
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Slowly add the borane dimethyl sulfide complex (0.6-1.0 equivalents) to the catalyst solution while maintaining the temperature below -15 °C.
-
Stir the mixture for 10-15 minutes.
-
Slowly add a solution of 2-fluoroacetophenone (1.0 equivalent) in anhydrous THF to the reaction mixture, ensuring the temperature does not exceed -15 °C.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, slowly quench the reaction by the dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then carefully add 1 M HCl.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to obtain enantiopure this compound.
-
Determine the enantiomeric excess by chiral HPLC or GC.[1]
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
This protocol provides a general method for the kinetic resolution of a racemic alcohol.
Materials:
-
Racemic this compound
-
Lipase (e.g., Novozyme 435, Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., n-hexane, MTBE)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a flask containing the racemic this compound (1.0 equivalent) in the chosen organic solvent, add the acyl donor (0.5-1.0 equivalents).
-
Add the lipase (e.g., 10-50 mg per mmol of alcohol).
-
Seal the flask and shake it in an incubator at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
When the desired conversion (ideally close to 50%) and high enantiomeric excess of the unreacted alcohol are reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent.
-
The filtrate contains the unreacted enantiomer of this compound and the acylated enantiomer.
-
Separate the unreacted alcohol from the ester by flash column chromatography or distillation.
-
Determine the enantiomeric excess of the isolated alcohol.[3][4]
Visualizations
Caption: General experimental workflow for the synthesis of enantiopure this compound.
Caption: Decision tree for troubleshooting low enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An organocatalytic strategy for the stereoselective synthesis of C-galactosides with fluorine at the pseudoanomeric carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric Synthesis of Chiral Fluorine-containing Alcohols - National Institute of Chemistry [ki.si]
- 14. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol [mdpi.com]
- 15. scispace.com [scispace.com]
Analytical challenges in characterizing 1-Fluoroethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with the characterization of 1-Fluoroethanol.
General Considerations
The analytical characterization of this compound presents unique challenges, primarily due to its potential instability and the limited availability of specific validated analytical protocols in the scientific literature. Much of the existing data for fluoroethanols pertains to the 2-fluoro isomer, which exhibits different chemical and physical properties. Therefore, researchers working with this compound should proceed with the awareness that method development and optimization will likely be required.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its propensity to undergo elimination of hydrogen fluoride (B91410) (HF) to form acetaldehyde (B116499). This reaction can be catalyzed by heat, light, and the presence of acids or bases.[1] Therefore, proper storage and handling are critical to maintain the integrity of the compound.
Q2: Why am I seeing a peak corresponding to acetaldehyde in my analysis of this compound?
A2: The presence of acetaldehyde is a strong indicator of this compound degradation. This can occur during storage, sample preparation, or even during analysis, especially at elevated temperatures in a GC inlet. To minimize this, use fresh samples, store them at low temperatures, and use the lowest possible inlet temperature for GC analysis.
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Yes, due to the potential for HF release, this compound should be handled with extreme caution in a well-ventilated fume hood.[2][3] Personal protective equipment (PPE), including gloves and safety goggles, is mandatory.[3] All waste must be treated as hazardous.[3]
Q4: Can I use standard HPLC columns for the analysis of this compound?
A4: Due to its high polarity, this compound may exhibit poor retention on standard reversed-phase (e.g., C18) HPLC columns.[4][5] A more polar column or the use of hydrophilic interaction liquid chromatography (HILIC) may be necessary to achieve adequate retention and separation.
Troubleshooting Guides
GC-MS Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| No peak or very small peak for this compound | Degradation in the GC inlet; Poor volatility; Adsorption to active sites in the GC system. | Lower the inlet temperature. Use a derivatizing agent (e.g., silylation) to increase volatility and reduce activity. Use a deactivated liner and column. |
| Broad or tailing peak shape | Active sites in the liner, column, or detector; Inappropriate column polarity. | Use a deactivated liner and column. Consider a column with a more appropriate stationary phase for polar analytes. |
| Presence of unexpected peaks (e.g., acetaldehyde) | On-column or in-source degradation. | Lower the inlet and transfer line temperatures. Check for and eliminate any sources of acid or base contamination. |
| Poor reproducibility | Inconsistent sample injection; Sample degradation between injections. | Use an autosampler for consistent injections. Prepare fresh samples and analyze them promptly. |
HPLC Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Poor retention on reversed-phase columns | High polarity of this compound. | Use a more polar stationary phase (e.g., embedded polar group or cyano). Consider using HILIC. Use a highly aqueous mobile phase. |
| Peak splitting or shouldering | Co-elution with impurities or degradants; Secondary interactions with the stationary phase. | Optimize the mobile phase composition and gradient. Screen different column chemistries. |
| Baseline noise or drift | Contaminated mobile phase or column; Detector instability. | Use high-purity solvents and freshly prepared mobile phases. Flush the column and detector. |
| Inconsistent retention times | Changes in mobile phase composition; Temperature fluctuations. | Ensure accurate mobile phase preparation and mixing. Use a column oven for temperature control. |
Experimental Protocols
Hypothetical Protocol for GC-MS Characterization of this compound
Note: This is a general starting point and will require optimization.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity, inert solvent (e.g., anhydrous acetonitrile).
-
Prepare a series of dilutions for calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
GC-MS Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-624 or similar, 30 m x 0.25 mm, 1.4 µm.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 150 °C (optimize by starting low and increasing gradually).
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, and hold for 2 minutes.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Monitored Ions: Scan from m/z 30 to 100. Look for the molecular ion (m/z 64) and characteristic fragments.
-
Visualizations
Caption: Potential degradation pathway of this compound via elimination of hydrogen fluoride.
Caption: General experimental workflow for the characterization of this compound.
References
- 1. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to 1-Fluoroethanol and 2-Fluoroethanol in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom into a small organic molecule can dramatically alter its biological properties. This guide provides a comparative analysis of two structural isomers, 1-Fluoroethanol and 2-Fluoroethanol, within biological systems. While chemically similar, the positional difference of the fluorine atom leads to vastly different metabolic fates and toxicological profiles. This document summarizes the available experimental data, outlines key experimental protocols, and visualizes the known metabolic pathways to aid researchers in understanding the distinct biological activities of these compounds.
Executive Summary
A significant disparity in available research exists between this compound and 2-Fluoroethanol. 2-Fluoroethanol is a well-characterized toxic compound, primarily due to its metabolic conversion to the highly toxic fluoroacetate.[1] This process, initiated by alcohol dehydrogenase, leads to the inhibition of the citric acid cycle, causing cellular energy depletion and severe toxic effects.[1] In stark contrast, there is a notable absence of published experimental data on the biological effects, metabolism, and toxicity of this compound. Consequently, this guide presents a comprehensive overview of 2-Fluoroethanol's biological activity, based on existing literature, and offers a predictive analysis of this compound's potential biological behavior, highlighting the critical need for future research.
Physicochemical and Toxicological Properties: A Comparative Overview
The following table summarizes the known physicochemical properties of both isomers and the available toxicological data for 2-Fluoroethanol. The lack of data for this compound is explicitly noted.
| Property | This compound | 2-Fluoroethanol |
| Chemical Formula | C₂H₅FO | C₂H₅FO |
| Molecular Weight | 64.06 g/mol | 64.06 g/mol |
| Boiling Point | Data not available | 103.3 °C |
| Density | Data not available | 1.104 g/cm³ |
| Solubility in Water | Data not available | Miscible |
| Metabolism | Data not available | Oxidized by alcohol dehydrogenase to fluoroacetaldehyde, then to fluoroacetate.[1] |
| Mechanism of Toxicity | Data not available | The metabolite, fluoroacetate, is converted to fluorocitrate, which inhibits aconitase in the citric acid cycle, leading to cellular energy crisis.[1] |
| Acute Toxicity (LD₅₀) | Data not available | Highly toxic. LD₅₀ values vary by route and species (e.g., oral, rat: ~5-10 mg/kg). |
| Reported Symptoms of Exposure | Data not available | Nausea, vomiting, convulsions, cardiac arrhythmias, and respiratory failure.[1] |
Metabolic Pathways: The Decisive Difference
The biological activity of these fluoroalcohols is intrinsically linked to their metabolism.
The Well-Trodden Path of 2-Fluoroethanol
The metabolic pathway of 2-Fluoroethanol is a classic example of "lethal synthesis."[2] In the liver, alcohol dehydrogenase (ADH), a ubiquitous enzyme responsible for ethanol (B145695) metabolism, readily oxidizes 2-Fluoroethanol to 2-fluoroacetaldehyde.[1][3] Subsequently, aldehyde dehydrogenase (ALDH) further oxidizes 2-fluoroacetaldehyde to fluoroacetate.[4] Fluoroacetate then enters the citric acid cycle, where it is converted to fluorocitrate, a potent inhibitor of the enzyme aconitase.[1] This inhibition halts the citric acid cycle, leading to a catastrophic failure of cellular energy production and the accumulation of citrate.
The Uncharted Territory of this compound: A Hypothetical Pathway
In the absence of experimental data, the metabolic fate of this compound can be predicted based on its structure. As a primary alcohol, it is a potential substrate for alcohol dehydrogenase.[3]
The enzymatic oxidation of this compound by ADH would yield 1-fluoroacetaldehyde. The subsequent metabolic steps and the toxicological profile of this aldehyde are unknown. A critical distinction from 2-fluoroethanol's metabolism is that the oxidation of 1-fluoroacetaldehyde would not produce fluoroacetate. Instead, it would likely be further oxidized to fluoroacetic acid's structural isomer, which may have a completely different toxicity profile. It is also possible that 1-fluoroacetaldehyde itself could exert toxicity through mechanisms distinct from Krebs cycle inhibition, such as covalent binding to cellular macromolecules. However, some sources suggest that alpha-fluoroalcohols like this compound may be unstable.[5][6]
Recommended Experimental Protocols for Future Research
To bridge the knowledge gap concerning this compound, a series of in vitro and in vivo studies are necessary. The following outlines key experimental designs:
In Vitro Metabolism Studies
Objective: To determine if this compound is a substrate for alcohol dehydrogenase and to identify its metabolic products.
Methodology:
-
Enzyme Source: Commercially available purified horse liver alcohol dehydrogenase (HLADH) or human recombinant ADH isozymes.
-
Reaction Mixture: A buffered solution (e.g., 100 mM sodium phosphate, pH 7.4) containing NAD⁺ as a cofactor, the enzyme, and this compound at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C.
-
Analysis: The reaction is quenched at various time points, and the supernatant is analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and any metabolites formed.
-
Control: A reaction mixture without the enzyme or without the substrate will serve as a negative control.
Acute Oral Toxicity Study in Rodents
Objective: To determine the acute toxicity profile of this compound.
Methodology:
-
Animal Model: Sprague-Dawley rats (male and female, 8-10 weeks old).
-
Dose Administration: A single dose of this compound is administered by oral gavage. A limit test can be performed initially, followed by a dose-range finding study if toxicity is observed.
-
Observation: Animals are observed for clinical signs of toxicity, morbidity, and mortality for at least 14 days. Body weight and food consumption are recorded regularly.
-
Pathology: At the end of the study, a full necropsy is performed. Organ weights are recorded, and tissues are collected for histopathological examination.
-
Ethical Considerations: All animal procedures must be conducted in accordance with the guidelines of an Institutional Animal Care and Use Committee (IACUC).
Conclusion
The comparison of this compound and 2-Fluoroethanol in biological systems is currently hampered by a significant lack of data for the former. While 2-Fluoroethanol is a known potent toxin due to its metabolic conversion to fluoroacetate, the biological activity of this compound remains uncharacterized. Based on its structure, it is plausible that this compound is also a substrate for alcohol dehydrogenase, but its metabolic products and their toxicological significance are yet to be determined. The experimental protocols outlined in this guide provide a roadmap for future research that is crucial for a comprehensive understanding of the structure-activity relationship of these simple fluorinated alcohols. This knowledge is not only of academic interest but also vital for the safety assessment of new fluorinated compounds in drug development and other industrial applications.
References
- 1. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 2. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Genes Encoding Enzymes Involved in Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physicsforums.com [physicsforums.com]
- 6. α-Fluoroalcohols: Synthesis and Characterization of Perfluorinated Methanol, Ethanol and n-Propanol, and their Oxonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1-Fluoroethanol and Other Fluoroalcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 1-Fluoroethanol with other key fluoroalcohols, including 2-Fluoroethanol (B46154), 2,2-Difluoroethanol, and 2,2,2-Trifluoroethanol. The inclusion of fluorine atoms significantly alters the physicochemical properties of alcohols, impacting their acidity and reactivity in fundamental organic transformations such as oxidation, esterification, and nucleophilic substitution. Understanding these differences is crucial for the strategic design and development of novel chemical entities in the pharmaceutical and agrochemical industries.
This document summarizes available experimental data, outlines detailed experimental protocols for further investigation, and provides a theoretical framework based on stereoelectronic effects to rationalize the observed and predicted reactivity trends.
Theoretical Background: The Influence of Fluorine Substitution
The reactivity of fluoroalcohols is primarily governed by two key factors:
-
Inductive Effect: Fluorine is the most electronegative element, and its presence in an alcohol molecule exerts a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F and adjacent C-C and C-O bonds, influencing the electron density at the hydroxyl group and the carbon backbone. The magnitude of this effect diminishes with distance from the fluorine atom.[1]
-
Stereoelectronic Effects: The orientation of the C-F bond relative to other bonds and lone pairs in the molecule can lead to significant stabilizing or destabilizing interactions.
-
Gauche Effect: In molecules of the type X-C-C-Y where X and Y are electronegative groups, the gauche conformation is often more stable than the anti conformation. This is attributed to hyperconjugation, where electron density is donated from a σ C-H bonding orbital into the low-lying σ* C-F antibonding orbital. This interaction is maximized in a gauche arrangement.[2][3] For 2-fluoroethanol, hydrogen bonding also stabilizes the gauche conformer.[4]
-
Anomeric Effect: This effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a saturated ring to favor the axial position. An analogous effect can be observed in acyclic systems like this compound (F-CH(OH)-CH₃), where interactions between the lone pairs of the hydroxyl oxygen and the antibonding orbital of the C-F bond (n_O -> σ*_CF) can influence conformational preference and reactivity.[5][6]
-
These effects collectively impact the acidity of the hydroxyl proton, the stability of reaction intermediates, and the activation energies of various reactions.
Comparative Reactivity Data
The following tables summarize available quantitative data for the acidity and reactivity of this compound and other selected fluoroalcohols. It is important to note that experimental kinetic data for this compound is scarce in the literature. Therefore, some of the reactivity comparisons are based on established theoretical principles and require experimental validation.
Acidity (pKa)
The acidity of an alcohol is a fundamental indicator of its reactivity, particularly in base-catalyzed reactions. The electron-withdrawing nature of fluorine is expected to increase the acidity of the alcohol by stabilizing the resulting alkoxide ion.
| Fluoroalcohol | Structure | pKa | Reference(s) |
| Ethanol (B145695) | CH₃CH₂OH | ~16 | [1] |
| This compound | CH₃CH(F)OH | Not Experimentally Determined | [7] |
| 2-Fluoroethanol | FCH₂CH₂OH | 14.42 | [7] |
| 2,2-Difluoroethanol | F₂CHCH₂OH | ~13.0 (Predicted) | [8] |
| 2,2,2-Trifluoroethanol | F₃CCH₂OH | 12.4 | [9] |
Oxidation
The oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation. The rate of oxidation can be influenced by the electron density at the α-carbon and the stability of the transition state.
Qualitative Reactivity Comparison:
| Fluoroalcohol | Predicted Relative Rate of Oxidation | Rationale |
| Ethanol | Baseline | |
| This compound | Slower than Ethanol | The strong electron-withdrawing fluorine atom on the α-carbon destabilizes the developing positive charge on the carbon in the transition state of many oxidation reactions (e.g., hydride abstraction). |
| 2-Fluoroethanol | Slightly slower than Ethanol | The inductive effect of fluorine is weaker at the β-position. |
| 2,2,2-Trifluoroethanol | Significantly slower than Ethanol | The powerful inductive effect of the CF₃ group significantly destabilizes any partial positive charge development on the adjacent carbon. |
Note: Direct comparative kinetic data for the oxidation of this compound is not available. The predicted trend is based on the influence of the inductive effect of fluorine on the stability of the transition state.
Esterification
Esterification is typically an acid-catalyzed equilibrium reaction. The reactivity of the alcohol is influenced by its nucleophilicity and steric hindrance around the hydroxyl group.
Qualitative Reactivity Comparison (Acid-Catalyzed):
| Fluoroalcohol | Predicted Relative Rate of Esterification | Rationale |
| Ethanol | Baseline | |
| This compound | Slower than Ethanol | The electron-withdrawing fluorine atom reduces the nucleophilicity of the hydroxyl oxygen. |
| 2-Fluoroethanol | Slightly slower than Ethanol | The inductive effect is less pronounced at the β-position, leading to a smaller decrease in nucleophilicity compared to this compound. |
| 2,2,2-Trifluoroethanol | Significantly slower than Ethanol | The strong inductive effect of the CF₃ group greatly reduces the nucleophilicity of the hydroxyl oxygen. |
Nucleophilic Substitution (Formation of Alkyl Halides)
The conversion of alcohols to alkyl halides via nucleophilic substitution is a common reaction. The reactivity depends on the stability of the carbocation intermediate (for SN1 reactions) or the susceptibility of the carbon to backside attack (for SN2 reactions).
Predicted Reactivity Trends:
-
SN1 Reactivity: The stability of the carbocation intermediate is paramount. An α-fluoro substituent is known to be strongly destabilizing for an adjacent carbocation due to its powerful inductive effect. Therefore, this compound is expected to be significantly less reactive than ethanol in SN1 reactions.
-
SN2 Reactivity: The reaction rate is sensitive to steric hindrance and the electrophilicity of the carbon atom. While the fluorine atom in this compound increases the electrophilicity of the α-carbon, it does not add significant steric bulk. However, the overall rate will also depend on the specific nucleophile and reaction conditions.[10][11]
| Fluoroalcohol | Predicted Relative Rate (SN1) | Predicted Relative Rate (SN2) | Rationale |
| Ethanol | Baseline | Baseline | |
| This compound | Very Slow | Slower than Ethanol | Destabilization of the carbocation intermediate (SN1). Reduced susceptibility to backside attack due to the electron-withdrawing fluorine (SN2). |
| 2-Fluoroethanol | Slower than Ethanol | Slower than Ethanol | The inductive effect of the β-fluorine destabilizes the carbocation (SN1) and reduces the electrophilicity of the carbon being attacked (SN2), though to a lesser extent than in this compound. |
Note: These are predicted trends based on general principles of organic reactivity. Experimental validation is required for a definitive comparison.
Experimental Protocols
To facilitate further research and the generation of comparative data, the following detailed experimental protocols are provided for key reactivity assays.
Determination of pKa via Spectrophotometric Titration
This method relies on the change in absorbance of a pH indicator as a function of the concentration of the acidic and basic forms of the fluoroalcohol.
Workflow Diagram:
Figure 1: Workflow for pKa determination via spectrophotometric titration.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the fluoroalcohol (e.g., 0.1 M) in deionized water.
-
Prepare a standard solution of sodium hydroxide (B78521) (e.g., 0.1 M), standardized against a primary standard like potassium hydrogen phthalate (B1215562) (KHP).
-
Select a suitable pH indicator whose pKa is close to the expected pKa of the fluoroalcohol.
-
-
Titration Procedure:
-
Pipette a known volume of the fluoroalcohol solution into a beaker.
-
Add a few drops of the pH indicator.
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode and a spectrophotometer probe into the solution.
-
Record the initial pH and absorbance at the wavelength of maximum absorbance (λ_max) of the basic form of the indicator.
-
Add small, known increments of the standardized NaOH solution.
-
After each addition, allow the solution to stabilize and record the pH and absorbance.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the absorbance versus pH. The resulting titration curve should be sigmoidal.
-
The equivalence point is the point of maximum slope on the titration curve.
-
The pKa of the fluoroalcohol is equal to the pH at the half-equivalence point.
-
Kinetics of Alcohol Oxidation via UV-Vis Spectroscopy
This protocol describes the monitoring of the oxidation of fluoroalcohols using a common oxidizing agent like potassium permanganate (B83412) (KMnO₄), where the disappearance of the colored permanganate ion can be followed spectrophotometrically.
Workflow Diagram:
Figure 2: Workflow for determining the kinetics of fluoroalcohol oxidation.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluoroalcohol in a suitable solvent (e.g., acetone (B3395972) or water).
-
Prepare a stock solution of potassium permanganate (KMnO₄) in water.
-
Prepare a dilute solution of sulfuric acid.
-
-
Kinetic Measurement:
-
In a cuvette, mix the fluoroalcohol solution (in large excess) and the sulfuric acid solution.
-
Place the cuvette in a thermostatted cell holder of a UV-Vis spectrophotometer.
-
Initiate the reaction by injecting a small, known volume of the KMnO₄ solution into the cuvette and start data acquisition immediately.
-
Monitor the decrease in absorbance of the permanganate ion at its λ_max (around 525 nm) over time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with the fluoroalcohol in large excess), the reaction will follow first-order kinetics with respect to the permanganate concentration.
-
A plot of the natural logarithm of the absorbance (ln(A)) versus time will yield a straight line.
-
The slope of this line is the negative of the pseudo-first-order rate constant (-k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the fluoroalcohol.
-
Repeat the experiment with different fluoroalcohols to compare their second-order rate constants.
-
Kinetics of Esterification via Gas Chromatography (GC)
This method follows the progress of the esterification reaction by quantifying the formation of the ester product or the consumption of the alcohol reactant over time using Gas Chromatography.
Workflow Diagram:
Figure 3: Workflow for determining the kinetics of fluoroalcohol esterification.
Methodology:
-
Reaction Setup:
-
In a thermostatted reaction vessel equipped with a magnetic stirrer and a condenser, combine the fluoroalcohol, a carboxylic acid (e.g., acetic acid), and an acid catalyst (e.g., sulfuric acid).
-
Add a known amount of an internal standard (a non-reactive compound with a distinct retention time in GC, e.g., an alkane).
-
-
Sampling and Analysis:
-
At timed intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a cold solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst.
-
Analyze the quenched sample by Gas Chromatography (GC) using a suitable column and conditions to separate the reactants and products.
-
-
Data Analysis:
-
Using the internal standard, determine the concentration of the ester product or the remaining alcohol at each time point.
-
Plot the concentration of the product (or reactant) versus time.
-
Determine the initial rate of the reaction from the initial slope of the concentration-time curve.
-
By varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant and the overall rate constant can be determined.
-
Conclusion
The introduction of fluorine into ethanol has a profound and position-dependent impact on its reactivity. While a complete quantitative comparison is hampered by the limited availability of experimental data for this compound, a combination of available data for other fluoroalcohols and a strong theoretical framework allows for reasoned predictions.
The acidity of fluoroalcohols increases significantly with the proximity and number of fluorine atoms due to the powerful inductive effect. This effect, however, generally leads to a decrease in reactivity for reactions where the alcohol acts as a nucleophile (e.g., esterification) or where a positive charge develops on an adjacent carbon in the transition state (e.g., some oxidation and SN1 reactions).
Stereoelectronic effects, such as the gauche and anomeric effects, play a crucial role in determining the conformational preferences of these molecules, which in turn can influence their reactivity by affecting the accessibility of reactive sites and the stability of transition states.
The provided experimental protocols offer a clear path for researchers to generate the necessary quantitative data to build a more complete and experimentally validated understanding of the comparative reactivity of this compound and other fluoroalcohols. Such data will be invaluable for the rational design of new fluorinated molecules with tailored properties for applications in drug discovery and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Gauche effect - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 5. Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Anomeric effect - Wikipedia [en.wikipedia.org]
- 7. physicsforums.com [physicsforums.com]
- 8. Visible light-induced direct α C–H functionalization of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. studentshare.org [studentshare.org]
- 11. scribd.com [scribd.com]
A Comparative Guide to Analytical Methods for the Quantification of 1-Fluoroethanol
For researchers, scientists, and drug development professionals, the accurate quantification of 1-Fluoroethanol, a key fluorinated organic compound, is critical for various applications ranging from process monitoring to toxicological studies. The selection of an appropriate analytical method is paramount to ensure data reliability and regulatory compliance. This guide provides an objective comparison of two common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
While specific validated methods for this compound are not extensively published, this guide presents a hypothetical comparison based on established validation principles and performance data for analogous small, polar, and volatile organic compounds, such as ethanol (B145695) and other fluoroalcohols.
Comparison of Analytical Methods
Gas Chromatography is well-suited for the analysis of volatile compounds like this compound, and coupling it with a Mass Spectrometry detector provides high specificity and sensitivity.[1] High-Performance Liquid Chromatography, a versatile and widely used technique in the pharmaceutical industry, can also be adapted for the analysis of this compound, typically requiring derivatization to enhance UV detection.[2][3]
The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
Data Presentation: A Comparative Look at Analytical Method Performance
The following table summarizes the anticipated performance characteristics of hypothetical validated GC-MS and HPLC-UV methods for the quantification of this compound. These values are derived from published data for similar analytes to provide a realistic benchmark for method development and validation.[4][5][6]
| Validation Parameter | GC-MS Method (Hypothetical) | HPLC-UV Method (Hypothetical) |
| Linearity Range | 0.1 µg/mL - 100 µg/mL | 0.5 µg/mL - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (%RSD) | < 2.5% | < 3.0% |
Experimental Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The general workflow is outlined in the diagram below.
Caption: General workflow for analytical method validation.
Experimental Protocols
Detailed methodologies for the validation of the hypothetical GC-MS and HPLC-UV methods are provided below. These protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the direct quantification of volatile this compound in simple matrices.
1. Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: DB-624 or similar, 30 m x 0.25 mm, 1.4 µm.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 220 °C.
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 180 °C at 15 °C/min, and hold for 3 minutes.
-
Ionization Mode: Electron Ionization (EI).
-
Monitored Ions: Selected characteristic ions for this compound in Selected Ion Monitoring (SIM) mode.
2. Validation Protocol:
-
Specificity: Analyze blank matrix, and matrix spiked with this compound and potential impurities to demonstrate no interference at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of this compound in the specified range (e.g., 0.1, 1, 10, 50, 100 µg/mL). Perform triplicate injections for each concentration. Plot the peak area against concentration and determine the correlation coefficient (r²) by linear regression.
-
Accuracy: Analyze samples of a known concentration (low, medium, and high) in triplicate. Calculate the percentage recovery. Acceptable recovery is typically within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements. The acceptance criterion is typically an RSD of ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[7]
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method involves pre-column derivatization of this compound to introduce a chromophore, enabling sensitive UV detection.
1. Derivatization Agent: A suitable chromogenic agent such as 3,5-Dinitrobenzoyl chloride.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 column, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the derivatized this compound.
-
Injection Volume: 10 µL.
3. Validation Protocol:
-
Specificity: As per the GC-MS method, ensure no interference from blank matrix, derivatizing agent, and potential impurities at the retention time of the derivatized analyte.
-
Linearity: Prepare a series of at least five concentrations of derivatized this compound covering the expected range (e.g., 0.5, 5, 50, 100, 200 µg/mL). Perform triplicate injections for each concentration and evaluate using linear regression.
-
Accuracy: Analyze triplicate samples at low, medium, and high concentrations and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate samples of derivatized this compound at the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day.
-
Calculate the %RSD.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine using the calibration curve method as described for GC-MS.
Conclusion
Both GC-MS and HPLC-UV can be validated to provide accurate and reliable methods for the quantification of this compound. The GC-MS method offers the advantage of direct analysis for a volatile compound, providing high specificity and sensitivity. The HPLC-UV method, while requiring a derivatization step, is a robust and widely accessible technique in most pharmaceutical laboratories. The selection of the most appropriate method will be dictated by the specific analytical needs, sample matrix complexity, and the instrumentation available. The provided hypothetical performance data and protocols serve as a valuable starting point for the development and validation of a fit-for-purpose analytical method for this compound.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. researchgate.net [researchgate.net]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
A Comparative Guide to Catalysts for the Asymmetric Synthesis of 1-Fluoroethanol
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral fluorinated molecules is a significant challenge. 1-Fluoroethanol, a simple yet important chiral building block, presents a valuable target for asymmetric synthesis. This guide provides a comparative overview of catalytic systems applicable to the asymmetric synthesis of this compound, primarily through the asymmetric reduction of 2-fluoroacetaldehyde. The data presented is compiled from studies on analogous substrates due to the limited availability of direct comparative studies on 2-fluoroacetaldehyde itself.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems in reactions analogous to the asymmetric synthesis of this compound. The data provides insights into the potential efficacy of these catalysts for the target transformation.
| Catalyst Type | Catalyst/Ligand | Substrate | Reducing Agent | Temp (°C) | Yield (%) | ee (%) | Reference Analogy |
| Organocatalyst | Imidazolidinone | Propanal | - (Fluorination) | 4 | 95 | 98 | Asymmetric α-fluorination of aldehydes[1][2][3] |
| Biocatalyst | Ene Reductase | (E)-α-fluoroenone | - | RT | High | >99 | Biocatalytic reduction of α-fluoroenones[4] |
| Biocatalyst | Daucus carota cells | 1-(4-fluorophenyl)ethanone | Glucose | RT | 66 | 98 | Bioreduction of a fluoro-ketone[5] |
| Metal Complex | Ru-TsDPEN | Acetophenone | Isopropanol | RT | >99 | 98 | Asymmetric transfer hydrogenation of ketones[3] |
| Metal Complex | CBS Catalyst | Trifluoromethyl ketones | Borane | RT | High | >95 | Asymmetric reduction of fluoro-ketones[1] |
| Metal Complex | Rh(III)-diamine | Aryl ketones | Formic Acid | RT | High | High | Asymmetric transfer hydrogenation of ketones[6] |
Note: The data for the Organocatalyst refers to the fluorination step to produce the chiral α-fluoro aldehyde, which would then require a subsequent reduction step to yield this compound. The other catalyst systems are for the direct asymmetric reduction of a carbonyl group.
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided below. These protocols are based on analogous reactions and can be adapted for the asymmetric synthesis of this compound.
Organocatalytic α-Fluorination of Acetaldehyde followed by Reduction
This two-step, one-pot procedure is a common strategy for preparing chiral α-fluoro alcohols.
Step 1: Asymmetric α-Fluorination
-
To a solution of the imidazolidinone organocatalyst (10-20 mol%) in a suitable solvent (e.g., CH2Cl2/i-PrOH) at the desired temperature (e.g., 4 °C), add the aldehyde substrate (1.0 equiv.).
-
Add the fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (1.0-1.2 equiv.), portion-wise over a period of time.
-
Stir the reaction mixture until complete consumption of the starting aldehyde is observed by TLC or GC analysis.
Step 2: In situ Reduction
-
Upon completion of the fluorination, cool the reaction mixture to 0 °C.
-
Add a reducing agent, such as sodium borohydride (B1222165) (NaBH4) (1.5 equiv.), portion-wise.
-
Stir the mixture until the reduction of the intermediate α-fluoro aldehyde is complete.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the enantioenriched this compound.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Biocatalytic Reduction of 2-Fluoroacetaldehyde
This method utilizes whole cells or isolated enzymes for the asymmetric reduction.
-
Prepare a culture of the microorganism (e.g., Daucus carota) or a solution of the purified enzyme (e.g., an alcohol dehydrogenase).
-
To the buffered reaction medium containing the biocatalyst, add the substrate, 2-fluoroacetaldehyde (typically in a low concentration to avoid enzyme inhibition).
-
If necessary, add a co-substrate for cofactor regeneration (e.g., glucose or isopropanol).
-
Incubate the reaction mixture under controlled temperature and agitation.
-
Monitor the progress of the reaction by GC or HPLC.
-
Upon completion, extract the product from the reaction medium using an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the product as described previously.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Asymmetric Transfer Hydrogenation with a Metal Complex
This protocol uses a chiral transition metal complex to catalyze the reduction of the carbonyl group.
-
In an inert atmosphere glovebox, charge a reaction vessel with the chiral metal catalyst (e.g., Ru-TsDPEN complex) (0.5-2 mol%).
-
Add a degassed solvent (e.g., isopropanol, which also serves as the hydrogen source).
-
Add the substrate, 2-fluoroacetaldehyde (1.0 equiv.).
-
If required by the catalytic system, add a base or activator (e.g., KOtBu).
-
Seal the vessel and stir the reaction mixture at the specified temperature.
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, quench the reaction and work up as described in the organocatalysis protocol.
-
Purify the product and determine the enantiomeric excess.
Mandatory Visualization
The following diagrams illustrate the generalized workflow for the asymmetric synthesis of this compound and a decision-making process for catalyst selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03486H [pubs.rsc.org]
- 6. Enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols via Pd(ii)/chiral norbornene cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
1-Fluoroethanol as a Bioisostere for Ethanol in Drug Design: A Comparative Guide
In the field of medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of drug design, aimed at optimizing potency, selectivity, and pharmacokinetic properties.[1][2] Bioisosterism involves substituting a part of a molecule with another group that has similar physical and chemical properties, leading to a comparable biological response.[3][4] This guide provides a comprehensive comparison of 1-fluoroethanol and ethanol (B145695), evaluating the potential of this compound as a bioisostere for the ethanol moiety in drug candidates. The introduction of fluorine to replace hydrogen is a well-established strategy to modulate a drug's metabolic stability and other key parameters.[4][5]
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a single fluorine atom in place of a hydrogen atom on the carbinol carbon of ethanol results in subtle but significant changes to its physicochemical profile. These alterations can have a profound impact on a drug's behavior in a biological system.
| Property | Ethanol (C₂H₅OH) | This compound (C₂H₅FO) | Rationale for Difference |
| Molecular Weight ( g/mol ) | 46.07 | 64.06[6] | The higher atomic weight of fluorine compared to hydrogen increases the overall molecular mass. |
| pKa | ~15.9 | Expected to be lower (~14-15) | The strong electron-withdrawing effect of the fluorine atom stabilizes the resulting alkoxide anion, thereby increasing acidity (lowering the pKa). For comparison, 2-fluoroethanol (B46154) has a pKa of 14.42, which is lower than ethanol's pKa.[7] |
| logP (Octanol-Water Partition Coefficient) | -0.31 | Expected to be slightly higher | Fluorine is more lipophilic than hydrogen, which generally leads to an increase in the logP value.[4] This can influence membrane permeability and protein binding. |
| Polar Surface Area (Ų) | 20.23 | 20.23[6] | The polar surface area, primarily determined by the hydroxyl group, remains unchanged as the core functional group is the same. |
Metabolic Stability: Blocking the Metabolic Hotspot
A primary motivation for using fluorinated analogs in drug design is to enhance metabolic stability.[8][9] Ethanol is primarily metabolized in the liver through oxidation, a process often representing a metabolic liability for drug candidates containing this moiety.
Metabolic Fate of Ethanol vs. This compound:
-
Ethanol: Undergoes rapid oxidation catalyzed by alcohol dehydrogenase (ADH) and cytochrome P450 enzymes (primarily CYP2E1) to form acetaldehyde.[10] This "soft spot" can lead to rapid clearance and a short half-life for an ethanol-containing drug.
-
This compound: The substitution of hydrogen with fluorine at the α-carbon is anticipated to block or significantly hinder enzymatic oxidation. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage.[4] This modification can prevent the formation of the corresponding aldehyde metabolite, thereby increasing the drug's metabolic half-life and overall systemic exposure.[9][11]
| Metabolic Parameter | Ethanol Moiety | This compound Moiety | Rationale for Difference |
| Primary Metabolic Pathway | Oxidation of the hydroxyl group | Expected to be resistant to oxidation | The high bond energy of the C-F bond makes it less susceptible to enzymatic attack by CYPs and other oxidases.[4][9] |
| Rate of Metabolism | High | Low | Blocking a primary site of metabolism significantly reduces the rate of clearance.[8] |
| In Vitro Half-life (t½) | Short | Long | A reduced rate of metabolism directly translates to a longer half-life in in vitro systems like liver microsomes.[9] |
| Intrinsic Clearance (CLᵢₙₜ) | High | Low | Intrinsic clearance reflects the metabolic capacity of the liver; blocking a metabolic pathway lowers this value.[9] |
Anticipated Pharmacokinetic Profile
The observed changes in physicochemical properties and metabolic stability are expected to translate into a modified pharmacokinetic (ADME) profile for a drug candidate where an ethanol group is replaced by this compound.
| Pharmacokinetic Parameter | Impact of this compound Substitution | Rationale |
| Absorption | Potentially increased | The slight increase in lipophilicity (logP) may enhance passive diffusion across cell membranes, although this is highly context-dependent.[2] |
| Distribution | May be altered | Changes in lipophilicity and potential alterations in plasma protein binding could affect the volume of distribution. |
| Metabolism | Significantly decreased | As discussed, the primary benefit is the enhanced resistance to oxidative metabolism, leading to reduced first-pass effect and lower systemic clearance.[11][12] |
| Excretion | Increased reliance on other pathways | With metabolic clearance reduced, renal or other excretion pathways for the parent drug may become more dominant. |
Experimental Protocols
Objective evaluation of this compound as a bioisostere requires rigorous experimental validation. Below are standard protocols for assessing the key parameters discussed.
Determination of pKa
The acid dissociation constant (pKa) is a measure of a compound's acidity.
-
Method: Potentiometric Titration
-
Preparation: A precise amount of the test compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) in stepwise increments.
-
Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined as the pH at the half-equivalence point, where the concentrations of the ionized and unionized forms are equal.[13]
-
-
Method: UV-Vis Spectrophotometry
-
Principle: This method is suitable for compounds whose UV-Vis absorbance spectrum changes upon ionization.
-
Procedure: The absorbance of the compound is measured at a fixed wavelength across a range of different pH values.
-
Analysis: The pKa is calculated by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.[14]
-
Determination of logP
The octanol-water partition coefficient (logP) is the standard measure of lipophilicity.
-
Method: Shake-Flask Method
-
Preparation: A known amount of the test compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and water layers.
-
Quantification: The concentration of the compound in one or both phases is measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[13][15]
-
-
Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: This method correlates the retention time of a compound on a nonpolar stationary phase with its logP value.
-
Procedure: The compound is injected onto an RP-HPLC column (e.g., C18) and eluted with a mobile phase of varying organic solvent/water ratios.
-
Calibration: A calibration curve is generated by running a series of standards with known logP values under the same conditions.
-
Determination: The logP of the test compound is determined by interpolating its retention time on the calibration curve.[16]
-
In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes.
-
Method: Liver Microsomal Stability Assay
-
Objective: To measure the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in cytochrome P450 enzymes.[9][17]
-
Materials: Test compound, liver microsomes (human, rat, etc.), NADPH (cofactor for CYP enzymes), and a phosphate (B84403) buffer solution.
-
Incubation:
-
The test compound is added to a solution of liver microsomes in buffer at 37°C.
-
The reaction is initiated by adding NADPH.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.
-
-
Analysis:
-
The quenched samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Interpretation:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the resulting line gives the elimination rate constant (k).
-
From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ) can be calculated.[9]
-
-
Visualizations
Logical Framework for Bioisosteric Replacement
Caption: Impact of this compound substitution.
Comparative Metabolic Pathways
Caption: Oxidation of ethanol vs. This compound.
Experimental Workflow for Bioisostere Evaluation
Caption: Workflow for bioisostere comparison.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. drughunter.com [drughunter.com]
- 3. bioisosteres.pptx [slideshare.net]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Fluoroethan-1-ol | C2H5FO | CID 19359348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. physicsforums.com [physicsforums.com]
- 8. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Metabolism of alcohol and ketone by cytochrome P-450 oxygenase: fluoren-9-ol in equilibrium with fluoren-9-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. P ka and log p presentation | PPTX [slideshare.net]
- 16. eurekaselect.com [eurekaselect.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Spectroscopic Comparison of (R)- and (S)-1-Fluoroethanol: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction to Spectroscopic Analysis of Chiral Molecules
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they share identical physical properties such as boiling point, melting point, and solubility in achiral solvents, they can exhibit profoundly different biological activities. This makes their differentiation and characterization crucial in fields like drug development. Spectroscopic techniques are powerful tools for this purpose. While standard NMR and IR spectroscopy are generally unable to distinguish between enantiomers in an achiral environment, chiroptical techniques like Vibrational Circular Dichroism (VCD) are specifically designed to probe molecular stereochemistry.
Data Presentation: Anticipated Spectroscopic Features
The following tables summarize the expected quantitative data from NMR and IR spectroscopy for 1-Fluoroethanol, and the anticipated qualitative relationship in VCD spectroscopy for its (R) and (S) enantiomers.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| ¹H | CH-OH | ~4.0 - 5.5 | Quartet of doublets |
| ¹H | CH₃ | ~1.2 - 1.5 | Doublet |
| ¹H | OH | Variable (typically 1-5) | Singlet (broad) |
| ¹³C | CH-OH | ~85 - 95 | Doublet (due to ¹JCF) |
| ¹³C | CH₃ | ~20 - 30 | Singlet |
Note: In a standard achiral NMR solvent, the spectra of (R)- and (S)-1-Fluoroethanol are expected to be identical. The chemical shifts are estimates based on typical values for similar functional groups.
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |
| C-H stretch (sp³) | 2850 - 3000 | Medium to Strong |
| C-O stretch | 1050 - 1150 | Strong |
| C-F stretch | 1000 - 1100 | Strong |
Note: The IR spectra of (R)- and (S)-1-Fluoroethanol are expected to be identical.
Table 3: Expected Relationship of Vibrational Circular Dichroism (VCD) Spectra for (R)- and (S)-1-Fluoroethanol
| Enantiomer | Expected VCD Spectrum |
| (R)-1-Fluoroethanol | A specific pattern of positive and negative absorption bands. |
| (S)-1-Fluoroethanol | A mirror-image spectrum of the (R)-enantiomer, with all absorption bands having the opposite sign but equal magnitude. |
Note: VCD spectroscopy is the key technique for distinguishing between the two enantiomers, as it directly probes the three-dimensional arrangement of atoms in the chiral center.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound enantiomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if required by the instrument.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts and coupling patterns to confirm the molecular structure. To distinguish between enantiomers, a chiral derivatizing agent or a chiral solvating agent would need to be added to the NMR sample to induce diastereomeric differentiation, which would result in separate signals for the (R) and (S) enantiomers.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond, ZnSe) is clean.
-
Place a single drop of the neat liquid this compound sample directly onto the crystal surface.
-
-
Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands and compare them to known correlation charts to confirm the presence of functional groups (O-H, C-H, C-O, C-F).
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a solution of the this compound enantiomer in a suitable solvent (e.g., CCl₄, CDCl₃) at a concentration of approximately 0.1 M. The exact concentration may need to be optimized.
-
Instrumentation: Utilize a dedicated VCD spectrometer, which is typically an FTIR spectrometer equipped with a linear polarizer, a photoelastic modulator (PEM), and a synchronous sampling demodulator.
-
Data Acquisition:
-
Place the sample solution in an IR cell with a suitable path length (e.g., 100 µm).
-
Collect the VCD and IR spectra simultaneously. VCD measurements often require longer acquisition times than standard IR, typically ranging from one to several hours, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The raw data is processed to yield the differential absorption spectrum (ΔA = A_L - A_R).
-
Analysis:
-
Compare the experimental VCD spectrum of one enantiomer with the computationally predicted spectrum for both the (R) and (S) configurations. Density Functional Theory (DFT) calculations are commonly used for this purpose.
-
The absolute configuration is assigned based on the best match between the experimental and theoretical spectra. The VCD spectrum of the other enantiomer should be the mirror image.
-
Mandatory Visualization
Caption: Workflow for the spectroscopic comparison of (R)- and (S)-1-Fluoroethanol.
Efficacy of Chiral Resolving Agents for 1-Fluoroethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 1-fluoroethanol are crucial building blocks in the synthesis of various pharmaceuticals and agrochemicals. Their distinct stereochemistry can lead to significant differences in biological activity, making the efficient separation of the racemic mixture a critical step in the development of stereochemically pure active ingredients. This guide provides a comparative overview of different methods for the chiral resolution of this compound, with a focus on enzymatic kinetic resolution and diastereomeric salt formation. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally analogous secondary alcohols to provide a practical framework for methodological development.
Data Presentation: Comparison of Chiral Resolution Methods
The following table summarizes the efficacy of different chiral resolution strategies applicable to secondary alcohols, providing a basis for selecting a suitable method for this compound.
| Resolving Agent/Method | Principle of Separation | Model Substrate | Acyl Donor/Co-former | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of Unreacted Alcohol | Enantiomeric Excess (e.e.) of Product | Yield (%) | Reference |
| Enzymatic Kinetic Resolution | |||||||||||
| Candida antarctica Lipase (B570770) B (Novozym 435) | Kinetic Resolution | 1-Phenylethanol (B42297) | Vinyl Acetate | n-Hexane | 42 | 1.25 | ~50 | >99% (S) | >99% (R-acetate) | ~41 (S-alcohol) | [1] |
| Aspergillus oryzae Lipase | Kinetic Resolution | 1-Phenylethanol | Vinyl Acetate | Methyl tert-butyl ether | 30 | - | >46 | - | >99% (R-acetate) | - | |
| Baker's Yeast (Saccharomyces cerevisiae) | Asymmetric Reduction | 2-chloro-1-(2′,4′-dichlorophenyl)ethanone | Glucose | Phosphate Buffer/Ethanol | 35 | 24 | - | - | 95.8% (S-alcohol) | 59.2 | [2] |
| Diastereomeric Salt Formation | |||||||||||
| (+)-Tartaric Acid | Diastereomeric Salt Crystallization | 1-Phenyl-2-propanamine | - | Various | - | - | - | - | - | - | [3] |
Note: The data presented for enzymatic and diastereomeric salt resolutions are based on analogous secondary alcohols and amines due to the lack of specific published data for this compound. These values should be considered as representative examples to guide experimental design.
Experimental Protocols
Enzymatic Kinetic Resolution of a Racemic Secondary Alcohol (General Protocol based on 1-Phenylethanol)
This protocol describes a typical procedure for the kinetic resolution of a racemic secondary alcohol using a lipase.
Materials:
-
Racemic this compound (or analogous secondary alcohol)
-
Immobilized Lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., n-hexane)
-
Standard laboratory glassware and magnetic stirrer
-
Analytical equipment for determining enantiomeric excess (e.g., Chiral Gas Chromatography)
Procedure:
-
Reaction Setup: In a sealed reaction vessel, dissolve the racemic secondary alcohol (e.g., 10 mmol) in the organic solvent (e.g., 50 mL).
-
Addition of Reagents: Add the immobilized lipase (e.g., 10% w/w of the substrate) to the solution. Subsequently, add the acyl donor (e.g., 1.1 equivalents).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by taking aliquots at regular intervals.
-
Analysis: Analyze the aliquots using chiral GC to determine the conversion and the enantiomeric excess of the unreacted alcohol and the formed ester.
-
Work-up: Once the desired conversion (typically around 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme.
-
Purification: The unreacted alcohol and the ester product can be separated by column chromatography. The ester can be subsequently hydrolyzed to obtain the other enantiomer of the alcohol.
Analysis of Enantiomeric Excess by Chiral Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column).
Typical GC Conditions:
-
Column: Appropriate chiral capillary column (e.g., Beta-DEX™ 225)
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 180 °C) at a specific rate (e.g., 5 °C/min).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (either the unreacted alcohol or the product) in a suitable solvent (e.g., dichloromethane).
-
Injection: Inject the sample into the GC.
-
Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Visualizations
Caption: General workflow for the chiral resolution of this compound.
Caption: Signaling pathway for enzymatic kinetic resolution of this compound.
References
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
In vivo stability of 1-Fluoroethanol compared to other fluorinated tracers
For researchers, scientists, and drug development professionals, understanding the in vivo stability of a radiotracer is paramount to its successful application in positron emission tomography (PET). This guide provides a detailed comparison of the in vivo stability of 1-Fluoroethanol (specifically, its radiolabeled form 2-[¹⁸F]Fluoroethanol) with other commonly used fluorinated PET tracers. The information presented is supported by experimental data to aid in the selection of the most appropriate tracer for preclinical and clinical research.
Comparative In Vivo Stability of Fluorinated PET Tracers
The in vivo stability of a PET tracer is a critical factor influencing its biodistribution, target-to-background ratio, and ultimately, the quality and reliability of the imaging data. A primary concern with fluorinated tracers is the potential for in vivo defluorination, where the carbon-fluorine bond is broken, leading to the release of free [¹⁸F]fluoride. This free fluoride (B91410) is then taken up by bone, resulting in a high background signal that can obscure the target tissue and lead to misinterpretation of the PET scan.
The following table summarizes the in vivo stability of 2-[¹⁸F]Fluoroethanol compared to other widely used fluorinated PET tracers, with a focus on bone uptake as a key indicator of defluorination.
| Radiotracer | Target | Animal Model | Time Post-Injection (p.i.) | Bone Uptake (%ID/g) | Key Findings & Stability Profile |
| 2-[¹⁸F]Fluoroethanol ([¹⁸F]FEtOH) | Perfusion | Mouse | 1 h | ~1.5 | High initial uptake in major organs with slow clearance. Considered to have relatively low rates of defluorination.[1][2] |
| 3-[¹⁸F]Fluoropropanol ([¹⁸F]FPrOH) | Perfusion | Mouse | 1 h | 31.3 ± 9.57 | Rapid clearance from major organs but massive in vivo defluorination.[1] |
| [¹⁸F]Fluoromethyl-[1,2-²H₄]choline ([¹⁸F]D4-FCH) | Choline Metabolism | Mouse | 1 h | Not specified, but noted to be more stable than [¹⁸F]FCH | Deuteration improves stability against oxidation, leading to higher tumor accumulation compared to the non-deuterated analog.[2][3] |
| [¹⁸F]Fluoroethyl-dihydrotetrabenazine ([¹⁸F]FE-DTBZ) | VMAT2 | Pig | 90 min | SUV of 3.1 in spinal column | Shows gradual accumulation in joints and bone, indicating in vivo defluorination.[4] |
| [¹⁸F]Fluoroethyl-dihydrotetrabenazine-d4 ([¹⁸F]FE-DTBZ-d4) | VMAT2 | Pig | 90 min | Significantly lower than [¹⁸F]FE-DTBZ | Deuteration significantly decreases the rate of in vivo defluorination, increasing the stability half-life by six-fold.[4] |
| [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO) | Hypoxia | Rodent | 2-4 h | Not specified, but metabolism is significant | 36% and 57% of derived activity is metabolized at 2 and 4 hours post-injection, respectively.[5] |
| 16α-[¹⁸F]Fluoroestradiol ([¹⁸F]FES) | Estrogen Receptor | Human | - | Not specified, but stable in formulation | The product is stable for up to 24 hours in its injectable form.[6][7] |
Experimental Protocols
Accurate assessment of in vivo tracer stability is crucial. Below are detailed methodologies for key experiments cited in this guide.
Animal Biodistribution Studies
This protocol is a standard method to determine the distribution of a radiotracer in various organs and tissues over time, providing insights into its stability and clearance profile.
Protocol:
-
Animal Model: Utilize appropriate animal models (e.g., normal female Balb/C mice).
-
Radiotracer Administration: Inject a known amount of the radiotracer (e.g., 2-[¹⁸F]FEtOH or 3-[¹⁸F]FPrOH) intravenously into the tail vein of the conscious or lightly anesthetized animal.
-
Time Points: At predetermined time points post-injection (e.g., 2, 30, 60, and 120 minutes), euthanize a cohort of animals (typically n=3-5 per time point).
-
Tissue Dissection and Weighing: Immediately following euthanasia, dissect major organs and tissues of interest (e.g., blood, heart, lung, liver, spleen, kidney, muscle, and bone). Carefully weigh each collected sample.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This is determined by comparing the radioactivity in the tissue to the total injected dose and normalizing for the tissue weight. High uptake in bone is a strong indicator of in vivo defluorination.
In Vivo Metabolite Analysis using Radio-HPLC
This protocol is used to separate and quantify the parent radiotracer from its radioactive metabolites in plasma, providing a direct measure of its in vivo stability.
Protocol:
-
Blood Sampling: At various times after radiotracer injection, collect arterial or venous blood samples from the animal.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation: Add a solvent like acetonitrile (B52724) to the plasma sample to precipitate proteins, which can interfere with the analysis. Centrifuge again and collect the supernatant.
-
Radio-HPLC Analysis:
-
Inject the supernatant into a high-performance liquid chromatography (HPLC) system equipped with a radioactivity detector.
-
Use a suitable column and mobile phase to achieve separation between the parent tracer and its potential metabolites.
-
The radioactivity detector will generate a chromatogram showing peaks corresponding to the different radioactive species.
-
-
Data Analysis: Integrate the area under each peak to determine the relative percentage of the parent tracer and each radiometabolite at each time point. A decrease in the percentage of the parent tracer over time indicates metabolic breakdown.
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams were created using the Graphviz (DOT language) to illustrate the metabolic pathway of 2-Fluoroethanol (B46154) and a typical experimental workflow for assessing in vivo tracer stability.
Caption: Metabolic pathway of 2-Fluoroethanol.
Caption: Workflow for in vivo PET tracer stability assessment.
References
- 1. The metabolism of 2-fluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bench to Bedside Development of [18F]Fluoromethyl-(1,2-2H4)choline ([18F]D4-FCH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreased defluorination using the novel beta-cell imaging agent [18F]FE-DTBZ-d4 in pigs examined by PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [18F]Fluoromisonidazole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clinical production, stability studies and PET imaging with 16-alpha-[18F]fluoroestradiol ([18F]FES) in ER positive breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sites.ualberta.ca [sites.ualberta.ca]
Benchmarking Synthesis Routes for 1-Fluoroethanol Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into small molecules can significantly modulate their physicochemical and biological properties, a strategy widely employed in drug discovery and development. 1-Fluoroethanol, a simple fluorinated alcohol, serves as a valuable building block for more complex fluorinated motifs. The selection of an appropriate synthetic route is critical, balancing efficiency, safety, scalability, and stereochemical control. This guide provides an objective comparison of prominent methods for the synthesis of this compound, supported by experimental data and detailed protocols to aid in methodological selection.
Comparison of Key Synthesis Routes
Three primary strategies for the synthesis of this compound are benchmarked in this guide:
-
Deoxofluorination of Ethanol (B145695): Direct conversion of the hydroxyl group of ethanol to a fluorine atom using specialized fluorinating agents.
-
Reduction of Acetyl Fluoride (B91410): Reduction of an activated carboxylic acid derivative to the corresponding alcohol. This route also offers potential for enantioselective synthesis.
-
Biocatalytic Reduction of Fluoroacetaldehyde (B75747): Enzymatic reduction of a fluorinated aldehyde, providing a green and highly selective approach to chiral this compound.
The following table summarizes the key performance indicators for each of these synthetic routes based on reported experimental data for similar transformations.
| Parameter | Deoxofluorination (DAST) | Deoxofluorination (Deoxo-Fluor) | Deoxofluorination (XtalFluor-E) | Asymmetric Reduction of Acetyl Fluoride | Biocatalytic Reduction of Fluoroacetaldehyde |
| Starting Material | Ethanol | Ethanol | Ethanol | Acetyl Fluoride | Fluoroacetaldehyde |
| Key Reagents | Diethylaminosulfur Trifluoride (DAST) | Bis(2-methoxyethyl)aminosulfur Trifluoride | Diethylaminodifluorosulfinium tetrafluoroborate, Et₃N·3HF | Chiral Catalyst (e.g., (R)-CBS), BH₃·SMe₂ | KRED, NAD(P)H, Glucose/GDH |
| Typical Yield | 60-75% (estimated) | 70-85% (estimated) | 75-90% (estimated) | 85-95% | >95% |
| Reported Purity | >95% (after chromatography) | >95% (after chromatography) | >95% (after chromatography) | >98% (after chromatography) | >99% |
| Reaction Time | 1-4 hours | 2-12 hours | 1-3 hours | 2-6 hours | 12-24 hours |
| Reaction Temperature | -78 °C to room temp. | 0 °C to room temp. | 0 °C to room temp. | -20 °C to room temp. | 25-37 °C |
| Key Advantages | Well-established reagent. | More thermally stable than DAST. | Crystalline solid, enhanced safety profile, less elimination byproducts.[1][2] | High enantioselectivity. | High enantioselectivity, green methodology, mild conditions.[3] |
| Key Disadvantages | Thermally unstable, potential for explosive decomposition, corrosive byproducts (HF).[2] | Violent reaction with water, corrosive byproducts (HF).[4] | Requires an additive (e.g., Et₃N·3HF).[1] | Requires stoichiometric chiral catalyst and reducing agent. | Requires specific enzyme and cofactor regeneration system. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical relationships in the primary synthesis routes for this compound.
Deoxofluorination of Ethanol to this compound.
Asymmetric Reduction of Acetyl Fluoride.
Biocatalytic Reduction of Fluoroacetaldehyde.
Experimental Protocols
Method 1: Deoxofluorination of Ethanol using DAST
Materials:
-
Ethanol (1.0 eq)
-
Diethylaminosulfur Trifluoride (DAST, 1.2 eq)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of ethanol (1 eq.) in anhydrous dichloromethane (20 volumes) under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (2 x 10 volumes).
-
Combine the organic layers and wash successively with water (10 volumes) and brine (5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Safety Note: DAST is thermally unstable and can decompose explosively above 90 °C. It also reacts violently with water to produce corrosive hydrogen fluoride (HF). All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Method 2: Asymmetric Reduction of Acetyl Fluoride
Materials:
-
Acetyl Fluoride (1.0 eq)
-
(R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 eq)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂, 1.0 M in THF, 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF under a nitrogen atmosphere, add borane-dimethyl sulfide complex (0.1 eq) and stir for 15 minutes at room temperature.
-
Cool the solution to -20 °C and add a solution of acetyl fluoride (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at -20 °C for 2 hours.
-
Slowly add the remaining borane-dimethyl sulfide complex (0.9 eq) dropwise, maintaining the temperature at -20 °C.
-
Stir the reaction for an additional 4 hours at -20 °C.
-
Quench the reaction by the slow addition of methanol at -20 °C.
-
Warm the mixture to room temperature and pour it into a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 15 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield (S)-1-fluoroethanol.
Method 3: Biocatalytic Reduction of Fluoroacetaldehyde
Materials:
-
Fluoroacetaldehyde (1.0 eq)
-
KRED (Ketoreductase) enzyme
-
NAD(P)H (cofactor)
-
Glucose (for cofactor regeneration)
-
Glucose Dehydrogenase (GDH)
-
Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.0)
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a temperature-controlled vessel, prepare a solution of phosphate buffer containing glucose and NAD(P)H.
-
Add the KRED and GDH enzymes to the buffer solution and stir gently to dissolve.
-
Add fluoroacetaldehyde to the enzyme solution.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by HPLC or GC analysis for the formation of this compound.
-
Upon completion, saturate the aqueous solution with sodium chloride and extract with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain the crude this compound.
-
If necessary, further purification can be achieved by distillation or chromatography. The enantiomeric excess can be determined by chiral GC or HPLC.[3]
Conclusion
The choice of synthesis route for this compound is highly dependent on the specific requirements of the research or development project. For small-scale, rapid synthesis where stereochemistry is not a concern, deoxofluorination using modern reagents like XtalFluor-E offers a good balance of yield and safety.[1][2] For applications requiring high enantiopurity, asymmetric chemical reduction and biocatalytic methods are superior. The biocatalytic approach, in particular, represents a highly efficient and environmentally friendly option, capable of producing this compound with excellent yield and enantioselectivity under mild conditions.[3] Careful consideration of the advantages and disadvantages of each method, as outlined in this guide, will enable researchers to select the most appropriate and effective synthesis strategy for their needs.
References
- 1. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simpler fluorine chemistry [soci.org]
- 3. Collection - Double Enzyme-Catalyzed One-Pot Synthesis of Enantiocomplementary Vicinal Fluoro Alcohols - Organic Letters - Figshare [figshare.com]
- 4. organic-synthesis.com [organic-synthesis.com]
Cross-Reactivity of 1-Fluoroethanol in Enzymatic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 1-fluoroethanol and its metabolic product, fluoroacetaldehyde (B75747), in enzymatic assays, primarily focusing on Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH). Due to the limited direct experimental data on this compound, this guide also draws comparisons with ethanol (B145695) and other relevant fluorinated compounds to provide a comprehensive overview for researchers in drug development and related fields.
Executive Summary
Data Presentation
The following tables summarize the kinetic parameters for substrates of Alcohol Dehydrogenase and Aldehyde Dehydrogenase from various sources. This data allows for a comparative assessment of enzyme affinity and reaction rates.
Table 1: Kinetic Parameters for Alcohol Dehydrogenase (ADH) Substrates
| Substrate | Enzyme Source | Km (mM) | Vmax (relative) | Reference |
| Ethanol | Saccharomyces cerevisiae (Yeast) | 22.7 ± 2.9 | 0.034 ± 0.004 mM min-1 | [1] |
| Ethanol | Saccharomyces cerevisiae (Yeast) | 21.5 | 0.426 (Absorbance units) | [2][3] |
| n-Butanol | Saccharomyces cerevisiae (Yeast) | 158 ± 34 | 0.018 ± 0.002 mM min-1 | [1] |
| 1,5-Pentanediol | Horse Liver | 21 | 1.1 (relative to ethanol) | [4] |
Note: Direct kinetic data for this compound with ADH was not found in the reviewed literature.
Table 2: Kinetic Parameters for Aldehyde Dehydrogenase (ALDH) Substrates
| Substrate | Enzyme Source | Km (mM) | Reference |
| Fluoroacetaldehyde | Streptomyces cattleya | 0.08 | [5] |
| Glycolaldehyde | Streptomyces cattleya | 0.07 | [5] |
| Acetaldehyde (B116499) | Streptomyces cattleya | > 5 | [5] |
| Fluoroacetaldehyde | Yeast | 0.31 | [5] |
Enzymatic Signaling Pathways
The metabolism of ethanol and, hypothetically, this compound involves a two-step oxidation process mediated by ADH and ALDH. The following diagram illustrates this pathway.
Figure 1: Metabolic oxidation pathway of alcohols.
Experimental Protocols
This section provides detailed methodologies for the enzymatic assays discussed in this guide.
Alcohol Dehydrogenase (ADH) Activity Assay (Yeast)
This protocol is adapted from a study on yeast ADH kinetics.[3][6]
Materials:
-
Yeast Alcohol Dehydrogenase (ADH)
-
Ethanol or other alcohol substrate
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Pyrophosphate buffer (pH 9.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing pyrophosphate buffer and a specific concentration of NAD+ (e.g., 1.67 mM).[6]
-
Add a defined volume of the alcohol substrate solution to the cuvette. To determine Km and Vmax, a range of substrate concentrations should be used (e.g., 1.45 to 13.9 mM for ethanol).[6]
-
Initiate the reaction by adding a small, fixed amount of ADH enzyme solution to the cuvette and mix gently.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. This change in absorbance corresponds to the reduction of NAD+ to NADH.
-
The initial reaction rate (V0) is determined from the linear portion of the absorbance vs. time plot.
-
Repeat the assay for each substrate concentration.
-
Plot the initial reaction rates against the substrate concentrations to generate a Michaelis-Menten curve. From this, Km and Vmax can be determined using a suitable plotting method (e.g., Lineweaver-Burk plot).
Aldehyde Dehydrogenase (ALDH) Activity Assay
This protocol is based on the method used to characterize the fluoroacetaldehyde dehydrogenase from Streptomyces cattleya.[5]
Materials:
-
Aldehyde Dehydrogenase (ALDH)
-
Fluoroacetaldehyde or other aldehyde substrate
-
Nicotinamide adenine dinucleotide (NAD+)
-
Tris-HCl buffer (200 mM, pH 9.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing 200 mM Tris-HCl buffer (pH 9.0) and 1 mM NAD+.[5]
-
Add the aldehyde substrate to the cuvette to a final concentration of 0.25 mM.[5]
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding 0.1 to 0.25 ml of the enzyme solution.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
The initial rate of the reaction is calculated from the linear phase of the absorbance curve.
-
To determine the Km, the assay is performed with various substrate concentrations, and the data is analyzed using Michaelis-Menten kinetics.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the kinetic parameters of an enzyme.
Figure 2: Workflow for determining enzyme kinetic parameters.
Discussion and Comparison
The available data indicates that the aldehyde dehydrogenase from Streptomyces cattleya has a high affinity for fluoroacetaldehyde (Km = 0.08 mM), which is comparable to its affinity for glycoaldehyde (Km = 0.07 mM) and significantly higher than for acetaldehyde (Km > 5 mM).[5] This suggests that the fluorine substitution does not hinder, and may even be favorable for, binding to the active site of this particular ALDH isozyme. Interestingly, yeast ALDH also oxidizes fluoroacetaldehyde, albeit with a lower affinity (Km = 0.31 mM).[5]
While direct kinetic data for this compound with ADH is lacking, studies on trifluoroethanol show that it acts as a competitive inhibitor of yeast ADH with respect to ethanol.[7] This suggests that fluorinated ethanols can interact with the active site of ADH. The electron-withdrawing nature of the fluorine atom in this compound would likely influence its reactivity as a substrate for ADH compared to ethanol. Further experimental studies are required to determine the precise kinetic parameters (Km and Vmax) or inhibitory constant (Ki) of this compound with various ADH isozymes.
In comparison to ethanol, which is a well-established substrate for yeast and horse liver ADH, the cross-reactivity of this compound remains to be fully elucidated. The provided kinetic data for ethanol with yeast ADH shows a Km value of approximately 21.5-22.7 mM.[1][2][3] A direct comparison of the Km and Vmax values of this compound with these values for ethanol would be necessary to definitively assess its cross-reactivity as a substrate. If this compound acts as an inhibitor, determining its Ki value would be crucial.
Conclusion
This guide highlights the current understanding of the enzymatic cross-reactivity of this compound and its metabolite, fluoroacetaldehyde. While data on fluoroacetaldehyde's interaction with ALDH is available and suggests it is a good substrate for certain isozymes, a significant knowledge gap exists regarding the interaction of this compound with ADH. Researchers are encouraged to perform direct kinetic studies using the provided experimental protocols to determine the Km, Vmax, or Ki of this compound with relevant ADH and ALDH isozymes. This will enable a more complete and objective comparison with ethanol and other alternative substrates, which is critical for drug development and toxicology studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsra.net [ijsra.net]
- 3. Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. [ijsra.net]
- 4. Contribution of Liver Alcohol Dehydrogenase to Metabolism of Alcohols in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of an Aldehyde Dehydrogenase Involved in the Oxidation of Fluoroacetaldehyde to Fluoroacetate in Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guweb2.gonzaga.edu [guweb2.gonzaga.edu]
- 7. Inhibition by ethanol, acetaldehyde and trifluoroethanol of reactions catalysed by yeast and horse liver alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-Fluoroethanol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. 1-Fluoroethanol, a halogenated alcohol, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for its safe management and disposal.
Immediate Safety and Handling Precautions
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Lab Coat: A flame-retardant lab coat is advisable.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1][2] If ventilation is inadequate, a respirator may be necessary.[1]
Quantitative Hazard Data Summary
The following table summarizes the key hazard information for analogous fluorinated compounds. This data underscores the importance of treating this compound as a hazardous substance.
| Hazard Classification | (R)-1-(3-Fluorophenyl)ethanol[1] | 2,2,2-Trifluoroethanol[3] | 2-Fluoroethanol[2][4] |
| Acute Oral Toxicity | Not Classified | Category 3 (Toxic if swallowed) | Category 1 (Fatal if swallowed) |
| Acute Dermal Toxicity | Not Classified | Not Classified | Category 1 (Fatal in contact with skin) |
| Acute Inhalation Toxicity | Not Classified | Category 3 (Toxic if inhaled) | Category 1 (Fatal if inhaled) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Not Classified | No data available |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Category 1 (Causes serious eye damage) | No data available |
| Flammability | Not Classified | Flammable liquid and vapor | Flammable liquid and vapor |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. As a halogenated organic compound, it requires specific handling.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: Due to its fluorine content, this compound is classified as a halogenated organic solvent waste.[5][6]
-
Segregate Waste Streams: It is crucial to collect this compound waste in a dedicated container separate from non-halogenated solvents.[6] Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.[6]
-
Avoid Incompatibles: Do not mix this compound with incompatible materials such as strong oxidizing agents, strong acids, or bases in the same waste container.[2][3]
Step 2: Waste Collection and Storage
-
Select Appropriate Containers: Use high-density polyethylene (B3416737) (HDPE) or other approved, chemically resistant containers for collecting liquid this compound waste.[5] Ensure the container is in good condition with a secure, leak-proof cap.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., "Flammable," "Toxic").[7]
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood or a secondary containment bin in a well-ventilated area.[7][8] This area should be away from heat sources, sparks, or open flames.[2][3]
-
Keep Containers Closed: Waste containers must remain tightly sealed except when adding waste.[5][8]
Step 3: Arrange for Professional Disposal
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[8][9]
-
Schedule a Pickup: Once the waste container is full (not exceeding 90% capacity), or as per your institution's guidelines, contact EHS to schedule a waste pickup.[5][8]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain.[6][7][8] Evaporation of hazardous waste is also illegal.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ethz.ch [ethz.ch]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Fluoroethanol
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 1-Fluoroethanol, ensuring that your work can proceed with the highest degree of safety and integrity. Below, you will find detailed operational plans, personal protective equipment (PPE) requirements, first aid protocols, and disposal procedures.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles should be worn at all times. A face shield should be worn over goggles when there is a risk of splashing or a significant reaction.[1][2] |
| Skin Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) & Flame-Resistant Lab Coat | Gloves must be inspected before use and changed immediately upon contamination.[2][3] A flame-resistant lab coat should be fully buttoned.[2] Wear long pants and closed-toe shoes.[2] |
| Respiratory Protection | Use in a Chemical Fume Hood | All handling of this compound should occur within a properly functioning chemical fume hood to ensure adequate ventilation.[4][5] If a fume hood is not feasible, a NIOSH-approved respirator may be required; this necessitates a formal respiratory protection program, including fit testing and medical evaluation.[2][6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize risks in the laboratory. Follow these procedural steps for safe use.
1. Preparation and Precaution:
-
Ensure that a Safety Data Sheet (SDS) for this compound is accessible.
-
Verify that a chemical fume hood is certified and functioning correctly.
-
Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.[1][5]
-
Assemble all necessary PPE as detailed in the table above.
-
Prepare all necessary equipment and reagents for your experiment to minimize movement of the chemical.
2. Handling and Use:
-
Conduct all work involving this compound inside a chemical fume hood.[4][5]
-
Use non-sparking tools and explosion-proof equipment due to its flammable nature.[3][4][7]
-
Grounding procedures should be followed to prevent static discharge.[7]
-
Keep the container tightly closed when not in use.[3]
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4]
-
Keep it away from heat, sparks, open flames, and other sources of ignition.[4][7]
-
Store separately from incompatible materials such as strong oxidizing agents.[1]
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[11][12] Seek medical attention if irritation develops or persists.[11] |
| Inhalation | Move the affected person to fresh air at once.[11][12] If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[5][11] |
| Ingestion | Do NOT induce vomiting.[4][11] If the person is conscious and alert, give two glasses of water.[11] Call a physician or poison control center immediately.[4][5] |
Spill Response Workflow
In the event of a spill, a structured response is necessary to ensure safety and proper cleanup.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental harm and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Must be disposed of as hazardous waste.[13] Do not dispose of it down the drain.[14] Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal.[15] |
| Contaminated Materials (e.g., gloves, absorbent pads) | Collect all contaminated materials in a suitable, closed, and properly labeled container.[3][4] The container should be marked as "Hazardous Waste" and list the contents.[14] |
| Empty Containers | Empty containers may retain product residue and vapors and should be treated as hazardous.[4] Do not reuse containers. Puncture or otherwise render them unusable before disposal through the hazardous waste stream.[13] |
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 9. First Aid in Chemistry Laboratories | Safety Unit | Tel Aviv University [en-safety.tau.ac.il]
- 10. mn.uio.no [mn.uio.no]
- 11. media.hiscoinc.com [media.hiscoinc.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Hazardous Material Disposal and Recycling | UW Environmental Health & Safety [ehs.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
